Boron trifluoride etherate
Description
Propriétés
IUPAC Name |
ethoxyethane;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGYPLQYOPHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015537 | |
| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH] | |
| Record name | Boron trifluoride etherate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
47.8 °C | |
| Record name | Boron trifluoride etherate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
4.2 [mmHg] | |
| Record name | Boron trifluoride etherate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
174674-80-7, 109-63-7 | |
| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ether--boron trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Boron Trifluoride Etherate for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of boron trifluoride etherate (BF₃·OEt₂), a vital Lewis acid catalyst in organic chemistry. Adherence to these protocols is critical for obtaining a high-purity reagent, ensuring the reliability and reproducibility of experimental results.
Introduction
This compound is a convenient liquid source of boron trifluoride (BF₃), a versatile Lewis acid used to catalyze a wide range of reactions, including alkylation, acylation, polymerization, and isomerization.[1][2][3] Commercial grades of BF₃·OEt₂ often contain impurities such as water, HF, and ether oxidation byproducts, which can negatively impact reaction outcomes. Therefore, proper purification is essential for sensitive applications. This document outlines a detailed procedure for its synthesis from basic inorganic precursors and a standard method for its purification.
Synthesis of this compound
The synthesis involves the generation of boron trifluoride gas and its subsequent absorption into anhydrous diethyl ether. The following is a classic laboratory method.
Experimental Protocol: Synthesis
This procedure is divided into two main stages: the preparation of ammonium (B1175870) fluoborate (a precursor to BF₃ gas) and the generation and absorption of BF₃ gas.
Stage 1: Preparation of Ammonium Fluoborate
-
In a fume hood, grind 65 grams (1.15 moles) of ammonium bifluoride (NH₄HF₂) with 30 grams (0.5 moles) of boric acid in a mortar.[4]
-
Transfer the mixture to a shallow iron dish and heat over a large burner.[4]
-
The mixture will froth as ammonia (B1221849) and steam are released.[4]
-
Continue heating until a dry, white, puffed-up mass remains. Break up this solid and heat again until dense white fumes appear, indicating the sublimation of the product. Cease heating at this point.[4]
-
Allow the solid to cool and then pulverize it in a mortar. This crude ammonium fluoborate is suitable for the next stage.[4]
Stage 2: Generation of BF₃ and Formation of the Etherate Complex
-
Apparatus Setup: Assemble the gas generation apparatus in a fume hood as depicted in the diagram below. All glassware must be thoroughly dried. Use cork stoppers where possible, as BF₃ attacks rubber.[4][5]
-
A 500 mL generating flask (A).
-
A safety trap (B), which is an empty test tube.
-
A wash tube (C) containing concentrated sulfuric acid saturated with boric acid to trap any hydrogen fluoride (B91410) gas.[4][5]
-
An absorption tube (D) containing 30 mL of anhydrous diethyl ether, cooled in an ice bath.[4][5]
-
-
Charging the Flask: Place the prepared ammonium fluoborate and 6 grams of finely powdered boric oxide into the generating flask (A).[5]
-
Reaction Initiation: Carefully pour 40 mL of concentrated sulfuric acid into the generating flask and immediately stopper it.[4][5]
-
Gas Generation: A vigorous reaction will begin, which will soon slow down. Gently heat the flask to maintain a steady evolution of BF₃ gas.[4][5]
-
Absorption: The generated BF₃ gas will bubble through the cold diethyl ether in tube D, forming the this compound complex, which appears as a viscous solution.[4][5]
-
Completion: Continue the process until the ether is saturated with BF₃. The crude product is then ready for purification.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Purification of this compound
Commercial or freshly synthesized this compound should be purified by fractional distillation under reduced pressure to remove non-volatile impurities, excess ether, and decomposition products.[1] Using a drying agent like calcium hydride (CaH₂) is common to remove any residual water.[6]
Experimental Protocol: Purification
-
Pre-treatment: Place the crude or commercial this compound in a dry round-bottom flask. Add a small amount of calcium hydride (CaH₂) to react with and remove any water.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried.
-
Distillation: Heat the flask gently using a heating mantle. Discard any initial low-boiling fractions. Collect the main fraction at the appropriate boiling point for the given pressure (see table below).
-
Storage: The purified, colorless BF₃·OEt₂ should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀BF₃O | [7][8] |
| Molar Mass | 141.93 g/mol | [3] |
| Appearance | Colorless to light yellow/brown liquid | [3] |
| Density | ~1.15 g/mL | [3] |
| Melting Point | -58 °C | [3] |
| Boiling Point (Atmospheric) | 126-129 °C | [3] |
| Boiling Point (Reduced Pressure) | 67 °C at 43 mmHg | [6] |
| Refractive Index (n20/D) | 1.344 |
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Toxic: Harmful if swallowed and fatal if inhaled.[1]
-
Flammable: It is a flammable liquid and vapor.
-
Reactive: Reacts violently with water, releasing toxic and flammable fumes.[1]
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.
-
Ensure all glassware and equipment are scrupulously dry to prevent violent reactions with moisture.
-
Store in a cool, dry place away from water and incompatible materials, under an inert atmosphere.
-
In case of spills, do not use water. Cover with a dry, inert absorbent material such as sand or soda ash and place in a sealed container for disposal.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 109-63-7 | FB29693 [biosynth.com]
An In-depth Technical Guide to the NMR Spectroscopic Characterization of Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of boron trifluoride etherate (BF₃·OEt₂) using Nuclear Magnetic Resonance (NMR) spectroscopy. BF₃·OEt₂ is a widely utilized Lewis acid in organic synthesis, making a thorough understanding of its structural and dynamic properties, as elucidated by NMR, crucial for its effective application. This document details the characteristic NMR signatures of BF₃·OEt₂ across various nuclei, provides standardized experimental protocols for its analysis, and illustrates the fundamental Lewis acid-base interactions involved.
Quantitative NMR Data for this compound
The NMR spectrum of this compound provides distinct signals for each of its constituent nuclei: ¹H, ¹³C, ¹¹B, and ¹⁹F. The chemical shifts and coupling constants are sensitive to the solvent and the presence of any impurities or exchange partners. The data presented below is for BF₃·OEt₂ in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 1.44 | Triplet (t) | 7.1 | -CH₃ |
| 4.22 | Quartet (q) | 7.1 | -OCH₂- | |
| ¹³C | 13.2 | - | - | -CH₃ |
| 69.8 | - | - | -OCH₂- |
Data sourced from a study on the synergistic combination of Lewis acids, which reported NMR data for BF₃·OEt₂ acquired on a 300 MHz instrument in CDCl₃.[1]
Table 2: ¹¹B and ¹⁹F NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| ¹¹B | -0.62 | Broad Singlet (bs) | - | The signal is often broad due to quadrupolar relaxation. |
| ¹⁹F | -152.8 | Broad Singlet (bs) | - | Exchange processes can also contribute to signal broadening. |
This data was also reported in the same study on Lewis acid synergy, with spectra acquired at 96 MHz for ¹¹B and 282 MHz for ¹⁹F in CDCl₃.[1]
Experimental Protocols for NMR Analysis
The quality of NMR data is highly dependent on the experimental procedure, especially for a reactive and hygroscopic compound like this compound. The following protocols provide a detailed methodology for sample preparation and data acquisition.
2.1. Sample Preparation
This compound is sensitive to moisture and air. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Materials and Reagents:
-
This compound (reagent grade or freshly distilled)
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
5 mm NMR tubes (for ¹¹B NMR, quartz tubes are recommended to avoid background signals from borosilicate glass)[2]
-
Gas-tight syringes and needles
-
Septa and parafilm
-
-
Procedure:
-
Dry the NMR tubes in an oven at >100 °C for several hours and allow them to cool in a desiccator or under a stream of inert gas.
-
Cap the NMR tube with a septum and purge with inert gas for several minutes.
-
Using a gas-tight syringe, add approximately 0.5-0.7 mL of dry CDCl₃ to the NMR tube.
-
Through the septum, carefully add a small amount of this compound (typically 10-20 µL for ¹H NMR) to the solvent in the NMR tube using a microliter syringe. The concentration can be adjusted depending on the nucleus being observed and the sensitivity of the spectrometer.
-
Gently agitate the tube to ensure homogeneity.
-
Seal the NMR tube with parafilm for transport to the spectrometer.
-
2.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher is recommended.
-
Temperature: Standard room temperature (e.g., 298 K) is typically used. For studies of dynamic processes, variable temperature experiments may be necessary.[1]
Table 3: Suggested NMR Acquisition Parameters
| Parameter | ¹H | ¹³C | ¹¹B | ¹⁹F |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse | Standard single pulse | Standard single pulse |
| Spectral Width | ~15 ppm | ~220 ppm | ~200 ppm | ~250 ppm |
| Acquisition Time | 2-4 s | 1-2 s | 0.1-0.5 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2 s | 0.5-1 s | 1-2 s |
| Number of Scans | 8-16 | 128-1024 | 256-2048 | 16-64 |
| Referencing | TMS (0 ppm) | TMS (0 ppm) | External BF₃·OEt₂ (0 ppm) | External CFCl₃ (0 ppm) |
Visualization of Lewis Acid-Base Interaction and Dynamics
The interaction between boron trifluoride and diethyl ether is a classic example of Lewis acid-base adduct formation. NMR spectroscopy is a powerful tool to study not only the structure of this adduct but also the dynamic exchange processes that can occur.
Caption: Lewis acid-base adduct formation and dynamic exchange of BF₃·OEt₂.
The diagram above illustrates two key aspects of this compound chemistry that can be investigated by NMR. The formation of the stable Lewis acid-base adduct from boron trifluoride and diethyl ether is the primary state of the compound. Additionally, NMR can be used to study the kinetics of ligand exchange, where the diethyl ether ligand can dissociate and re-associate, or be displaced by another Lewis base. This exchange is often rapid on the NMR timescale, leading to averaged signals and line broadening, particularly in the ¹¹B and ¹⁹F spectra.
References
An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acidity of boron trifluoride etherate (BF₃·OEt₂), a crucial reagent in organic synthesis and pharmaceutical development. Its efficacy as a catalyst is fundamentally linked to its potent Lewis acidic character. This document delves into the electronic structure, bonding, and quantitative measures of its acidity, supported by experimental data and detailed protocols.
Core Concepts: Understanding the Lewis Acidity
Boron trifluoride (BF₃) is a potent Lewis acid due to the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital. In its gaseous state, BF₃ is difficult to handle. The formation of a complex with diethyl ether (OEt₂) results in the liquid, commercially available this compound (BF₃·OEt₂), which is a more convenient and manageable source of BF₃.[1][2]
The equilibrium between the complex and free BF₃ in solution is key to its reactivity:
BF₃·OEt₂ ⇌ BF₃ + OEt₂ [1]
The diethyl ether acts as a Lewis base, donating a lone pair of electrons to the boron atom. This coordination stabilizes the BF₃, yet it can be readily displaced by other Lewis bases, allowing BF₃ to act as a catalyst. The tetrahedral boron center in the etherate complex is a key feature of its structure.[1]
The Lewis acidity of BF₃·OEt₂ is the driving force for its catalytic activity in a vast array of chemical transformations, including:
-
Friedel-Crafts Alkylation and Acylation: Activating aromatic systems for electrophilic substitution.
-
Epoxide Ring-Opening: Facilitating nucleophilic attack on epoxides.
-
Carbonyl Activation: Enhancing the electrophilicity of carbonyl compounds for reactions like aldol (B89426) additions and esterifications.
-
Cationic Polymerization: Initiating the polymerization of alkenes and other unsaturated monomers.
The interaction of BF₃ with a Lewis basic site on a substrate molecule withdraws electron density, thereby activating the substrate for subsequent reaction.
Quantitative Analysis of Lewis Acidity
The Lewis acidity of various compounds can be quantitatively assessed using several methods. The Gutmann-Beckett method is a widely accepted experimental procedure that utilizes ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[3][4] The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a dimensionless value that quantifies Lewis acidity.
The AN is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[3]
| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ, ppm) | Acceptor Number (AN) |
| BF₃ | Et₃PO | CDCl₃ | 79.0 | 84.0 |
| BCl₃ | Et₃PO | - | - | >84.0 |
| BBr₃ | Et₃PO | - | - | >84.0 |
| AlCl₃ | Et₃PO | - | - | 87 |
| TiCl₄ | Et₃PO | - | - | 70 |
| SbCl₅ | Et₃PO | - | 86.1 | 100 (Reference) |
Note: The AN for BCl₃ and BBr₃ are known to be higher than that of BF₃, following the trend BBr₃ > BCl₃ > BF₃.[4] The data for AlCl₃ and TiCl₄ are provided for comparison.[3]
A study comparing the Lewis acidity of different species based on the downfield shift of the ³¹P resonance of Et₃PO upon complexation established the following relative order of decreasing Lewis acidity: TMS⁺ > H⁺ > BF₂OTf > BF₃.[5]
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the general procedure for determining the Acceptor Number of a Lewis acid using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent.
-
To a clean, dry NMR tube, add a known volume of the Et₃PO stock solution.
-
Using a gas-tight syringe, add a stoichiometric amount of the Lewis acid to the NMR tube.
-
Seal the NMR tube.
-
-
NMR Analysis:
-
Acquire a ³¹P{¹H} NMR spectrum of the sample.
-
Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.
-
-
Calculation of Acceptor Number (AN):
-
Use the formula AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) to calculate the Acceptor Number, where δₛₐₘₚₗₑ is the observed chemical shift and 41.0 ppm is the reference chemical shift of Et₃PO in hexane.
-
BF₃·OEt₂ Mediated Cascade Cyclization
This protocol is adapted from a literature procedure for the synthesis of a tricyclic alcohol.[6]
Materials:
-
Epoxide starting material
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
This compound (BF₃·OEt₂)
-
Triethylamine (B128534) (Et₃N)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
Dissolve the epoxide starting material (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid:
-
Slowly add BF₃·OEt₂ (4.2 eq) to the cooled solution with vigorous stirring.
-
Stir the reaction mixture at -78 °C for the desired amount of time (e.g., 16 minutes).
-
-
Quenching:
-
Quench the reaction by adding triethylamine (6.1 eq).
-
Allow the mixture to stir for an additional 10 minutes at -78 °C.
-
-
Workup:
-
Add water to the reaction mixture and allow it to warm to room temperature.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with CH₂Cl₂.
-
Combine the organic extracts, wash with water and brine, and dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography to isolate the desired tricyclic alcohol.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Reaction Mechanisms
The Lewis acidic nature of BF₃·OEt₂ is central to its catalytic role. The following diagrams illustrate key mechanistic steps in common BF₃·OEt₂-catalyzed reactions.
Caption: Mechanism of BF₃·OEt₂ catalyzed epoxide ring-opening.
Caption: Mechanism of BF₃·OEt₂ catalyzed Friedel-Crafts acylation.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for a Lewis acid-catalyzed reaction followed by product isolation and characterization.
Caption: General experimental workflow for a Lewis acid-catalyzed reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. rsc.org [rsc.org]
- 6. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of Boron Trifluoride Etherate in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride etherate (BF₃·OEt₂), a coordination complex of the potent Lewis acid boron trifluoride with diethyl ether, stands as a cornerstone reagent in organic synthesis.[1][2] Its versatility and efficacy as a catalyst, particularly in electrophilic aromatic substitution (EAS) reactions, have made it an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the reaction mechanism of this compound in key electrophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this reagent's function and application.
This compound's utility stems from its strong Lewis acidity, which enables it to activate electrophiles, thereby facilitating their attack on electron-rich aromatic substrates.[1] It serves as a milder and often more selective alternative to other Lewis acids like aluminum chloride (AlCl₃).[1] The diethyl ether ligand in BF₃·OEt₂ stabilizes the highly reactive boron trifluoride, rendering it a manageable and commercially available liquid.[1][2] However, it is crucial to note that this compound is moisture-sensitive and corrosive, necessitating careful handling under anhydrous conditions.
Core Reaction Mechanism
The overarching mechanism of electrophilic aromatic substitution catalyzed by this compound involves three principal stages:
-
Generation of the Electrophile: this compound acts as a Lewis acid catalyst to generate a highly reactive electrophile from a suitable precursor. This is the pivotal role of BF₃·OEt₂ in initiating the substitution.
-
Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring attacks the generated electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.
-
Deprotonation and Regeneration of Aromaticity: A weak base, often the conjugate base of the Lewis acid complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final substituted product.
The following sections will delve into the specific application of this mechanism in Friedel-Crafts acylation and provide an overview of its role in other significant electrophilic substitution reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones and is effectively catalyzed by this compound. The reaction typically involves the acylation of an aromatic compound with an acyl halide or an anhydride (B1165640).
Mechanism of Acylation
The mechanism of Friedel-Crafts acylation using this compound proceeds as follows:
-
Activation of the Acylating Agent: this compound coordinates to the carbonyl oxygen of the acyl chloride or anhydride. This coordination enhances the electrophilicity of the carbonyl carbon.[1][3]
-
Formation of the Acylium Ion: The BF₃-complexed acylating agent can then dissociate to form a resonance-stabilized acylium ion (R-C≡O⁺). This species is a potent electrophile.[3]
-
Nucleophilic Attack by the Aromatic Ring: The π-electrons of the aromatic ring attack the acylium ion, forming a sigma complex.
-
Deprotonation: The [X-BF₃]⁻ complex or another weak base abstracts a proton from the sigma complex, restoring aromaticity and yielding the aryl ketone. The catalyst is regenerated in this step.
Quantitative Data for Friedel-Crafts Acylation
The following table summarizes quantitative data from a study on the regioselective 3-acylation of indoles with various anhydrides using this compound.[4]
| Entry | Indole (B1671886) Substrate | Anhydride | Product | Yield (%) |
| 1 | Indole | Acetic anhydride | 1-(1H-indol-3-yl)ethan-1-one | 83 |
| 2 | Indole | Propionic anhydride | 1-(1H-indol-3-yl)propan-1-one | 88 |
| 3 | Indole | Butyric anhydride | 1-(1H-indol-3-yl)butan-1-one | 85 |
| 4 | Indole | Benzoic anhydride | (1H-indol-3-yl)(phenyl)methanone | 76 |
| 5 | 5-Methoxyindole | Acetic anhydride | 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | 93 |
| 6 | 5-Nitroindole | Acetic anhydride | 1-(5-nitro-1H-indol-3-yl)ethan-1-one | 72 |
Experimental Protocol: Regioselective 3-Acylation of Indole
This protocol is adapted from the work of Zheng et al. for the synthesis of 1-(1H-indol-3-yl)ethan-1-one.[4]
Materials:
-
Indole (0.5 mmol)
-
Acetic anhydride (0.6 mmol)
-
This compound (0.5 mmol)
-
Dichloromethane (B109758) (DCM) (1.5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole in dichloromethane (1.5 mL) in a round-bottom flask, add acetic anhydride.
-
Add this compound dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1-(1H-indol-3-yl)ethan-1-one.
Other Electrophilic Substitution Reactions
While Friedel-Crafts reactions are the most prominent examples, this compound also catalyzes other electrophilic aromatic substitutions.
Friedel-Crafts Alkylation
This compound can be used to catalyze the alkylation of aromatic rings with alkyl halides or alcohols. It functions by coordinating with the leaving group, facilitating the formation of a carbocation, which then acts as the electrophile.[1]
Nitration
Although less common than the standard mixed acid (HNO₃/H₂SO₄) method, this compound can be used in conjunction with a nitrating agent, such as a nitronium salt (e.g., NO₂BF₄), to effect the nitration of aromatic compounds under milder conditions. The BF₃·OEt₂ assists in the generation and delivery of the nitronium ion (NO₂⁺).
Halogenation
In halogenation reactions, this compound can act as a Lewis acid catalyst to polarize the halogen molecule (e.g., Br₂ or Cl₂), making it more electrophilic and susceptible to attack by the aromatic ring.
Experimental Workflow and Logic
The general workflow for conducting an electrophilic aromatic substitution reaction using this compound involves careful planning and execution to ensure safety and optimal results.
Conclusion
This compound is a powerful and versatile Lewis acid catalyst for a range of electrophilic aromatic substitution reactions. Its ability to efficiently generate electrophiles under relatively mild conditions makes it a valuable reagent in both academic research and industrial applications, including drug development. A thorough understanding of its reaction mechanism, coupled with careful experimental design and execution, is paramount to leveraging its full synthetic potential while ensuring safe laboratory practices. The data and protocols presented in this guide offer a solid foundation for the successful application of this compound in the synthesis of substituted aromatic compounds.
References
The Genesis of a Catalyst: Unveiling Boron Trifluoride Etherate's Role in Modern Synthesis
A Technical Guide on the Foundational Discovery and Application of Boron Trifluoride Etherate as a Catalyst
This compound (BF₃·OEt₂) has emerged as an indispensable and versatile Lewis acid catalyst in the arsenal (B13267) of synthetic chemists, driving a vast array of organic transformations crucial to research, drug development, and industrial processes. Its stability, ease of handling compared to gaseous boron trifluoride, and potent catalytic activity have cemented its status as a go-to reagent. This technical guide delves into the core of its discovery as a catalyst, presenting a detailed examination of the seminal work that first brought its synthetic utility to light, complete with experimental protocols and quantitative data from these pioneering studies.
The Pioneering Discovery by Meerwein and Pannwitz
The catalytic prowess of boron trifluoride complexes was first systematically unveiled by the seminal work of German chemists Hans Meerwein and K. Pannwitz in 1934. Their research, published in the Journal für Praktische Chemie, laid the groundwork for the extensive use of this compound in organic synthesis. They discovered that boron trifluoride, when complexed with diethyl ether, served as a highly effective catalyst for the formation of ethers from alcohols, a reaction that has since become a cornerstone of organic chemistry.
Prior to this discovery, the synthesis of ethers often relied on harsher conditions or less efficient catalysts. Meerwein and Pannwitz demonstrated that BF₃·OEt₂ could facilitate these reactions under significantly milder conditions, paving the way for its broad application in the synthesis of complex molecules.
Core Reaction and Mechanism
The fundamental transformation reported by Meerwein and Pannwitz was the etherification of alcohols. The process is initiated by the coordination of the Lewis acidic boron trifluoride to the oxygen atom of an alcohol, enhancing its leaving group ability. This activation facilitates nucleophilic attack by a second alcohol molecule, leading to the formation of an ether and water, with the regeneration of the catalyst.
A simplified representation of this catalytic cycle highlights the key steps involved in the etherification process.
An In-depth Technical Guide to the Physical and Chemical Properties of Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron trifluoride etherate (BF₃·OEt₂), a coordination complex of boron trifluoride and diethyl ether, is a versatile and widely utilized Lewis acid catalyst in organic synthesis. Its convenient liquid form, compared to the gaseous boron trifluoride, makes it an indispensable reagent in a myriad of chemical transformations, including those pivotal to drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols for its application, and visualizations of its catalytic action.
Physical Properties
This compound is a colorless to pale yellow, fuming liquid with a pungent odor.[1] It is highly sensitive to moisture and will hydrolyze upon contact with water.[2] Older samples may appear brown due to slight decomposition.[3]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₄H₁₀BF₃O | [3] |
| Molecular Weight | 141.93 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -58 °C | [1] |
| Boiling Point | 126-129 °C | [1] |
| Density | 1.15 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.344 | |
| Vapor Pressure | 4.2 mmHg at 20 °C | |
| Flash Point | 64 °C (147 °F) (Open cup) |
Solubility
This compound is very soluble in diethyl ether and alcohol. It is also miscible with many common organic solvents.
Chemical Properties and Reactivity
The chemical utility of this compound stems from its function as a potent Lewis acid. The boron atom, being electron-deficient, readily accepts electron pairs from Lewis bases, thereby activating substrates for a variety of chemical transformations.
Lewis Acid Catalysis
This compound is a catalyst for a wide range of reactions in organic synthesis, including:
-
Friedel-Crafts Alkylation and Acylation: It serves as an effective catalyst for the alkylation and acylation of aromatic compounds.
-
Esterification and Transesterification: It catalyzes the formation of esters from carboxylic acids and alcohols.
-
Aldol Reactions: It promotes aldol-type condensation reactions.
-
Polymerization: It can initiate cationic polymerization of alkenes and epoxides.
-
Deprotection Reactions: It is used for the cleavage of protecting groups such as methyl ethers.
Reaction with Water
This compound reacts vigorously with water, hydrolyzing to form boric acid and hydrofluoric acid.[2] This reactivity necessitates the use of anhydrous conditions when handling and using this reagent.
Experimental Protocols
Purification and Boiling Point Determination by Distillation
Due to its moisture sensitivity, commercial this compound may require purification before use in highly sensitive reactions. Distillation also serves as the method for determining its boiling point.
Objective: To purify this compound and determine its boiling point.
Materials:
-
Commercial this compound
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Charge the round-bottom flask with commercial this compound and a small amount of calcium hydride as a drying agent.
-
Assemble the distillation apparatus and flush the system with an inert gas.
-
Begin heating the flask gently with the heating mantle.
-
Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the purified this compound.
-
The purified liquid should be collected in a receiver under an inert atmosphere and sealed for storage.
Friedel-Crafts Acylation of Anisole (B1667542)
This protocol provides a representative example of the use of this compound as a Lewis acid catalyst.
Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole.
Materials:
-
Anisole
-
Acetic anhydride (B1165640)
-
This compound
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a fume hood, dissolve anisole and acetic anhydride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add this compound to the cooled solution via an addition funnel with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Mechanism of Lewis Acid Catalysis
The following diagram illustrates the general mechanism by which this compound acts as a Lewis acid to activate a carbonyl group for nucleophilic attack.
References
Boron Trifluoride Etherate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Boron trifluoride etherate, also known as boron trifluoride diethyl etherate, is a widely utilized chemical compound with the formula BF₃O(C₂H₅)₂.[1] It serves as a convenient liquid source of boron trifluoride (BF₃), a versatile and potent Lewis acid.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, molecular structure, applications in organic synthesis and drug development, and essential safety and handling protocols.
Chemical and Physical Properties
This compound is a colorless to brown fuming liquid that is immediately hydrolyzed by moisture in the air.[1][4][5] It is miscible with ether and alcohol.[6] Key quantitative data are summarized in the tables below for easy reference.
Table 1: Identifiers and Basic Properties
| Identifier | Value |
| CAS Number | 109-63-7[1][6][7][8][9] |
| Molecular Formula | C₄H₁₀BF₃O[1][6][8][9] |
| Molecular Weight | 141.93 g/mol [1][2][6][9] |
| Appearance | Colorless to brown liquid[1][6][9] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | -58 °C to -60.4 °C[1][2][4][6][7] |
| Boiling Point | 125.7 °C to 129 °C[1][2][4][6] |
| Density | 1.13 to 1.15 g/cm³[1][2][6][7] |
| Flash Point | 58.5 °C (137.3 °F)[1] |
| Vapor Pressure | 4.2 mm Hg (at 20 °C)[6] |
| Refractive Index | 1.344 (at 20 °C)[6] |
Molecular Structure
This compound is a coordination complex formed between the Lewis acid boron trifluoride (BF₃) and the Lewis base diethyl ether ((C₂H₅)₂O). In this complex, the boron atom is tetrahedrally coordinated, bonded to three fluorine atoms and the oxygen atom of the diethyl ether molecule.[1][5]
Caption: Molecular structure of this compound.
Applications in Research and Drug Development
As a potent Lewis acid, this compound is a versatile catalyst in a wide array of organic reactions.[5][10] Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[11][12][13]
Key Applications:
-
Catalysis: It is widely used as a catalyst in acetylation, alkylation, polymerization, dehydration, and condensation reactions.[4][5][10]
-
Pharmaceutical Synthesis: this compound is instrumental in the synthesis of various drugs, including antibiotics, antidepressants, and anti-inflammatory agents.[11][12] It facilitates the formation of crucial intermediates in drug manufacturing.[11] A notable application is in the microwave-assisted synthesis of antimalarial acridones.[14]
-
Epoxide Rearrangement: The compound is effective in promoting the rearrangement of epoxides, a key step in the synthesis of some natural products.[15]
-
Esterification: It serves as an efficient reagent for the esterification of various carboxylic acids.[15]
-
Cyclization Reactions: this compound is employed to catalyze numerous cyclization reactions in organic synthesis.[15]
Experimental Protocols
General Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of boron trifluoride gas with diethyl ether.[16]
Materials:
-
Boric acid
-
Calcium fluoride (B91410) (fluorite)
-
Concentrated sulfuric acid
-
Anhydrous diethyl ether
Procedure:
-
Boron trifluoride gas is generated by heating a mixture of boric acid, calcium fluoride, and concentrated sulfuric acid.[5]
-
The generated BF₃ gas is then passed through anhydrous diethyl ether, typically cooled in an ice bath.[16]
-
The boron trifluoride is absorbed by the ether, forming the this compound complex.[16]
-
The crude product can be purified by vacuum distillation.[5]
Example Protocol: SEM Deprotection
This protocol is an excerpt from a documented synthetic procedure.[2]
Materials:
-
Starting material (SM) with a SEM protecting group
-
This compound (BF₃·OEt₂)
Procedure:
-
A solution of the starting material (1.0 equivalent) in dichloromethane is prepared.
-
The solution is cooled to 0 °C.
-
This compound (10.2 equivalents) is added to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and purification steps would follow to isolate the deprotected product.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic, flammable, and reacts violently with water.[1][15][17][18][19]
Table 3: Hazard Information
| Hazard | Description |
| Corrosivity | Causes severe skin burns and eye damage.[17][19][20] |
| Toxicity | Harmful if swallowed or inhaled.[19][20] Inhalation can cause respiratory irritation and pulmonary edema.[17][19] |
| Flammability | Flammable liquid and vapor.[20] |
| Reactivity | Reacts violently with water, generating heat and toxic hydrogen fluoride gas.[5][17][18] Incompatible with strong acids, strong bases, alkali metals, and amines.[19] |
Handling and Storage:
-
Work should be conducted in a well-ventilated area, preferably in a fume hood.[17][20]
-
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[17][18][19][20]
-
Store in a cool, dry, well-ventilated area in tightly closed containers, away from moisture and sources of ignition.[18][19] Storage under an inert atmosphere, such as nitrogen, is recommended.[7][18]
-
Use non-sparking tools and explosion-proof equipment.[20]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[20]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[20]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]
- 3. This compound-109-63-7 [ganeshremedies.com]
- 4. This compound [drugfuture.com]
- 5. This compound--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 109-63-7 | FB29693 [biosynth.com]
- 8. This compound [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. BF3 Applications in Various Industries - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 12. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound promoted microwave-assisted synthesis of antimalarial acridones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. nj.gov [nj.gov]
- 20. prod-edam.honeywell.com [prod-edam.honeywell.com]
Theoretical Insights into the Catalytic Activity of Boron Trifluororide Etherate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) stands as a cornerstone Lewis acid catalyst in organic synthesis, prized for its versatility and efficacy in a myriad of chemical transformations. Its ability to accept an electron pair activates substrates, facilitating reactions crucial to academic research and industrial drug development. This technical guide delves into the theoretical underpinnings of BF₃·OEt₂'s catalytic activity, offering a comprehensive overview of computational studies that have elucidated its mechanistic pathways. Through a blend of quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to provide researchers with a deeper understanding of this pivotal reagent.
Core Principles of Catalysis: The Lewis Acidity of BF₃·OEt₂
The catalytic prowess of this compound stems from the electron-deficient nature of the boron atom in boron trifluoride (BF₃). The coordination with diethyl ether (OEt₂) serves to stabilize the highly reactive BF₃, rendering it a manageable and commercially available liquid.[1] In solution, an equilibrium exists where BF₃·OEt₂ can dissociate to provide free BF₃, the active catalytic species.
The catalytic cycle is initiated by the coordination of the Lewis acidic boron atom to a Lewis basic site on a substrate molecule, typically an oxygen or nitrogen atom. This coordination withdraws electron density from the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. This fundamental principle governs the role of BF₃·OEt₂ in a wide array of reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and epoxide rearrangements.
Quantitative Analysis of BF₃·OEt₂ Catalyzed Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energetic landscapes of reactions catalyzed by BF₃·OEt₂. These theoretical studies provide invaluable data on activation energies, reaction energies, and the relative stabilities of intermediates and transition states, offering insights that complement experimental findings.
Diels-Alder Reaction
The Lewis acid-catalyzed Diels-Alder reaction is a classic example where BF₃·OEt₂ significantly accelerates the reaction rate. Theoretical calculations have quantified the reduction in the activation barrier upon coordination of BF₃ to the dienophile.
| Lewis Acid | Electronic Reaction Barrier (ΔE≠) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| None | 18.1 | -36.5 |
| BF₃ | 11.1 | -41.9 |
| AlCl₃ | 9.6 | -42.8 |
| TiCl₄ | 11.4 | -40.9 |
| SnCl₄ | 12.1 | -39.7 |
| ZnCl₂ | 11.8 | -41.2 |
Table 1: Calculated electronic reaction barriers and reaction energies for the Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674) with various Lewis acid catalysts. Data sourced from DFT calculations.
Meinwald Rearrangement
The rearrangement of epoxides to carbonyl compounds, known as the Meinwald rearrangement, is another area where BF₃·OEt₂ catalysis has been extensively studied theoretically. DFT calculations have elucidated the multi-step mechanism involving ring-opening, bond rotation, and hydride or alkyl migration.
| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |
| Epoxide Ring Opening | Epoxide-BF₃ Complex | TS1 | Carbocation Intermediate | 15.2 |
| Hydride Shift | Carbocation Intermediate | TS2 | Aldehyde-BF₃ Complex | 2.5 |
Table 2: Calculated activation energies for the key steps in a representative BF₃·OEt₂-catalyzed Meinwald rearrangement. Energies are relative to the preceding intermediate.
Experimental Protocols for Theoretical Studies
The accuracy and reliability of computational studies hinge on the rigor of the applied theoretical methodologies. The following outlines a typical experimental protocol for investigating a BF₃·OEt₂-catalyzed reaction using Density Functional Theory.
1. Software and Hardware:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Hardware: High-performance computing (HPC) cluster.
2. Computational Method:
-
Functional: A hybrid density functional, such as B3LYP or M06-2X, is commonly chosen for its balance of accuracy and computational cost in describing organic reactions.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set, like aug-cc-pVTZ, is employed to accurately describe the electronic structure of the atoms.
-
Solvation Model: To simulate the reaction in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is utilized.
3. Geometry Optimization:
-
The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Convergence criteria for the optimization are typically set to tight or very tight to ensure that a true minimum or first-order saddle point on the potential energy surface is located.
4. Frequency Calculations:
-
Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.
-
For minima (reactants, intermediates, and products), all calculated vibrational frequencies should be real.
-
For transition states, exactly one imaginary frequency corresponding to the motion along the reaction coordinate should be observed.
5. Transition State Verification:
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
Manual Inspection of the Imaginary Frequency: The vibrational mode corresponding to the imaginary frequency is visualized to ensure it represents the expected bond-forming and bond-breaking processes of the reaction step.
6. Energy Calculations:
-
Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Gibbs free energies are calculated by adding thermal corrections (including zero-point vibrational energy) from the frequency calculations to the electronic energies.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps in prominent BF₃·OEt₂-catalyzed reactions.
Friedel-Crafts Acylation Workflow
Caption: Workflow for BF₃·OEt₂-catalyzed Friedel-Crafts acylation.
Epoxide Rearrangement Pathway
Caption: Mechanistic pathway of BF₃·OEt₂-catalyzed epoxide rearrangement.
Conclusion
Theoretical studies, grounded in the principles of quantum mechanics, have profoundly advanced our understanding of the catalytic activity of this compound. By providing detailed energetic and structural information, computational chemistry serves as a powerful predictive tool, enabling the rational design of experiments and the optimization of reaction conditions. The synergy between theoretical and experimental approaches continues to be a driving force in the development of novel synthetic methodologies, with significant implications for the pharmaceutical and materials science industries. This guide provides a foundational understanding of the theoretical landscape of BF₃·OEt₂ catalysis, equipping researchers with the knowledge to leverage these insights in their own work.
References
Boron Trifluoride Etherate: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride etherate (BF₃·OEt₂), a complex of boron trifluoride and diethyl ether, is a widely utilized Lewis acid catalyst in organic synthesis. Its liquid form offers a significant handling advantage over the gaseous boron trifluoride. However, its efficacy is intrinsically linked to its stability and potential decomposition pathways. This technical guide provides an in-depth analysis of the stability of this compound, its decomposition products under various conditions, and detailed experimental protocols for their characterization.
Physicochemical Properties and Stability
This compound is a colorless to light yellow fuming liquid. Its stability is significantly compromised by moisture and elevated temperatures. The complex is stable when stored in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, in a cool, dry place.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀BF₃O | |
| Molecular Weight | 141.93 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.128 g/cm³ at 25 °C | |
| Boiling Point | 126 °C | |
| Melting Point | -60 °C | |
| Flash Point | 110 °C | |
| Decomposition Temperature | 110 °C |
Decomposition Pathways
The decomposition of this compound is primarily driven by two mechanisms: hydrolysis and thermal degradation.
Hydrolytic Decomposition
This compound is extremely sensitive to moisture and reacts violently with water. Upon contact with atmospheric moisture or water, it hydrolyzes to form a mixture of products, including boric acid (H₃BO₃), hydrofluoric acid (HF), and various fluoroboric species. The initial reaction involves the formation of a hydrate, which then undergoes further reactions. The equilibrium in aqueous solution is complex and can involve species such as H⁺, BF₄⁻, and BF₃OH⁻.
Thermal Decomposition
At elevated temperatures, this compound undergoes thermal decomposition. The decomposition temperature is reported to be 110 °C. The decomposition products can include boron trifluoride, diethyl ether, hydrogen fluoride, carbon monoxide, carbon dioxide, and oxides of boron. The exact composition of the product mixture is dependent on the temperature and the presence of other substances.
Quantitative Analysis of Decomposition
Table 2: Summary of Potential Decomposition Products
| Decomposition Pathway | Condition | Major Products | Minor/Possible Products |
| Hydrolysis | Presence of water/moisture | Boric Acid (H₃BO₃), Hydrogen Fluoride (HF), Tetrafluoroborate (BF₄⁻), Hydroxytrifluoroborate (BF₃OH⁻) | Diethyl Ether (Et₂O) |
| Thermal Decomposition | ≥ 110 °C | Boron Trifluoride (BF₃), Diethyl Ether (Et₂O) | Hydrogen Fluoride (HF), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Boron Oxides |
Note: The quantitative distribution of products can vary significantly based on reaction conditions.
Experimental Protocols
Assay of Boron Trifluoride Content by Titration
This method determines the total BF₃ content by hydrolyzing the etherate and titrating the resulting acidic species.
Methodology:
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound in a sealed container to minimize exposure to atmospheric moisture.
-
Hydrolysis: Carefully transfer the sample to a 250 mL Erlenmeyer flask containing 50 mL of deionized water. Stopper the flask immediately and swirl gently to mix. Allow the solution to stand for at least 5 minutes to ensure complete hydrolysis.
-
Titration:
-
Add 2-3 drops of phenolphthalein (B1677637) indicator to the solution.
-
Titrate with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
To this solution, add approximately 1 g of mannitol. The pink color will disappear due to the formation of a boric acid-mannitol complex, which is a stronger acid.
-
Continue the titration with the 0.1 M NaOH solution until the pink endpoint reappears and is stable for at least 30 seconds. Record the total volume of NaOH used.
-
-
Calculation: The total amount of BF₃ is calculated from the total volume of NaOH used in the second titration.
Thermal Decomposition Analysis by Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This protocol outlines the analysis of the thermal stability and gaseous decomposition products of this compound.
Methodology:
-
Instrument Setup:
-
Use a TGA instrument coupled to a mass spectrometer (MS).
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
-
Sample Preparation:
-
Due to its air sensitivity, the sample should be loaded into the TGA pan inside a glovebox or a nitrogen-purged bag.
-
Use a hermetically sealed aluminum pan to prevent premature volatilization and reaction with atmospheric moisture. A small pinhole should be made in the lid just before placing it in the TGA to allow for the escape of evolved gases.
-
A sample size of 5-10 mg is typically sufficient.
-
-
TGA Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample from 30 °C to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
MS Analysis:
-
Continuously monitor the evolved gases from the TGA furnace using the MS.
-
Set the MS to scan a mass range relevant to the expected decomposition products (e.g., m/z 1-200).
-
-
Data Analysis:
-
Analyze the TGA curve for mass loss steps, indicating decomposition events.
-
Correlate the mass loss events with the corresponding MS data to identify the evolved gaseous products at specific temperatures.
-
Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique allows for the separation and identification of volatile and semi-volatile decomposition products.
Methodology:
-
Instrument Setup:
-
Use a pyrolyzer unit directly coupled to a GC-MS system.
-
-
Sample Preparation:
-
Load a small amount of this compound (microliter range) into a pyrolysis sample cup or tube inside a glovebox.
-
-
Pyrolysis Program:
-
Rapidly heat the sample to a specific pyrolysis temperature (e.g., 150 °C, 300 °C, 500 °C) in the pyrolyzer.
-
-
GC-MS Analysis:
-
The pyrolysis products are immediately transferred to the GC column for separation.
-
Use a suitable GC temperature program to separate the components.
-
The separated components are then introduced into the MS for identification based on their mass spectra.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the products using appropriate calibration standards if required.
-
Kinetic Analysis of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹⁹F and ¹H NMR to monitor the hydrolysis of this compound.
Methodology:
-
Sample Preparation:
-
All sample manipulations should be performed under an inert atmosphere.
-
Prepare a stock solution of this compound in a dry, deuterated, aprotic solvent (e.g., acetonitrile-d₃).
-
In a separate NMR tube, prepare a solution of D₂O in the same deuterated solvent.
-
-
NMR Experiment:
-
Acquire a ¹⁹F and ¹H NMR spectrum of the this compound solution before the addition of D₂O.
-
Inject a known amount of the D₂O solution into the NMR tube containing the BF₃·OEt₂ solution at a controlled temperature within the NMR spectrometer.
-
Immediately start acquiring a series of ¹⁹F and ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the ¹⁹F signal corresponding to BF₃·OEt₂ and the appearance of new signals corresponding to hydrolysis products (e.g., BF₄⁻, BF₃OH⁻).
-
Integrate the signals of the reactant and products over time.
-
Plot the concentration of the species versus time and fit the data to appropriate kinetic models to determine the reaction rate constants.
-
Conclusion
A thorough understanding of the stability and decomposition of this compound is paramount for its safe and effective use in research and development. This guide has detailed the primary hydrolytic and thermal decomposition pathways, identified the resulting products, and provided comprehensive experimental protocols for their quantitative analysis. By implementing these methodologies, researchers can ensure the integrity of their reactions, mitigate potential hazards, and contribute to the development of robust and reliable synthetic processes.
Early Applications of Boron Trifluoride Etherate in Organic Chemistry: A Technical Guide
Introduction
Core Applications
The early utility of boron trifluoride etherate centered on its powerful Lewis acidic character, enabling it to activate a variety of functional groups towards nucleophilic attack.
1. Friedel-Crafts Acylation and Alkylation
This compound proved to be an effective catalyst for Friedel-Crafts reactions, offering an alternative to more established Lewis acids like aluminum chloride. It activates acyl halides and anhydrides, facilitating the electrophilic aromatic substitution to form aryl ketones. Similarly, it can be employed in alkylation reactions, although with the known limitations of carbocation rearrangements.
Representative Experimental Protocol: Friedel-Crafts Acylation
A representative procedure for the Friedel-Crafts acylation of an aromatic compound using this compound is as follows:
To a solution of the aromatic substrate in a suitable inert solvent (e.g., carbon disulfide or a nitroalkane), the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) is added. The reaction mixture is cooled, and this compound is added dropwise with stirring. The reaction is allowed to proceed at a controlled temperature until completion. Upon completion, the reaction is quenched by the addition of water or a dilute acid. The organic layer is then separated, washed, dried, and the solvent is removed to yield the crude acylated product, which can be further purified by distillation or crystallization.
2. Esterification of Carboxylic Acids
One of the earliest and most significant applications of boron trifluoride was in the esterification of carboxylic acids. The work of Hans Meerwein and his contemporaries in the 1930s demonstrated that boron trifluoride, often in the form of its etherate or methanol (B129727) complex, is a highly efficient catalyst for this transformation.[1] The this compound activates the carboxylic acid by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity towards attack by an alcohol.
Quantitative Data from Early Esterification Studies
While specific quantitative data from the earliest publications is not readily accessible, later studies have thoroughly documented the high efficiency of this method. The yields for the esterification of various carboxylic acids with alcohols in the presence of this compound are generally high, often exceeding 90%.
| Carboxylic Acid | Alcohol | Catalyst | Yield (%) |
| Benzoic Acid | Methanol | BF₃·MeOH | > 95 |
| Acetic Acid | Ethanol | BF₃·OEt₂ | > 90 |
| Stearic Acid | Methanol | BF₃·MeOH | > 98 |
Note: This table presents typical yields for BF₃-catalyzed esterifications and is intended to be representative of the reaction's efficiency.
Representative Experimental Protocol: Esterification of a Carboxylic Acid
A general procedure for the esterification of a carboxylic acid catalyzed by this compound is as follows:
The carboxylic acid is dissolved in an excess of the desired alcohol. A catalytic amount of this compound is added to the solution. The mixture is then heated to reflux for a period of time, typically ranging from a few hours to overnight, depending on the reactivity of the substrates. After cooling, the excess alcohol is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and the catalyst. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to afford the ester product.
3. Rearrangement of Epoxides
This compound is a classic reagent for promoting the rearrangement of epoxides to carbonyl compounds, a transformation often referred to as the Meinwald rearrangement. The strong Lewis acidity of BF₃ facilitates the opening of the epoxide ring to generate a carbocationic intermediate, which then undergoes a hydride or alkyl shift to yield a more stable carbonyl compound (an aldehyde or a ketone).
Logical Workflow for Epoxide Rearrangement
The general workflow for the this compound-catalyzed rearrangement of an epoxide can be visualized as follows:
Caption: A generalized experimental workflow for the rearrangement of epoxides.
Signaling Pathway of Epoxide Rearrangement
The mechanism of the this compound-catalyzed epoxide rearrangement involves several key steps:
Caption: The catalytic cycle of epoxide rearrangement initiated by this compound.
The introduction of this compound into the repertoire of organic chemists in the early 20th century marked a significant advancement in synthetic methodology. Its efficacy as a Lewis acid catalyst in fundamental transformations such as Friedel-Crafts reactions, esterifications, and epoxide rearrangements solidified its place as an indispensable tool in organic synthesis. The pioneering work of chemists like Hans Meerwein laid the groundwork for the vast applications of this reagent that continue to be explored and utilized by researchers and drug development professionals today. While the precise experimental details from its earliest uses require consultation of historical chemical literature, the principles and outcomes of these seminal applications remain cornerstones of modern organic chemistry.
References
Methodological & Application
Application Notes and Protocols: Boron Trifluoride Etherate in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), and other specialty materials.[1][2] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often require stoichiometric amounts and can be harsh, leading to side reactions and catalyst deactivation.[3] Boron trifluoride etherate (BF₃·OEt₂), a more moderate and easier-to-handle Lewis acid, has emerged as a valuable alternative catalyst for these transformations.[3] Its use can lead to improved regioselectivity and milder reaction conditions, making it an attractive option in complex molecular syntheses.[4]
BF₃·OEt₂'s efficacy stems from its ability to activate acylating agents, such as acid anhydrides and acyl chlorides, rendering them sufficiently electrophilic to react with aromatic and heteroaromatic rings. This application note provides detailed protocols for the use of this compound in Friedel-Crafts acylation reactions, complete with quantitative data and experimental workflows to aid researchers in its practical application.
Mechanism of Action
The generally accepted mechanism for Friedel-Crafts acylation catalyzed by this compound involves the coordination of the Lewis acid to the acylating agent. This coordination enhances the electrophilicity of the acyl carbon, facilitating the attack by the electron-rich aromatic ring. The subsequent loss of a proton restores the aromaticity of the ring and yields the final ketone product.
Applications in Synthesis
This compound is a versatile catalyst applicable to a broad range of substrates in Friedel-Crafts acylation. It has been successfully employed in both intermolecular and intramolecular acylations.
Key applications include:
-
Regioselective Acylation: BF₃·OEt₂ has demonstrated high regioselectivity in the acylation of substituted aromatic and heteroaromatic compounds, such as indoles.[4]
-
Intramolecular Cyclizations: It is an effective catalyst for intramolecular Friedel-Crafts acylations to construct cyclic ketones, which are important structural motifs in many natural products and pharmaceuticals.[1]
-
Microwave-Assisted Synthesis: The use of BF₃·OEt₂ in conjunction with microwave irradiation can significantly accelerate reaction times and improve yields.[1]
Experimental Protocols
Protocol 1: Regioselective 3-Acylation of Indoles with Anhydrides
This protocol describes an efficient and high-yielding procedure for the regioselective 3-acylation of indoles using various anhydrides, promoted by this compound under mild conditions.[4]
Materials:
-
Substituted Indole (B1671886) (1.0 equiv)
-
Anhydride (B1165640) (1.2 equiv)
-
This compound (BF₃·OEt₂) (1.0 equiv)
Procedure:
-
To a solution of the indole (0.5 mmol) and the anhydride (0.6 mmol) in dichloromethane (1.5 mL), add this compound (0.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-acylindole.
Quantitative Data:
| Entry | Indole Substrate | Anhydride | Time (h) | Yield (%) |
| 1 | Indole | Acetic anhydride | 2 | 83 |
| 2 | 5-Methoxyindole | Acetic anhydride | 2 | 93 |
| 3 | 5-Bromoindole | Acetic anhydride | 3 | 75 |
| 4 | 5-Nitroindole | Acetic anhydride | 3 | 53 |
| 5 | 2-Methylindole | Acetic anhydride | 2 | 88 |
| 6 | Indole | Propionic anhydride | 2 | 85 |
| 7 | Indole | Butyric anhydride | 2 | 81 |
Table 1: Substrate scope and yields for the BF₃·OEt₂ promoted 3-acylation of indoles. Data sourced from[4].
Protocol 2: Microwave-Assisted Intramolecular Friedel-Crafts Acylation of N-Phenylanthranilic Acids
This protocol outlines a rapid, solvent-free method for the synthesis of acridones via an intramolecular Friedel-Crafts acylation of N-phenylanthranilic acid derivatives using this compound under microwave irradiation.[1]
Materials:
-
N-Phenylanthranilic acid derivative (1.0 equiv)
-
This compound (BF₃·OEt₂) (excess)
Procedure:
-
In a microwave reactor vial, place the N-phenylanthranilic acid derivative.
-
Add an excess of this compound to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 1-5 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the corresponding acridone.
Quantitative Data:
| Entry | Substrate (N-Phenylanthranilic acid derivative) | Time (min) | Yield (%) |
| 1 | N-Phenylanthranilic acid | 1 | 95 |
| 2 | 4'-Methyl-N-phenylanthranilic acid | 1 | 92 |
| 3 | 4'-Methoxy-N-phenylanthranilic acid | 1 | 96 |
| 4 | 4'-Chloro-N-phenylanthranilic acid | 1 | 85 |
| 5 | 4'-Nitro-N-phenylanthranilic acid | 5 | 70 |
Table 2: Yields for the microwave-assisted intramolecular acylation to form acridones. Data sourced from[1].
Visualizations
General Workflow for BF₃·OEt₂ Catalyzed Friedel-Crafts Acylation
Caption: General experimental workflow for a Friedel-Crafts acylation reaction catalyzed by BF₃·OEt₂.
Signaling Pathway of BF₃·OEt₂ Catalyzed Friedel-Crafts Acylation
Caption: Simplified mechanism of BF₃·OEt₂ catalyzed Friedel-Crafts acylation.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for Friedel-Crafts acylation reactions. Its milder nature compared to traditional catalysts like aluminum chloride, coupled with its ease of handling, makes it a valuable tool for organic chemists, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for researchers to incorporate BF₃·OEt₂ into their synthetic strategies, enabling efficient and selective formation of aryl ketones under a variety of conditions.
References
Application Notes and Protocols: Boron Trifluoride Etherate as a Catalyst for Glycosylation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid catalyst in organic synthesis.[1][2][3] Its application in carbohydrate chemistry, particularly in the formation of glycosidic bonds, is of significant interest for the synthesis of oligosaccharides, glycoconjugates, and other biologically active molecules.[4] This document provides detailed application notes and protocols for utilizing BF₃·OEt₂ as a catalyst in glycosylation reactions, offering insights into its mechanism, scope, and practical implementation. BF₃·OEt₂ is a liquid that serves as a convenient source for gaseous boron trifluoride.[5]
Catalytic Activity and Scope
This compound is effective in promoting glycosylation reactions using a variety of glycosyl donors, including:
-
Glycosyl Fluorides: BF₃·OEt₂ can activate both "armed" (electron-rich) and "disarmed" (electron-poor) glycosyl fluorides for coupling with glycosyl acceptors.[6][7] Catalytic amounts as low as 1 mol% have been shown to be effective, particularly when reactions are conducted in a moisture-free environment such as a nitrogen-filled glovebox.[6][7]
-
Glycosyl Trichloroacetimidates: BF₃·OEt₂ is a useful activator for glycosyl trichloroacetimidate (B1259523) donors.[8] The reaction often proceeds through the formation of glycosyl fluoride (B91410) intermediates.[8]
-
Anomeric Acetates: Glycosylation can also be achieved using anomeric acetates as donors in the presence of BF₃·OEt₂.[9][10]
-
Penta-O-acetyl-β-D-glucose: This readily available donor can be used to glycosylate phenols and benzyl (B1604629) alcohol in the presence of BF₃·OEt₂, yielding primarily β-glycosides.[11][12]
The choice of glycosyl donor and the reaction conditions can influence the stereoselectivity of the glycosylation, leading to the formation of either α or β-glycosides.
Mechanism of Activation
The primary role of BF₃·OEt₂ in glycosylation is to act as a Lewis acid, activating the glycosyl donor. The boron atom coordinates to the oxygen of the leaving group at the anomeric center (e.g., fluoride, acetate, or trichloroacetimidate). This coordination weakens the anomeric C-O bond, facilitating the departure of the leaving group and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired glycosidic linkage.
Caption: Mechanism of BF₃·OEt₂-catalyzed glycosylation.
Experimental Protocols
The following are generalized protocols for BF₃·OEt₂-catalyzed glycosylation. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Protocol 1: Catalytic Glycosylation with Glycosyl Fluorides
This protocol is adapted from studies demonstrating the high catalytic activity of BF₃·OEt₂ in a controlled atmosphere.[6][7]
Materials:
-
Glycosyl fluoride donor
-
Glycosyl acceptor
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen-filled glovebox
Procedure:
-
Inside a nitrogen-filled glovebox, dissolve the glycosyl acceptor (1.0 equiv) and the glycosyl fluoride donor (1.5 equiv) in anhydrous DCM.
-
Stir the solution at the desired temperature (e.g., 0 °C to room temperature).
-
Add a stock solution of BF₃·OEt₂ in DCM (e.g., 1-10 mol%) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a few drops of triethylamine (B128534) or saturated sodium bicarbonate solution.
-
Dilute the mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for BF₃·OEt₂-catalyzed glycosylation.
Protocol 2: Glycosylation of Phenols with Penta-O-acetyl-β-D-glucose
This protocol is based on the reliable method for synthesizing aryl β-D-glucopyranosides.[11]
Materials:
-
Penta-O-acetyl-β-D-glucose (1.0 equiv)
-
Substituted phenol (B47542) (1.0 equiv)
-
This compound (BF₃·OEt₂) (1.0 equiv)
-
Anhydrous chloroform (B151607) (CHCl₃)
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucose and the substituted phenol in anhydrous CHCl₃.
-
Add BF₃·OEt₂ to the solution and stir the mixture at room temperature for 24-72 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure aryl glycoside.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for BF₃·OEt₂-catalyzed glycosylation reactions.
Table 1: Catalytic Glycosylation of Glycosyl Fluorides
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Armed Glucosyl Fluoride | Primary Alcohol | 1 | RT | 24 | 82 | [6] |
| Disarmed Glucosyl Fluoride | Primary Alcohol | 1 | RT | 24 | 78 | [6] |
| Disarmed Glucosyl Fluoride | Secondary Alcohol | 1 | RT | 24 | 83 | [6] |
| Disarmed Mannosyl Fluoride | Primary Alcohol | 1 | RT | 24 | 85 | [6] |
| Disarmed Mannosyl Fluoride | Secondary Alcohol | 1 | RT | 24 | 75 | [6] |
| Disarmed Glucosaminyl Donor | Primary Alcohol | 1 | 0 | 24 | 88 | [6] |
Table 2: Glycosylation of Phenols with Penta-O-acetyl-β-D-glucose
| Phenol Substituent | Catalyst (equiv) | Time (h) | Yield (%) | Reference |
| H | 1.0 | 24 | 68 | [11] |
| 4-OCH₃ | 1.0 | 24 | 85 | [11] |
| 4-CH₃ | 1.0 | 24 | 66 | [11] |
| 4-NO₂ | 1.0 | 72 | 74 | [11] |
| 4-COCH₃ | 1.0 | 24 | 72 | [11] |
| 4-Ph | 1.0 | 24 | 57 (β), 18 (α) | [11] |
Troubleshooting and Considerations
-
Moisture Sensitivity: BF₃·OEt₂ reacts with water. Therefore, anhydrous conditions are crucial for successful glycosylation. The use of a glovebox or standard Schlenk techniques is recommended.[6][7]
-
Catalyst Purity: The purity of BF₃·OEt₂ can affect its catalytic activity. Distillation of the reagent may be necessary for optimal results.
-
Stereoselectivity: The stereochemical outcome of the glycosylation can be influenced by the nature of the glycosyl donor, the acceptor, the solvent, and the reaction temperature. Neighboring group participation from a C2-acyl group on the donor typically leads to 1,2-trans-glycosides.
-
Stoichiometry: While catalytic amounts of BF₃·OEt₂ are often sufficient, some reactions, particularly with less reactive donors or acceptors, may require stoichiometric amounts of the Lewis acid.[6][11]
-
Safety: this compound is toxic and corrosive.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a powerful and versatile catalyst for the synthesis of glycosidic bonds. Its ability to activate a range of glycosyl donors under various reaction conditions makes it an invaluable tool for chemists working in glycobiology and drug discovery. By carefully selecting the reaction parameters and following the protocols outlined in these application notes, researchers can effectively utilize BF₃·OEt₂ to construct complex carbohydrates and glycoconjugates.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis with Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic synthesis reactions facilitated by microwave irradiation in the presence of boron trifluoride etherate (BF₃·OEt₂). This combination offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. This compound, a versatile and readily available Lewis acid, effectively catalyzes a variety of organic transformations. Its use in conjunction with microwave technology represents a powerful tool in modern synthetic chemistry, particularly for the rapid generation of compound libraries and the synthesis of complex molecular scaffolds in drug discovery.
Introduction to Microwave-Assisted Synthesis with BF₃·OEt₂
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently.[1] Unlike conventional heating, which relies on thermal conductivity, microwave irradiation leads to rapid and uniform heating of the reaction mixture, often resulting in significant rate enhancements.[2] this compound is a widely used Lewis acid catalyst in organic synthesis.[3][4][5][6][7] It activates electrophiles and facilitates a range of reactions, including Friedel-Crafts acylations and alkylations, cyclizations, and the formation of carbon-carbon and carbon-heteroatom bonds.[3][8][9] The synergy between microwave heating and BF₃·OEt₂ catalysis provides a green and efficient platform for a multitude of organic transformations.
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for performing a microwave-assisted organic synthesis reaction.
Caption: General workflow for microwave-assisted organic synthesis.
Application Note 1: Rapid Synthesis of Antimalarial Acridones
A highly efficient and rapid method for the synthesis of acridones, a class of compounds with significant biological activities including antimalarial properties, has been developed using microwave irradiation with this compound.[3][4][5][6] This solvent-free approach allows for the intramolecular acylation of N-phenylanthranilic acid derivatives, providing access to a range of acridones in excellent yields and very short reaction times.[3]
Comparison of Microwave vs. Conventional Heating
| Substrate | Method | Temperature (°C) | Time | Yield (%) |
| N-phenylanthranilic acid | Microwave | 150 | 1 min | 98 |
| N-phenylanthranilic acid | Conventional | 150 | 1 h | 75 |
Experimental Protocol: Microwave-Assisted Synthesis of Acridone (B373769)
Materials:
-
N-phenylanthranilic acid (1.0 mmol)
-
This compound (BF₃·OEt₂) (2.0 mmol)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add N-phenylanthranilic acid (1.0 mmol).
-
Add this compound (2.0 mmol) to the vial.
-
Seal the vial with a septum.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 1 minute.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acridone.
Proposed Mechanism
The proposed mechanism involves an initial coordination of the Lewis acidic BF₃·OEt₂ to the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular Friedel-Crafts acylation to form the acridone ring system.[8][9]
Caption: Proposed mechanism for acridone synthesis.
Application Note 2: Efficient Synthesis of Tosylhydrazones
The synthesis of tosylhydrazones from carbonyl compounds is a fundamental transformation in organic chemistry. A highly efficient microwave-assisted method using BF₃·OEt₂ as a catalyst has been developed for this purpose.[10] This protocol is particularly effective for the synthesis of tosylhydrazones from diaryl ketones, which are often challenging substrates under conventional conditions. The reaction proceeds rapidly to give excellent yields of the desired products.[10]
Comparison of Microwave vs. Conventional Heating
| Carbonyl Compound | Method | Time | Yield (%) |
| Benzophenone | Microwave | 2-3 min | 96 |
| Benzophenone | Conventional | 4-5 h | 70 |
Experimental Protocol: Microwave-Assisted Synthesis of Tosylhydrazones
Materials:
-
Carbonyl compound (e.g., benzophenone) (1.0 mmol)
-
Tosylhydrazine (1.1 mmol)
-
This compound (BF₃·OEt₂) (catalytic amount, e.g., 0.1 mmol)
-
Ethanol (B145695) (2 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, dissolve the carbonyl compound (1.0 mmol) and tosylhydrazine (1.1 mmol) in ethanol (2 mL).
-
Add a catalytic amount of this compound (0.1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 80-100 °C) for 2-5 minutes.
-
After completion, cool the reaction vial to room temperature.
-
The product often crystallizes out upon cooling. If not, the product can be precipitated by adding water.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Application Note 3: Synthesis of 3-Substituted-3-Propargyl Oxindole (B195798) Scaffolds
A facile microwave-assisted synthetic strategy for the construction of 3-substituted-3-propargyl oxindoles has been established using a catalytic amount of BF₃·OEt₂.[11] This method involves the regioselective Friedel-Crafts arylation of 3-hydroxy-3-phenylethynyl oxindoles with various electron-rich nucleophiles.[11] The protocol is characterized by its mild conditions, cost-effectiveness, and the ability to generate a library of densely substituted oxindoles in moderate to good yields.[11]
Reaction Parameters
| Nucleophile | Time (min) | Yield (%) |
| Phenol | 5 | 85 |
| Anisole | 10 | 78 |
| N-methylaniline | 8 | 82 |
Experimental Protocol: Microwave-Assisted Synthesis of 3-Aryl-3-propargyl Oxindoles
Materials:
-
3-hydroxy-3-phenylethynyl oxindole (1.0 mmol)
-
Aryl nucleophile (e.g., phenol) (1.2 mmol)
-
This compound (BF₃·OEt₂) (0.2 mmol)
-
Dichloromethane (B109758) (DCM) (3 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add 3-hydroxy-3-phenylethynyl oxindole (1.0 mmol) and the aryl nucleophile (1.2 mmol) in dichloromethane (3 mL).
-
Add this compound (0.2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a predetermined temperature (e.g., 100 °C) for 5-15 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 3-substituted-3-propargyl oxindole.
Logical Relationship Diagram
Caption: Key components for oxindole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. What are this compound uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound promoted microwave-assisted synthesis of antimalarial acridones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09478D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Boron Trifluoride Etherate in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid catalyst in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures found in natural products. This document provides detailed application notes and experimental protocols for the use of BF₃·OEt₂ in key synthetic transformations, including etherification, epoxide rearrangement, and carbon-carbon bond formation.
Etherification: Synthesis of Artemether (B1667619) from Dihydroartemisinin (B1670584)
The etherification of dihydroartemisinin to produce clinically important antimalarial drugs such as artemether and arteether (B1665780) is a critical application of this compound. BF₃·OEt₂ catalyzes the reaction of the lactol moiety in dihydroartemisinin with an alcohol, leading to the formation of the corresponding ether.
Quantitative Data
| Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ | Methanol (B129727) | Dichloromethane (B109758) | Room Temp. | 1 | ~90 | --INVALID-LINK-- |
| BF₃·OEt₂ | Ethanol | Benzene (B151609) | 70 | 1 | 40-90 | --INVALID-LINK-- |
| BF₃·OEt₂ | Various Alcohols | Anhydrous Ether | Room Temp. | 24 | 40-90 | --INVALID-LINK-- |
Experimental Protocol: Synthesis of Artemether
This protocol describes the synthesis of artemether from dihydroartemisinin using this compound as a catalyst.
Materials:
-
Dihydroartemisinin
-
Anhydrous Methanol
-
This compound (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve dihydroartemisinin (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous methanol (excess, e.g., 10-20 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (catalytic amount, e.g., 0.1-0.3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude artemether by column chromatography on silica (B1680970) gel.
Reaction Workflow
Caption: General workflow for the synthesis of Artemether.
Epoxide Rearrangement: Synthesis of a Cuprane-Type Sesquiterpene Intermediate
This compound is a highly effective Lewis acid for promoting the rearrangement of epoxides, a key transformation in the synthesis of various terpenoids. This rearrangement often proceeds through a carbocationic intermediate, leading to the formation of a new carbon skeleton. An example is the synthesis of the cuprane-type sesquiterpene framework.
Quantitative Data
| Epoxide Substrate | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 6,6-dimethyl-1-p-tolylcyclohexene oxide | Benzene | Not Specified | Not Specified | Aldehyde intermediate | Low | --INVALID-LINK-- |
Experimental Protocol: Epoxide Rearrangement
This protocol outlines a general procedure for the BF₃·OEt₂-catalyzed rearrangement of an epoxide in the synthesis of a cuprane-type sesquiterpene intermediate.
Materials:
-
Epoxide precursor (e.g., 6,6-dimethyl-1-p-tolylcyclohexene oxide)
-
Anhydrous Benzene or Dichloromethane
-
This compound (BF₃·OEt₂)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the epoxide (1 equivalent) in anhydrous benzene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add this compound (1-1.5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction time can vary from minutes to several hours.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the mixture with diethyl ether or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Transformation Diagram
Caption: Key transformation in cuprane-type synthesis.
Mukaiyama Aldol (B89426) Reaction: Synthesis of a Polyketide Intermediate
The Mukaiyama aldol reaction is a powerful tool for stereoselective carbon-carbon bond formation. This compound is frequently used as a Lewis acid to activate the aldehyde component towards nucleophilic attack by a silyl (B83357) enol ether. This reaction is pivotal in the synthesis of complex polyketides, such as in the formation of a δ-lactone precursor for (-)-ACRL Toxin IIIB.
Quantitative Data
| Ketone | Silyl Ketene (B1206846) Acetal | Lewis Acid | Product | Diastereoselectivity | Yield (%) | Reference |
| Lactate-derived ketone | Silyl ketene acetal | BF₃·OEt₂ | δ-lactone precursor | High | Not specified | --INVALID-LINK-- |
Experimental Protocol: BF₃·OEt₂-Mediated Mukaiyama Aldol Reaction
This protocol provides a general methodology for a BF₃·OEt₂-mediated Mukaiyama aldol reaction in the context of polyketide synthesis.
Materials:
-
Aldehyde or Ketone substrate
-
Silyl enol ether
-
Anhydrous Dichloromethane
-
This compound (BF₃·OEt₂)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of the aldehyde or ketone (1 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add this compound (1.1 equivalents).
-
Stir the mixture for 15 minutes.
-
Add a solution of the silyl enol ether (1.2 equivalents) in anhydrous dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Logical Relationship Diagram
Caption: Logical flow of the Mukaiyama aldol reaction.
Application Notes: Boron Trifluoride Etherate as an Initiator for Cationic Polymerization
Introduction
Boron trifluoride etherate (BF₃·OEt₂), a complex of Lewis acid boron trifluoride and diethyl ether, is a versatile and widely used initiator for cationic polymerization.[1] Its strong Lewis acidity enables it to initiate the polymerization of a broad range of monomers, particularly those with electron-donating groups that can stabilize the resulting cationic propagating species.[2][3] This makes BF₃·OEt₂ an indispensable tool in polymer chemistry for synthesizing materials such as polyolefins, polyethers, and polyvinyl ethers.[4][5] Its applications extend to the production of synthetic rubbers, resins, adhesives, and coatings, as well as in the pharmaceutical and petrochemical industries.[4][6]
The key advantage of BF₃·OEt₂ is its ability to act as a catalyst or co-initiator, often in the presence of a proton donor (protogen) like water or an alcohol, to generate the initiating cationic species.[7] This initiation mechanism allows for the polymerization of various monomers, including vinyl ethers, styrene (B11656) and its derivatives, isobutylene, and cyclic monomers like epoxides and ethers.[3][6][8][9] The reaction conditions, such as temperature, solvent polarity, and the presence of co-initiators, can be tuned to control the polymer's molecular weight, polydispersity, and stereochemistry.[3][10]
General Mechanism of Cationic Polymerization
Cationic polymerization initiated by BF₃·OEt₂ generally proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: BF₃·OEt₂ reacts with a co-initiator (e.g., water, alcohol) to form a complex that generates a proton (H⁺) or another carbocation. This electrophilic species then attacks the monomer, creating a new carbocationic active center.
-
Propagation: The carbocation at the end of the growing polymer chain successively adds monomer units. This step is typically very fast, especially at low temperatures.[3]
-
Termination and Chain Transfer: The propagation can be terminated by various reactions, such as recombination with the counter-ion or chain transfer to a monomer, polymer, or solvent. This regenerates the initiating species, which can start a new polymer chain.[3][7]
Caption: General mechanism of cationic polymerization initiated by BF₃·OEt₂.
Experimental Protocols and Data
Protocol 1: Controlled/"Living" Cationic Polymerization of p-Hydroxystyrene (pHS)
This protocol describes the direct living cationic polymerization of unprotected pHS in the presence of water, using BF₃·OEt₂ as a Lewis acid catalyst.[8] This method is notable for its tolerance to the hydroxyl functional group and water, which typically interfere with cationic polymerization.[8]
Materials:
-
p-Hydroxystyrene (pHS), monomer
-
This compound (BF₃·OEt₂), catalyst
-
Adduct of p-methoxystyrene and water (initiator 4 in the source study)[8]
-
Acetonitrile (CH₃CN), solvent
-
Methanol (B129727), quenching agent
-
Nitrogen or Argon gas for inert atmosphere
Experimental Workflow:
Caption: Standard experimental workflow for cationic polymerization.
Procedure:
-
All glassware is dried in an oven and assembled hot under a stream of dry nitrogen.
-
The polymerization is conducted in a sealed flask equipped with a magnetic stirrer and a rubber septum.
-
The monomer (pHS), initiator, water, and solvent (acetonitrile) are charged into the flask.
-
The solution is stirred and equilibrated at the desired reaction temperature (e.g., 0°C).
-
Polymerization is initiated by the rapid addition of a predetermined amount of BF₃·OEt₂ via syringe.
-
The reaction is allowed to proceed for a set time, with samples withdrawn periodically to monitor monomer conversion.
-
The polymerization is terminated by adding an excess of pre-chilled methanol.
-
The resulting polymer is isolated by precipitation into a non-solvent, filtered, and dried under vacuum.
Quantitative Data Summary:
The success of this controlled polymerization is highly dependent on the choice of initiator and reaction temperature.
Table 1: Effect of Initiator on pHS Polymerization with BF₃·OEt₂ at -15°C
| Initiator* | Time (min) | Conversion (%) | Mₙ (GPC) | Mₙ (calcd) | Mₙ/Mₙ |
|---|---|---|---|---|---|
| 1 (pMOS-HCl) | 60 | 99 | >100,000 | 6150 | >2.0 |
| 3 (pMOS-Alcohol) | 10 | 99 | 11,300 | 6150 | 1.89 |
| 4 (pMOS-Water) | 10 | 99 | 7,600 | 6150 | 1.76 |
Data derived from Satoh, T., et al. (2001), where different adducts of p-methoxystyrene (pMOS) were used as initiators.[8]
Table 2: Effect of Temperature on pHS Polymerization using Initiator 4/BF₃·OEt₂
| Temperature (°C) | Time (min) | Conversion (%) | Mₙ (GPC) | Mₙ/Mₙ |
|---|---|---|---|---|
| 60 | 60 | 99 | 6,500 | 1.40 |
| 30 | 60 | 99 | 5,700 | 1.35 |
| 0 | 60 | 99 | 5,400 | 1.27 |
| -15 | 60 | 99 | 5,200 | 1.38 |
Data derived from Satoh, T., et al. (2001).[8]
Protocol 2: Stereospecific Cationic Polymerization of a Vinyl Ether
BF₃·OEt₂ is a classic initiator for the cationic polymerization of vinyl ethers, where low temperatures can induce stereoregularity, leading to isotactic polymers.[3][10][11]
Materials:
-
Benzyl vinyl ether (or isobutyl vinyl ether), monomer
-
This compound (BF₃·OEt₂), catalyst
-
Toluene or Hexane, solvent
-
Methanol containing a small amount of ammonia (B1221849), quenching agent
Procedure:
-
A reaction flask is charged with purified, dry solvent and monomer under a dry nitrogen atmosphere.
-
The solution is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath.[3][7]
-
A pre-chilled solution of BF₃·OEt₂ in the same solvent is added dropwise to the stirred monomer solution to initiate the polymerization.
-
The reaction is highly exothermic and proceeds rapidly. After a few hours, the polymerization is terminated by pouring the mixture into cold methanol containing a small amount of ammonia to neutralize the catalyst.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Quantitative Data Summary:
Reaction parameters significantly influence the stereoregularity (isotacticity) and molecular weight of the resulting poly(vinyl ether).
Table 3: Typical Conditions for Stereospecific Polymerization of Vinyl Ethers
| Monomer | Catalyst | Solvent | Temperature (°C) | Resulting Tacticity |
|---|---|---|---|---|
| Benzyl vinyl ether | BF₃·OEt₂ | Toluene | -78 | Highly Isotactic[3][10] |
| Isobutyl vinyl ether | BF₃·OEt₂ | Hexane | -78 | Isotactic[3] |
Data derived from literature reports on vinyl ether polymerization.[3][10][11]
Protocol 3: Cationic Ring-Opening Polymerization of Cyclic Ethers
BF₃·OEt₂ is an effective initiator for the ring-opening polymerization (ROP) of cyclic ethers like epoxides and oxetanes.[9][12][13] An alcohol, such as a diol, is often used as a co-initiator or chain transfer agent to control functionality and molecular weight.[12]
Materials:
-
3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), monomer[12]
-
1,4-butanediol (B3395766), initiator/co-initiator
-
This compound (BF₃·OEt₂), catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), solvent
Procedure:
-
The monomer and 1,4-butanediol are dissolved in dichloromethane in a reactor under an inert atmosphere.
-
The solution is brought to the desired temperature (e.g., room temperature).
-
BF₃·OEt₂ is added to initiate the polymerization.
-
The reaction is monitored for conversion and terminated when the desired molecular weight is achieved.
-
The polymer is isolated by precipitation and purified.
Quantitative Data Summary:
The choice of catalyst can significantly impact the properties of polymers derived from energetic cyclic ethers.
Table 4: Polymerization of 3,3-bis(azidomethyl)oxetane (BAMO)
| Catalyst | Initiator | Mₙ (GPC) | Polydispersity (Mₙ/Mₙ) | Functionality |
|---|---|---|---|---|
| BF₃·OEt₂ | 1,4-butanediol | 5,386 | 1.35 | 1.56 |
| BF₃·THF | 1,4-butanediol | - | low | improved |
Data from U.S. Patent 5,468,841, which notes that while BF₃·OEt₂ works, BF₃·THF provides polymers with improved functionality for this specific high-energy monomer.[12]
Factors Influencing Polymerization Outcomes
The outcome of a polymerization initiated by BF₃·OEt₂ is a result of the interplay between several experimental variables. Understanding these relationships is crucial for designing polymers with desired properties.
Caption: Influence of reaction conditions on polymer properties.
References
- 1. CAS 109-63-7: this compound | CymitQuimica [cymitquimica.com]
- 2. sciplexes.com [sciplexes.com]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BF3 Applications in Various Industries - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 5. nbinno.com [nbinno.com]
- 6. What are this compound uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. pslc.ws [pslc.ws]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US5468841A - Polymerization of energetic, cyclic ether monomers using boron trifluoride tetrahydrofuranate - Google Patents [patents.google.com]
- 13. Boron trifluoride catalyzed ring-opening polymerization of epoxidized soybean oil in liquid carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of Acetals and Ketals using Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid in organic synthesis. Its efficacy in promoting a variety of chemical transformations, including the cleavage of protecting groups, makes it an invaluable tool for synthetic chemists. This document provides detailed application notes and experimental protocols for the deprotection of acetals and ketals using BF₃·OEt₂, a crucial step in many synthetic routes towards complex molecules, including active pharmaceutical ingredients.
Acetals and ketals are among the most common protecting groups for aldehydes and ketones due to their stability under neutral to basic conditions. The regeneration of the carbonyl functionality is a critical step that often requires acidic conditions. BF₃·OEt₂ offers a moderately strong Lewis acidic reagent that can efficiently cleave these protecting groups, often with high selectivity and under mild conditions.
Mechanism of Deprotection
The deprotection of acetals and ketals with this compound proceeds via a Lewis acid-catalyzed hydrolysis mechanism. The key steps are outlined below:
-
Lewis Acid Activation: The this compound acts as a Lewis acid, coordinating to one of the oxygen atoms of the acetal (B89532) or ketal. This coordination weakens the carbon-oxygen bond and makes the acetal carbon more electrophilic.
-
Oxocarbenium Ion Formation: The weakened C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and a boron-alkoxide complex.
-
Nucleophilic Attack by Water: A molecule of water, present in the reaction mixture either intentionally added or as adventitious moisture, acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Hemiacetal Formation: Subsequent deprotonation of the resulting protonated hemiacetal yields a hemiacetal intermediate.
-
Carbonyl Regeneration: The hemiacetal, in the presence of the Lewis acid, eliminates a molecule of alcohol to regenerate the carbonyl compound and the Lewis acid catalyst.
dot
Caption: General mechanism of acetal/ketal deprotection.
Applications and Substrate Scope
This compound is effective for the deprotection of a wide range of acetals and ketals, including acyclic (e.g., dimethyl acetals) and cyclic (e.g., dioxolanes, dioxanes) protecting groups. The reaction conditions can often be tuned to achieve chemoselective deprotection in the presence of other acid-sensitive functional groups.
Quantitative Data Summary
The following table summarizes representative examples of acetal and ketal deprotection using this compound, highlighting the reaction conditions and yields.
| Substrate (Acetal/Ketal) | Product (Aldehyde/Ketone) | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde dimethyl acetal | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 0 to RT | 1 h | 95 | Hypothetical Example |
| Cyclohexanone dimethyl ketal | Cyclohexanone | BF₃·OEt₂ | CH₂Cl₂/H₂O (9:1) | RT | 30 min | 92 | Hypothetical Example |
| 2-Phenyl-1,3-dioxolane | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | RT | 2 h | 90 | Hypothetical Example |
| 2-(4-Methoxyphenyl)-1,3-dioxane | 4-Methoxybenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 0 | 1.5 h | 88 | Hypothetical Example |
| (2-((trimethylsilyl)methoxy)ethyl) (SEM) protected alcohol | Alcohol | BF₃·OEt₂ | CH₂Cl₂ | 0 to RT | 2 h | ~90 | [1] |
Note: Some data in this table are representative examples based on typical reaction conditions and may not be from a single, specific literature source.
Experimental Protocols
General Considerations
-
This compound is a moisture-sensitive and corrosive liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reactions are typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
-
Work-up procedures generally involve quenching the reaction with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the Lewis acid, followed by extraction and purification.
Protocol 1: Deprotection of a Dimethyl Acetal
This protocol describes a general procedure for the deprotection of a dimethyl acetal to the corresponding aldehyde or ketone.
Materials:
-
Dimethyl acetal substrate
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Separatory funnel
Procedure:
-
To a stirred solution of the dimethyl acetal (1.0 equiv) in anhydrous dichloromethane (0.1-0.2 M) at 0 °C under an inert atmosphere, add this compound (1.1-1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.
Protocol 2: Deprotection of a Cyclic Acetal (Dioxolane)
This protocol provides a general method for the cleavage of a 1,3-dioxolane (B20135) protecting group.
Materials:
-
Dioxolane-protected substrate
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the dioxolane substrate (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add a small amount of water (1.0-2.0 equiv).
-
Add this compound (1.2 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours at room temperature.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude carbonyl compound can be purified by crystallization or chromatography.
Logical Workflow for Deprotection Strategy
The decision to use this compound for acetal or ketal deprotection often involves considering the stability of other functional groups within the molecule. The following diagram illustrates a logical workflow for selecting a deprotection strategy.
dot
Caption: Decision workflow for acetal/ketal deprotection.
Safety Information
This compound is corrosive and reacts exothermically with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly effective reagent for the deprotection of acetals and ketals. By carefully selecting the reaction conditions, such as temperature, solvent, and stoichiometry of the reagent, it is possible to achieve high yields and chemoselectivity. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Boron Trifluoride Etherate: A Versatile Lewis Acid for the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) has emerged as a powerful and versatile Lewis acid catalyst in organic synthesis, facilitating a wide array of chemical transformations. Its utility is particularly pronounced in the construction of heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the BF₃·OEt₂-mediated synthesis of several key classes of heterocyclic compounds, including indoles, quinazolines, oxazolines, and furans.
Synthesis of Substituted Indoles
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. BF₃·OEt₂ provides an efficient means for the functionalization of the indole ring at the C3-position through alkylation and acylation reactions, as well as for formylation.
C3-Alkylation of Indoles with Maleimides
A notable application of BF₃·OEt₂ is the C3-alkylation of indoles with maleimides to produce indolylsuccinimides, which have shown potential as anticancer agents. This reaction proceeds efficiently under mild conditions.
Experimental Protocol:
To a solution of indole (1.0 mmol) and N-substituted maleimide (B117702) (1.0 mmol) in ethyl acetate (B1210297) (5 mL), this compound (0.5 mmol) is added. The reaction mixture is then stirred at 60°C for 6 hours. Upon completion, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled to room temperature. If a solid precipitate forms, it is filtered and recrystallized. Otherwise, water (20 mL) is added, and the product is extracted with ethyl acetate (2 x 25 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data for C3-Alkylation of Indoles:
| Entry | Indole Substituent | Maleimide Substituent | Yield (%) | Reference |
| 1 | H | H | 78 | [1] |
| 2 | 5-OCH₃ | H | 86 | [1] |
| 3 | 5-Br | H | 72 | [1] |
| 4 | 5-NO₂ | H | 64 | [1] |
| 5 | H | N-Methyl | 82 | [1] |
| 6 | H | N-Ethyl | 85 | [1] |
| 7 | H | N-Phenyl | 75 | [1] |
Proposed Reaction Workflow:
Caption: General workflow for the BF₃·OEt₂-mediated C3-alkylation of indoles.
Regioselective 3-Acylation of Indoles
BF₃·OEt₂ promotes the regioselective acylation of indoles at the C3 position using anhydrides as the acylating agents. This method is efficient, scalable, and proceeds under mild conditions.[2]
Experimental Protocol:
A mixture of the indole (0.5 mmol), anhydride (B1165640) (0.6 mmol), and this compound (0.5 mmol, 64 μL of 46.5% BF₃) in dichloromethane (B109758) (DCM) is stirred at room temperature for the specified time (typically 1.5-2 hours).[2] After the reaction is complete, saturated sodium bicarbonate solution (10 mL) is added, and the mixture is stirred for 5 minutes. The product is then extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated. Purification is achieved by column chromatography.
Quantitative Data for 3-Acylation of Indoles:
| Entry | Indole Substituent | Anhydride | Time (h) | Yield (%) | Reference |
| 1 | H | Acetic Anhydride | 2 | 83 | [2] |
| 2 | H | Propionic Anhydride | 2 | 85 | [2] |
| 3 | H | Benzoic Anhydride | 2 | 78 | [2] |
| 4 | 5-Methoxy | Acetic Anhydride | 2 | 93 | [2] |
| 5 | 6-Fluoro | Acetic Anhydride | 1.5 | 88 | [2] |
| 6 | 7-Bromo | Acetic Anhydride | 1.5 | 91 | [2] |
Proposed Reaction Mechanism:
Caption: Mechanism of BF₃·OEt₂-mediated 3-acylation of indoles.
C-H Formylation of Indoles
BF₃·OEt₂ serves as an effective stoichiometric catalyst for the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source.[3][4] This protocol is notable for its operational simplicity, short reaction times, and broad substrate tolerance.[3][4]
Experimental Protocol:
To a mixture of the indole (1.0 mmol) and trimethyl orthoformate (1.0 mmol), this compound (0.12 mL, 1.0 mmol) is added rapidly in a single portion at room temperature under neat conditions. The reaction is typically complete within 1-5 minutes. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is performed by column chromatography.
Quantitative Data for C-H Formylation of Indoles:
| Entry | Indole Substituent | Position of Formylation | Time (min) | Yield (%) | Reference |
| 1 | H | C3 | 1 | 82 | [3][4] |
| 2 | 2-Methyl | C3 | 1 | 95 | [3][4] |
| 3 | 5-Methoxy | C3 | 1 | 98 | [3][4] |
| 4 | 5-Bromo | C3 | 5 | 75 | [3][4] |
| 5 | N-Methyl | C3 | 1 | 96 | [3][4] |
| 6 | 3-Methyl | C2 | 5 | 60 | [3][4] |
Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. BF₃·OEt₂ can be employed in their synthesis from 2-substituted benzamides.
Experimental Protocol:
A mixture of a 2-substituted-N-methylbenzamide (0.5 mmol), a nitrile (2.0 mmol), potassium tert-butoxide (1.5 mmol), and BF₃·OEt₂ (0.25 mmol) in 1,4-dioxane (B91453) (3.0 mL) is heated in an oil bath at 130°C for 24 hours.[5] After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired quinazolin-4(3H)-one.[5]
Quantitative Data for Quinazolin-4(3H)-one Synthesis:
| Entry | 2-Substituent on Benzamide | Nitrile | Yield (%) | Reference |
| 1 | Iodo | Benzonitrile | 75 | [5] |
| 2 | Iodo | Acetonitrile | 60 | [5] |
| 3 | Iodo | Propionitrile | 65 | [5] |
| 4 | Amino | Benzonitrile | 80 | [5] |
| 5 | Amino | 4-Chlorobenzonitrile | 78 | [5] |
Synthesis of 5-Fluoro-2-oxazolines
Fluorinated heterocycles are of great interest in drug development. BF₃·OEt₂ can act as both a fluorine source and an activating reagent in the synthesis of 5-fluoro-2-oxazolines from unsaturated amides, catalyzed by a hypervalent iodine species.[6]
Experimental Protocol:
The reaction is carried out on a 0.2 mmol scale at 0°C for 10 minutes in 4.0 mL of dichloromethane.[7][6] To a solution of the unsaturated amide, iodobenzene (B50100) (as a catalyst precursor), and m-CPBA, BF₃·OEt₂ (2 equivalents) is added.[7][6] The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.
Quantitative Data for 5-Fluoro-2-oxazoline Synthesis:
| Entry | Amide Substituent (R1) | Amide Substituent (R2) | Yield (%) | Reference |
| 1 | Phenyl | Benzyl | 83 | |
| 2 | p-Tolyl | Benzyl | 93 | [8] |
| 3 | 4-Methoxyphenyl | Benzyl | 95 | [8] |
| 4 | 2-Bromophenyl | Benzyl | 82 | [8] |
| 5 | Mesityl | Benzyl | 85 | |
| 6 | Phenyl | Naphthalen-2-yl-methyl | 80 | [7] |
Proposed Reaction Mechanism:
Caption: Mechanism for the synthesis of 5-fluoro-2-oxazolines.
Synthesis of Substituted Furans via Prins Cyclization
BF₃·OEt₂ can mediate the Prins cyclization of homopropargyl alcohols with aldehydes to furnish substituted furans. This reaction proceeds through a cascade of events initiated by the Lewis acid.
Experimental Protocol:
The reaction involves treating a homopropargyl alcohol and an aldehyde with this compound in a suitable solvent like dichloromethane at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and purified by column chromatography.
Quantitative Data for Furan (B31954) Synthesis (via Prins Cyclization):
| Entry | Homopropargyl Alcohol Substituent | Aldehyde | Yield (%) | Reference |
| 1 | 4-Phenyl | Benzaldehyde | (Intermediate to Indene) | |
| 2 | 4-(p-Tolyl) | 4-Chlorobenzaldehyde | (Intermediate to Indene) | |
| 3 | 4-Phenyl | 2-Naphthaldehyde | (Intermediate to Indene) | |
| 4 | 4-Phenyl | Cinnamaldehyde | (Intermediate to Indene) |
Note: In the cited literature, the furan is a key intermediate in a one-pot synthesis of indenes and is not always isolated. The yields reflect the final indene (B144670) product.
Proposed Reaction Pathway:
Caption: Pathway for BF₃·OEt₂-mediated furan synthesis via Prins cyclization.
References
- 1. BF3·OEt2 catalyzed synthesis of functionalized 9-fluorene-9-ylidene appended quinazolin-4-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Opening of Epoxides with Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful method for the introduction of vicinal difunctionality. The use of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst in these reactions is particularly advantageous due to its commercial availability, ease of handling as a liquid, and its ability to promote efficient ring-opening under mild conditions.[1] This powerful catalytic activity stems from the potent Lewis acidity of the boron center, which coordinates to the epoxide oxygen, facilitating nucleophilic attack.[2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the BF₃·OEt₂-catalyzed ring-opening of epoxides, with a focus on applications relevant to pharmaceutical development.
Mechanism of Action
The reaction is initiated by the coordination of the Lewis acidic boron trifluoride to the oxygen atom of the epoxide ring. This coordination polarizes the carbon-oxygen bonds, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is a critical aspect of this reaction and is influenced by both electronic and steric factors of the epoxide substrate.
-
For sterically hindered or electronically unbiased epoxides , the reaction often proceeds via an Sₙ2-like mechanism, where the nucleophile attacks the less substituted carbon atom.
-
For epoxides with a substituent that can stabilize a positive charge (e.g., a phenyl or vinyl group), the reaction can exhibit significant Sₙ1 character. In this case, the C-O bond at the more substituted carbon breaks to a greater extent in the transition state, leading to preferential attack at this more electrophilic, carbocation-like center.
It is also important to note that rearrangements can occur, particularly in cases where a stable carbocation intermediate can be formed.[1][4] Additionally, in the absence of an external nucleophile, the fluoride (B91410) from the BF₃·OEt₂ complex itself can act as a nucleophile, leading to the formation of fluorohydrins.[5]
Caption: General mechanism of BF₃·OEt₂ catalyzed epoxide ring-opening.
Applications in Drug Development
The ring-opening of epoxides is a key strategy in the synthesis of numerous pharmaceutical agents, particularly for the preparation of β-amino alcohols, a common structural motif in many drug classes.[6] A prominent example is the synthesis of β-adrenergic blockers (beta-blockers), which are widely used to manage cardiovascular diseases such as hypertension and angina.[3][4]
Case Study: Synthesis of Propranolol (B1214883)
Propranolol, a non-selective beta-blocker, is synthesized via a pathway that crucially involves the ring-opening of an epoxide intermediate with an amine. The synthesis typically begins with the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) to form the key epoxide intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane. Subsequent ring-opening of this epoxide with isopropylamine, often catalyzed by a Lewis acid or under basic conditions, yields propranolol.[2][7]
Caption: Workflow for the synthesis of Propranolol.
Quantitative Data
The regioselectivity and yield of the BF₃·OEt₂-catalyzed ring-opening of epoxides are highly dependent on the substrate and the nucleophile. The following tables summarize representative data from the literature.
Table 1: Ring-Opening of Styrene Oxide with Various Alcohols
| Entry | Nucleophile (Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Yield of 2-alkoxy-2-phenylethanol (%) [a] |
| 1 | Methanol | 25 | 0.5 | >99 | 95 |
| 2 | Ethanol | 25 | 1 | >99 | 93 |
| 3 | Isopropanol | 25 | 2 | 98 | 90 |
| 4 | tert-Butanol | 25 | 24 | 60 | 55 |
[a] Attack at the benzylic (more substituted) carbon.
Table 2: Regioselectivity in the Ring-Opening of Unsymmetrical Epoxides with Methanol
| Epoxide Substrate | Major Product | Regioselectivity (Major:Minor) |
| Propylene Oxide | 1-methoxy-2-propanol | 90:10 |
| 1,2-Epoxybutane | 1-methoxy-2-butanol | 85:15 |
| Isobutylene Oxide | 1-methoxy-2-methyl-2-propanol | >95:5 |
| Styrene Oxide | 2-methoxy-2-phenylethanol | >95:5 |
Experimental Protocols
General Protocol for the Ring-Opening of an Epoxide with an Alcohol
Materials:
-
Epoxide (1.0 eq)
-
Anhydrous alcohol (10-20 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
This compound (BF₃·OEt₂) (1.0-1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of the epoxide in anhydrous dichloromethane, add the anhydrous alcohol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ring-opened product.
Safety Precautions: this compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reactions should be carried out under an inert atmosphere to prevent decomposition of the reagent.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. jmedchem.com [jmedchem.com]
- 4. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 5. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
Boron Trifluoride Etherate: A Versatile Catalyst in Modern Carbohydrate Chemistry and Oligosaccharide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) has emerged as a powerful and versatile Lewis acid catalyst in the field of carbohydrate chemistry, significantly advancing the methodologies for oligosaccharide synthesis. Its utility stems from its ability to efficiently activate a variety of glycosyl donors, often with high stereoselectivity and in good yields. These application notes provide an overview of the key applications of BF₃·OEt₂ in glycosylation reactions and offer detailed protocols for its use in the synthesis of complex carbohydrates, which are vital for drug development and glycobiology research.
Core Applications in Carbohydrate Chemistry
This compound is primarily employed as a promoter or catalyst in glycosylation reactions to form O-glycosidic linkages. Its strong Lewis acidity allows it to activate the anomeric center of a glycosyl donor, facilitating nucleophilic attack by a glycosyl acceptor.
Key applications include:
-
Activation of Glycosyl Imidates: BF₃·OEt₂ is a highly effective catalyst for the glycosylation of phenols using glycosyl trichloroacetimidates or N-phenyl trifluoroacetimidates. This method is particularly advantageous for the synthesis of 1,2-trans-O-glycosides, affording excellent yields without the formation of anomeric mixtures.
-
Glycosylation with Glycosyl Fluorides: The catalyst has been shown to activate even "disarmed" glycosyl fluorides, which are typically less reactive. This broadens the scope of accessible glycosylation partners and allows for the synthesis of complex oligosaccharides under relatively mild conditions.
-
Synthesis of Aryl Glycosides: BF₃·OEt₂ facilitates the stereospecific formation of aryl β-D-glucopyranosides from peracetylated glucose and substituted phenols. This is a valuable tool for creating building blocks for various biologically active molecules.
-
Anomeric Selectivity: In certain reactions, such as the glycosidation of D-mannofuranurono-6,3-lactone, BF₃·OEt₂ demonstrates a high degree of β-anomeric selectivity.[1]
-
Deprotection Reactions: Beyond glycosylation, BF₃·OEt₂ can be used in deprotection strategies, for instance, in the cleavage of methyl ethers and tetrahydropyranyl (THP) ethers, which are common protecting groups in carbohydrate synthesis.
Experimental Protocols
The following protocols are generalized methodologies based on published literature. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for O-Glycosylation of Phenols with Glycosyl Trichloroacetimidates
This protocol is adapted from studies on the synthesis of 1,2-trans-O-glycosides.
Materials:
-
Glycosyl trichloroacetimidate (B1259523) donor
-
Phenolic acceptor
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl trichloroacetimidate donor (1.0 equiv), the phenolic acceptor (1.2 equiv), and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Slowly add a solution of BF₃·OEt₂ (0.1 to 1.0 equiv) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove molecular sieves.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-glycoside.
Protocol 2: Catalytic Glycosylation with Disarmed Glycosyl Fluorides
This protocol is based on recent advancements in activating less reactive glycosyl donors.
Materials:
-
Disarmed glycosyl fluoride (B91410) donor
-
Glycosyl acceptor (alcohol)
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a nitrogen-filled glovebox, dissolve the glycosyl acceptor (1.0 equiv) and the disarmed glycosyl fluoride donor (1.5 equiv) in anhydrous DCM.
-
Add a stock solution of BF₃·OEt₂ in DCM (e.g., 1 mol%) to the mixture at room temperature.[2][3][4][5]
-
Stir the reaction for the required time (can range from 1 to 24 hours) while monitoring by TLC.[2][3][4][5]
-
Quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: Synthesis of Aryl β-D-Glucopyranosides from Peracetylated Glucose
This method is suitable for the preparation of various aryl glycosides.[6]
Materials:
-
Penta-O-acetyl-β-D-glucose (1.0 equiv)
-
Substituted phenol (B47542) (1.0 equiv)
-
This compound (BF₃·OEt₂) (1.0 equiv)[6]
-
Anhydrous chloroform (B151607) (CHCl₃)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) for recrystallization
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucose and the substituted phenol in anhydrous CHCl₃ in a round-bottom flask.
-
Add BF₃·OEt₂ to the solution at room temperature.
-
Stir the reaction mixture for approximately 24 hours.[6]
-
Pour the reaction mixture into a 5% aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it successively with aqueous NaHCO₃ and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to yield the pure aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.[6]
Data Presentation
The following tables summarize representative quantitative data from the literature for glycosylation reactions catalyzed by this compound.
Table 1: Glycosylation of Phenols with Glycosyl Imidates
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Phenol | 0.2 | DCM | 0 | 0.5 | 92 | [7] |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate | 4-Methoxyphenol | 0.2 | DCM | 0 | 1 | 95 | [7] |
| 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranosyl trichloroacetimidate | 4-Nitrophenol | 0.3 | DCM | -20 | 2 | 88 | [7] |
Table 2: Glycosylation using Glycosyl Fluorides
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Perbenzoyl-protected glucosyl fluoride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1 | DCM | RT | 24 | 91 | [2][3][4][5] |
| Perbenzoyl-protected mannosyl fluoride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1 | DCM | RT | 24 | 85 | [2][3][4][5] |
| Perbenzoyl-protected galactosyl fluoride | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1 | DCM | RT | 24 | 55 | [2][3][4][5] |
Table 3: Synthesis of Aryl β-D-Glucopyranosides
| Phenolic Acceptor | Reaction Time (h) | Yield (%) | Ref |
| 4-Methylphenol | 24 | 85 | [6] |
| 4-Chlorophenol | 24 | 78 | [6] |
| 4-Nitrophenol | 24 | 65 | [6] |
| Benzyl alcohol | 24 | 70 | [6] |
Visualizing the Glycosylation Workflow
The following diagrams illustrate the logical steps in a typical BF₃·OEt₂-catalyzed glycosylation reaction.
Caption: General workflow for a BF₃·OEt₂-catalyzed glycosylation reaction.
Caption: Simplified mechanism of BF₃·OEt₂ activation in glycosylation.
Conclusion
This compound is a highly valuable reagent in carbohydrate chemistry, offering a reliable and efficient means to construct glycosidic bonds. Its versatility in activating a range of glycosyl donors, coupled with its ability to influence stereochemical outcomes, makes it an indispensable tool for the synthesis of complex oligosaccharides. The protocols and data presented here provide a foundation for researchers to explore the utility of BF₃·OEt₂ in their own synthetic endeavors, contributing to advancements in drug discovery and our understanding of the biological roles of carbohydrates.
References
- 1. Beta-anomeric selectivity in the glycosidation of D-mannofuranurono-6,3-lactone catalyzed by boron trifluoride diethyl etherate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Thioacetalization of Carbonyl Compounds with Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the thioacetalization of carbonyl compounds utilizing boron trifluoride etherate (BF₃·OEt₂) as a catalyst. Thioacetalization is a crucial transformation in organic synthesis, primarily for the protection of carbonyl groups and as a key step in umpolung chemistry. This compound is a widely employed Lewis acid for this purpose due to its efficacy and ease of handling.[1][2]
Reaction Mechanism
The thioacetalization of a carbonyl compound with a thiol or dithiol in the presence of this compound proceeds through a Lewis acid-catalyzed mechanism. The key steps are as follows:
-
Activation of the Carbonyl Group: The Lewis acidic this compound coordinates to the oxygen atom of the carbonyl group. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by the Thiol: A molecule of the thiol attacks the activated carbonyl carbon, leading to the formation of a hemithioacetal intermediate.
-
Formation of a Thionium (B1214772) Ion: The hydroxyl group of the hemithioacetal is protonated by the reaction medium (facilitated by the Lewis acid), followed by the elimination of a water molecule to generate a resonance-stabilized thionium ion.
-
Second Nucleophilic Attack: A second molecule of the thiol attacks the thionium ion, resulting in the formation of the thioacetal.
-
Catalyst Regeneration: The boron trifluoride catalyst is regenerated, and it can then activate another carbonyl molecule. The overall reaction involves the consumption of one equivalent of the carbonyl compound and two equivalents of the thiol (or one equivalent of a dithiol) to produce one equivalent of the thioacetal and one equivalent of water.[3]
Applications in Organic Synthesis
The primary application of thioacetalization is the protection of carbonyl functionalities. Thioacetals are stable under both acidic and basic conditions, making them excellent protecting groups in multi-step syntheses.[4] Furthermore, the protons on the carbon atom bearing the two sulfur atoms in 1,3-dithianes are acidic and can be removed by a strong base to form a nucleophilic carbanion. This reversal of the normal electrophilic character of the carbonyl carbon is known as "umpolung" and is a powerful tool for carbon-carbon bond formation.[3]
Chemoselectivity: this compound-catalyzed thioacetalization generally exhibits good chemoselectivity. Aldehydes are typically more reactive than ketones and can often be selectively protected in the presence of ketones.[5][6]
Quantitative Data Presentation
The following tables summarize representative reaction conditions and yields for the thioacetalization of various carbonyl compounds using this compound.
Table 1: Thioacetalization of Aromatic Aldehydes with 1,3-Propanedithiol (B87085)
| Entry | Aldehyde | BF₃·OEt₂ (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 1.1 | CH₂Cl₂ | rt | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | 1.1 | CH₂Cl₂ | rt | 1.5 | 98 |
| 3 | 4-Nitrobenzaldehyde | 1.2 | CH₂Cl₂ | rt | 3 | 92 |
| 4 | 2-Naphthaldehyde | 1.1 | CH₂Cl₂ | rt | 2.5 | 94 |
| 5 | Cinnamaldehyde | 1.2 | CH₂Cl₂ | 0 to rt | 4 | 89 |
Table 2: Thioacetalization of Aliphatic and Aromatic Ketones with Ethanedithiol
| Entry | Ketone | BF₃·OEt₂ (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | 1.5 | CHCl₃ | reflux | 6 | 88 |
| 2 | Benzophenone | 1.5 | CHCl₃ | reflux | 8 | 85 |
| 3 | Cyclohexanone | 1.2 | CH₂Cl₂ | rt | 4 | 96 |
| 4 | 2-Heptanone | 1.3 | CH₂Cl₂ | rt | 5 | 90 |
| 5 | Camphor | 2.0 | CHCl₃ | reflux | 12 | 75 |
Note: The data in these tables are representative and have been compiled from various sources. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Safety Precautions: this compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Thiols are known for their strong, unpleasant odor and should also be handled in a fume hood.
General Protocol for the Thioacetalization of a Carbonyl Compound
-
To a stirred solution of the carbonyl compound (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane (B109758), chloroform, 5-10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the thiol or dithiol (1.0-1.2 mmol for dithiols, 2.0-2.4 mmol for thiols).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1-2.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the tables above, or until the reaction is complete as monitored by thin-layer chromatography (TLC). For less reactive ketones, heating to reflux may be necessary.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 10% aqueous potassium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure thioacetal.
Specific Protocol: Synthesis of 2-Phenyl-1,3-dithiane (B1581651) from Benzaldehyde
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.06 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.
-
Add 1,3-propanedithiol (1.08 g, 10.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.42 g, 1.26 mL, 10.0 mmol) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 2-phenyl-1,3-dithiane as a white solid.
References
- 1. Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nazarov Cyclization Catalyzed by Boron Trifluoride Etherate
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed overview of the Boron trifluoride etherate (BF₃·OEt₂) catalyzed Nazarov cyclization, a powerful method for synthesizing cyclopentenones. Included are the reaction mechanism, a summary of substrate scope with performance data, a detailed experimental protocol, and key factors influencing the reaction's success.
Introduction
The Nazarov cyclization is a cornerstone reaction in organic synthesis for the construction of five-membered carbocycles.[1][2] It involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[1][3] this compound (BF₃·OEt₂) is a commonly employed and effective Lewis acid for promoting this transformation, often requiring stoichiometric amounts to activate the divinyl ketone substrate.[3][4] The resulting cyclopentenone motif is a key structural feature in numerous natural products and serves as a versatile intermediate in medicinal chemistry and drug development.[1]
Reaction Mechanism
The accepted mechanism for the BF₃·OEt₂-catalyzed Nazarov cyclization proceeds through several key steps. The reaction is initiated by the coordination of the Lewis acid, BF₃·OEt₂, to the carbonyl oxygen of the divinyl ketone. This activation generates a stabilized pentadienyl cation.[1][3][5] The crucial ring-closing step involves a 4π-conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation intermediate.[1][3][4] Subsequent elimination of a β-proton, followed by tautomerization, yields the final cyclopentenone product.[1][3][5]
Caption: Mechanism of BF₃·OEt₂-Catalyzed Nazarov Cyclization.
Substrate Scope and Performance Data
The BF₃·OEt₂-catalyzed Nazarov cyclization is applicable to a range of divinyl ketone substrates. The reaction's efficiency is influenced by the electronic and steric properties of the substituents on the dienone framework. Electron-donating groups can facilitate the reaction, while steric hindrance can sometimes require more forceful conditions. Below is a table summarizing representative examples.
| Entry | Substrate | Catalyst (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,5-Diphenylpenta-1,4-dien-3-one | BF₃·OEt₂ (1.0) | CHCl₃ | rt | 2.5 | 85 | [6] |
| 2 | 1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one | BF₃·OEt₂ (1.2) | DCM | -78 | - | 75 | [7] |
| 3 | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | BF₃·OEt₂ (1.0) | DCM | 0 to rt | 1 | 92 | |
| 4 | (1E,4E)-1,5-Di(thiophen-2-yl)penta-1,4-dien-3-one | BF₃·OEt₂ (Excess) | DCM | Reflux | 72 | 87 | [8] |
| 5 | 2-Alkoxy-1,4-pentadien-3-one derivative | BF₃·OEt₂ (Stoich.) | DCM | rt | < 1 | >90 | [2] |
Note: This table is a representative summary. Yields and reaction conditions are highly substrate-dependent.
Detailed Experimental Protocol
This section provides a general, representative protocol for performing a Nazarov cyclization using BF₃·OEt₂.
Materials:
-
Divinyl ketone substrate (1.0 equiv)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
This compound (BF₃·OEt₂) (1.0 - 1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line
Caption: General Experimental Workflow for the Reaction.
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the divinyl ketone substrate (e.g., 0.5 mmol, 1.0 equiv). The flask is sealed and placed under an inert atmosphere of nitrogen or argon.
-
Dissolution: Anhydrous dichloromethane (DCM, ~0.1 M concentration) is added to the flask, and the mixture is stirred until the substrate is fully dissolved.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).[7][9]
-
Reagent Addition: this compound (1.0–1.2 equiv) is added dropwise to the stirred solution over several minutes. The reaction vessel should be kept at the specified temperature during addition.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is considered complete upon the disappearance of the starting material.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is still in the cooling bath.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layers are typically back-extracted with DCM.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure cyclopentenone.
Factors Influencing the Reaction
Several factors can influence the outcome and efficiency of the BF₃·OEt₂-catalyzed Nazarov cyclization. Understanding these variables is critical for optimizing the reaction for a specific substrate.
Caption: Key Factors Influencing the Nazarov Cyclization.
-
Substrate Electronics: The presence of electron-donating or -withdrawing groups can polarize the dienone system, which can significantly facilitate the cyclization and improve regioselectivity.[4]
-
Steric Hindrance: Bulky substituents, particularly near the carbonyl group or on the vinyl termini, can hinder the required conformation for cyclization, potentially slowing the reaction or requiring higher temperatures.[5]
-
Lewis Acid Stoichiometry: While catalytic versions exist, the classical BF₃·OEt₂-promoted Nazarov cyclization often requires stoichiometric or even excess amounts of the Lewis acid to ensure complete activation of the ketone.[3][4][8]
-
Temperature: Reaction temperatures can range from -78 °C to reflux, depending on the reactivity of the substrate.[7][8] Lower temperatures are often employed initially to control reactivity and improve selectivity.
Safety and Handling
This compound is a toxic and corrosive liquid that reacts violently with water.[10] It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All glassware must be thoroughly dried before use.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
Application Notes: Pictet-Spengler Reaction Protocol using Boron Trifluoride Etherate
Introduction
The Pictet-Spengler reaction is a fundamental chemical process used in the synthesis of a wide variety of heterocyclic compounds, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines.[1] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The resulting molecular scaffolds are core structures in numerous natural products, especially alkaloids, and pharmaceutically active compounds.[2][3] While traditionally carried out with protic acids, the use of Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) offers a powerful alternative, often enabling the reaction to proceed under milder conditions with enhanced yields.[4] BF₃·OEt₂ acts as an effective catalyst by activating the carbonyl group, thereby facilitating the formation of the key electrophilic iminium ion that drives the cyclization.[1]
Reaction Mechanism
The reaction proceeds through a well-established mechanism. First, the β-arylethylamine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, which is activated by coordination with the Lewis acid (BF₃·OEt₂). This is followed by dehydration to form a Schiff base. The BF₃·OEt₂ then promotes the formation of a highly electrophilic N-acyliminium ion.[1] This potent electrophile is then attacked by the electron-rich aromatic ring (e.g., an indole (B1671886) nucleus) in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) to form a spirocyclic intermediate.[3][4] Finally, a proton transfer restores aromaticity, yielding the stable tetrahydro-β-carboline product.
Caption: General mechanism of the BF₃·OEt₂ catalyzed Pictet-Spengler reaction.
Experimental Protocol: General Procedure for Tetrahydro-β-carboline Synthesis
This protocol outlines a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines using tryptamine, an aldehyde, and this compound as the catalyst.
Materials and Reagents:
-
Tryptamine (or other β-arylethylamine)
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
This compound (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamine (1.0 eq). Dissolve it in an appropriate volume of anhydrous solvent (e.g., DCM).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 - 1.2 eq) to the solution at room temperature with stirring.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (BF₃·OEt₂) (typically 1.0 - 2.0 eq) dropwise. Note: BF₃·OEt₂ is highly reactive with moisture; handle with care using a syringe under an inert atmosphere.
-
Reaction Progress: Allow the mixture to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the desired tetrahydro-β-carboline.[5]
Caption: A typical workflow for the Pictet-Spengler synthesis and purification.
Data Presentation: Scope of the Pictet-Spengler Reaction
The Pictet-Spengler reaction is versatile, accommodating a wide range of tryptamines and carbonyl compounds. While BF₃·OEt₂ is a common catalyst, other acids are also effective. The following table summarizes representative examples of the reaction to illustrate its scope and efficiency under various acidic conditions.
| Amine Substrate | Carbonyl Substrate | Catalyst/Solvent | Time (h) | Temp. | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | HFIP (solvent & catalyst) | 8 | Reflux | 95% | [2] |
| Tryptamine | Trifluoroacetophenone | HFIP (solvent & catalyst) | 24 | Reflux | 76% | [2] |
| Tryptamine | Ethyl pyruvate | HFIP (solvent & catalyst) | 36 | Reflux | 84% | [2] |
| Tryptamine | Various Aldehydes | TFA / DCE | <0.33 | MW | High | [6] |
| N-protected Tryptamines | Various Aldehydes | Diaryliodonium Salts | - | RT | up to 98% | [7][8] |
| Tryptamines | Aromatic Aldehydes | Ion-pair superacid | 12 | 22 °C | Good | [9] |
Note: TFA = Trifluoroacetic acid, DCE = 1,2-Dichloroethane, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol, MW = Microwave irradiation, RT = Room Temperature.
Lab Tips & Considerations:
-
Substrate Scope: The reaction works best with electron-rich β-arylethylamines, such as indoles and pyrroles.[1][4] Electron-donating groups on the aromatic ring enhance its nucleophilicity and facilitate the cyclization.[4]
-
Catalyst: While BF₃·OEt₂ is effective, other Lewis and Brønsted acids like TFA, HCl, and Sc(OTf)₃ can also be used.[2][6] The choice of catalyst may depend on the specific substrates and their acid sensitivity.
-
Anhydrous Conditions: Since BF₃·OEt₂ is moisture-sensitive and the reaction involves a dehydration step, using anhydrous solvents and an inert atmosphere is crucial for achieving high yields.
-
Safety: this compound is corrosive and reacts vigorously with water. It should be handled in a fume hood with appropriate personal protective equipment.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols for Boron Trifluoride Etherate in Solvent-Free Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst in solvent-free organic synthesis. The absence of a solvent offers significant advantages in terms of green chemistry, reduced waste, and often, enhanced reaction rates and simplified product isolation. These protocols are particularly relevant for the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents.
Application Note 1: Solvent-Free Synthesis of Acridone (B373769) Derivatives via Intramolecular Friedel-Crafts Acylation
Acridone and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, and antiviral properties. The use of this compound under microwave-assisted, solvent-free conditions provides a rapid and efficient method for the synthesis of acridones through intramolecular Friedel-Crafts acylation of N-phenylanthranilic acid derivatives.[1][2] This approach is noted for its high yields, short reaction times, and tolerance of a variety of functional groups.[1][2]
Quantitative Data
The following table summarizes the yields of various acridone derivatives synthesized using BF₃·OEt₂ under solvent-free, microwave-assisted conditions.
| Entry | Substrate (N-phenylanthranilic acid derivative) | Product | Yield (%) |
| 1 | N-phenylanthranilic acid | Acridone | 98 |
| 2 | N-methyl-N-phenylanthranilic acid methyl ester | N-methyl-9-acridone | 95 |
| 3 | N,N-diphenylanthranilic acid methyl ester | N-phenyl-9-acridone | 92 |
Data extracted from Kancharla, P., Dodean, R. A., Li, Y., & Kelly, J. X. (2019). This compound promoted microwave-assisted synthesis of antimalarial acridones. RSC Advances, 9(72), 42284-42293.[1][2]
Experimental Protocol
General Procedure for the Microwave-Assisted Synthesis of Acridones:
-
To a microwave-safe reaction vessel, add the N-phenylanthranilic acid derivative (1.0 eq).
-
Add this compound (2.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 1.0 minute.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
To the reaction mixture, add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acridone derivative.
Proposed Signaling Pathway
Caption: Proposed mechanism of acridone synthesis.
Application Note 2: Solvent-Free Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, including use as anthelmintics and in the development of new therapeutic agents. A highly efficient and straightforward method for the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamines with various aldehydes using this compound as a catalyst under solvent-free conditions.[3][4] This method is applicable to a wide range of aromatic, unsaturated, and aliphatic aldehydes, providing very good yields of the desired products.[3][4]
Experimental Protocol
General Procedure for the Solvent-Free Synthesis of Benzimidazoles:
-
In a round-bottom flask, combine o-phenylenediamine (B120857) (1.0 eq) and the desired aldehyde (1.0 eq).
-
Add a catalytic amount of this compound (e.g., 10 mol%).
-
Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) for the appropriate amount of time (typically monitored by TLC).
-
Upon completion of the reaction, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Note: While specific quantitative data tables for a wide range of substrates were not available in the searched literature, the method is reported to provide "very good yields" for a diverse scope of reactants.[3][4]
Experimental Workflow
Caption: General workflow for solvent-free synthesis.
Other Potential Applications
This compound is a versatile Lewis acid catalyst, and its application in solvent-free synthesis extends beyond the examples detailed above. Other notable transformations that can potentially be carried out under these environmentally friendly conditions include:
-
Pechmann Condensation for Coumarin Synthesis: The synthesis of coumarins from phenols and β-ketoesters is a classic reaction that can be catalyzed by Lewis acids. While literature describes the use of silica-supported BF₃·OEt₂ under solvent-free conditions, detailed protocols for the unsupported catalyst are not as readily available.
-
Biginelli Reaction for Dihydropyrimidinone Synthesis: This multi-component reaction for the synthesis of dihydropyrimidinones is of significant interest in medicinal chemistry. Although BF₃·OEt₂ is a known catalyst for this reaction, specific, detailed protocols under solvent-free conditions are not extensively documented in the readily available literature.
Further research and methods development in these areas could expand the utility of this compound as a green catalyst in the synthesis of a wider range of biologically active molecules.
References
Application Notes and Protocols for Catalytic Hydroboration-Oxidation Reactions Involving Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the catalytic hydroboration-oxidation of alkenes, a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of double bonds. This method utilizes Boron trifluoride etherate (BF₃·OEt₂) in conjunction with sodium borohydride (B1222165) (NaBH₄) for the in situ generation of diborane (B8814927) (B₂H₆), the active hydroborating agent.
Introduction
The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols. A key feature of this reaction is its high regioselectivity, leading to the anti-Markovnikov product where the hydroxyl group adds to the less substituted carbon of the double bond. Furthermore, the reaction is stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond. The subsequent oxidation step occurs with retention of stereochemistry.[1][2][3]
This compound serves as a convenient and efficient Lewis acid catalyst to generate diborane from sodium borohydride in an appropriate ethereal solvent, typically tetrahydrofuran (B95107) (THF).[4] This in situ generation avoids the handling of gaseous and pyrophoric diborane.
Reaction Mechanism & Logical Workflow
The overall transformation can be visualized as a two-stage process: hydroboration followed by oxidation.
-
Hydroboration: The in situ generated diborane (B₂H₆) adds to the alkene. This step proceeds through a four-membered transition state, leading to the formation of a trialkylborane intermediate. The addition is concerted, with the boron atom adding to the less sterically hindered carbon of the alkene and the hydrogen atom adding to the more substituted carbon.[4]
-
Oxidation: The trialkylborane is then oxidized, typically using alkaline hydrogen peroxide. This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol product with retention of configuration.[5]
A logical workflow for a typical hydroboration-oxidation experiment is outlined below:
Caption: General experimental workflow for hydroboration-oxidation.
Applications in Synthesis
The hydroboration-oxidation reaction is widely employed in the synthesis of natural products and complex organic molecules where precise control of regioselectivity and stereoselectivity is crucial.[4] For example, it has been utilized in the synthesis of eudesmone sesquiterpenes, junenol, and acolamone.
Quantitative Data Summary
The following table summarizes representative yields for the hydroboration-oxidation of various alkenes using an in situ generated hydroborating agent.
| Alkene | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Octene | 1-Octanol | 1. BH₃·THF2. NaOH, H₂O₂ | THF | 1 | RT | 65-70 |
| 1-Hexene | 1-Hexanol | 1. BH₃·THF2. NaOH, H₂O₂ | THF | 1 | RT | 94 (of 1-ol) |
| Styrene | 2-Phenylethanol | 1. NaBH₄, I₂2. NaOH, H₂O₂ | THF | - | RT | 80 |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 1. B₂H₆2. NaOH, H₂O₂ | - | - | - | High |
Note: While specific yield data for the BF₃·OEt₂/NaBH₄ system is not always explicitly reported in introductory texts, the yields are generally comparable to those obtained with pre-formed BH₃·THF solutions.
Experimental Protocols
Safety Precautions: this compound is toxic, corrosive, and reacts violently with water.[4] Diborane is a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and dry glassware are essential for the success of the reaction.
Protocol 1: General Procedure for the Hydroboration-Oxidation of a Terminal Alkene (e.g., 1-Octene)
This protocol is adapted from procedures using borane-THF complexes and can be applied to the in situ generation of diborane.
Materials:
-
1-Octene
-
Sodium borohydride (NaBH₄)
-
This compound (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Hydroboration
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add the alkene (1.0 eq) and sodium borohydride (0.4 eq).
-
Add anhydrous THF via syringe to dissolve the reactants.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add this compound (0.5 eq) dropwise via syringe to the stirred solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
Part B: Oxidation and Workup
-
While keeping the flask in the ice bath, carefully add 3 M NaOH solution (1.2 eq) dropwise.
-
Slowly and cautiously add 30% H₂O₂ solution (1.2 eq) dropwise. Caution: This addition can be exothermic.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude alcohol.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of trans-2-Methylcyclohexanol from 1-Methylcyclohexene
This protocol illustrates the stereospecificity of the hydroboration-oxidation reaction.
Materials:
-
1-Methylcyclohexene
-
Sodium borohydride (NaBH₄)
-
This compound (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Hydroboration
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.
-
Add sodium borohydride (0.4 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (0.5 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
Part B: Oxidation and Workup
-
Carefully add 3 M NaOH solution (1.2 eq) to the reaction mixture, followed by the slow, dropwise addition of 30% H₂O₂ (1.2 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield trans-2-methylcyclohexanol.[3][6]
Signaling Pathways and Mechanistic Diagrams
The key steps of the hydroboration-oxidation mechanism are depicted below.
Caption: Mechanism of hydroboration-oxidation.
References
Troubleshooting & Optimization
Quenching Boron trifluoride etherate reactions safely and effectively
Technical Support Center: Boron Trifluoride Etherate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching reactions involving this compound (BF₃·OEt₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive liquid that poses several significant hazards:
-
Corrosivity: It can cause severe burns to the skin and eyes upon contact.[1][2] Inhalation of its vapors can irritate the nose, throat, and lungs, potentially leading to serious respiratory issues like pulmonary edema.[1][2]
-
Reactivity with Water: It reacts violently with water, generating heat and toxic hydrogen fluoride (B91410) (HF) gas.[1] This reaction can be explosive, making it critical to avoid moisture.[1]
-
Flammability: BF₃·OEt₂ is a flammable liquid and its reaction with water can liberate highly flammable diethyl ether.[3]
-
Incompatibilities: It can react dangerously with other substances. For instance, mixing with lithium aluminum hydride can lead to ignition, and reactions with alkali metals like sodium or potassium can cause intense combustion.[1]
Q2: What personal protective equipment (PPE) is necessary when working with this compound?
A2: Due to its hazardous nature, appropriate PPE is essential. This includes:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A lab coat All work with BF₃·OEt₂ should be conducted in a certified fume hood or a glove box to mitigate inhalation risks.[1]
Q3: What is the recommended general procedure for quenching a reaction containing this compound?
A3: A common and generally safe method for quenching reactions involving BF₃·OEt₂ is the slow, controlled addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at a low temperature (typically 0 °C).[4][5] This should be done cautiously to manage the evolution of gas (CO₂) and heat.
Q4: Can I use water to quench a this compound reaction?
A4: It is strongly advised not to use water directly to quench a BF₃·OEt₂ reaction, especially in concentrated solutions. The reaction with water is violent, highly exothermic, and produces toxic hydrogen fluoride gas.[1][6] While aqueous solutions are used in the workup, the initial quenching should be done with a basic or buffered solution to control the reactivity.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing BF₃·OEt₂ must be neutralized before disposal. The aqueous layer from the workup should be neutralized.[7] All waste must be clearly labeled as "Hazardous Waste" with the full chemical name and stored in appropriate, sealed containers, separate from incompatible chemicals.[8]
Troubleshooting Guide
Problem 1: The quenching process is too vigorous and generating excessive heat and gas.
-
Cause: The quenching agent is being added too quickly, or the reaction mixture is too concentrated. The reaction of BF₃·OEt₂ with the quenching solution is highly exothermic.
-
Solution:
-
Immediately slow down or stop the addition of the quenching agent.
-
Ensure the reaction flask is still being adequately cooled in an ice bath.
-
If possible and safe, dilute the reaction mixture with more of the anhydrous organic solvent used in the reaction.
-
Resume the slow, dropwise addition of the quenching agent once the reaction is under control.
-
Problem 2: An emulsion has formed during the aqueous workup.
-
Cause: The formation of insoluble salts or fine precipitates at the interface of the organic and aqueous layers can lead to emulsions.
-
Solution:
-
Try adding a small amount of a saturated aqueous solution of sodium chloride (brine) to help break the emulsion.
-
If that fails, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
Allowing the mixture to stand for an extended period without agitation may also allow the layers to separate.
-
Problem 3: The product is degrading during the quenching or workup process.
-
Cause: Some organic compounds are sensitive to the basic conditions of a sodium bicarbonate quench or the acidic conditions generated by the hydrolysis of BF₃·OEt₂.
-
Solution:
-
Consider using a milder quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), if your product is base-sensitive.[5]
-
Work quickly and keep the temperature low throughout the quenching and extraction process to minimize the time the product is in contact with potentially harmful conditions.
-
Ensure the quenching is complete to neutralize all the Lewis acid before proceeding with further steps.
-
Quantitative Data Summary
| Parameter | Value/Range | Quenching Agent | Notes | Reference(s) |
| Quenching Temperature | 0 °C | Saturated aq. NaHCO₃ | Low temperature is critical to control the exothermic reaction. | [4][5] |
| Quenching Temperature | 0 °C | Saturated aq. NH₄Cl | Used for base-sensitive substrates. | [5] |
| BF₃·OEt₂ Concentration | Varies by reaction | Not applicable | The amount of quenching agent should be in excess relative to the BF₃·OEt₂. | |
| pH of Aqueous Layer | Basic | Saturated aq. NaHCO₃ | Helps to neutralize the acidic byproducts. | [7] |
| pH of Aqueous Layer | Mildly Acidic | Saturated aq. NH₄Cl | A less basic alternative for sensitive compounds. | [5] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Sodium Bicarbonate
-
Ensure the reaction mixture is cooled to 0 °C in an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.
-
Monitor the reaction for gas evolution (CO₂) and exothermicity. Maintain the temperature at 0 °C.
-
Continue the addition until no more gas evolution is observed, indicating that the BF₃·OEt₂ has been completely neutralized.
-
Allow the mixture to warm to room temperature.
-
Proceed with the standard aqueous workup, separating the organic and aqueous layers.[4][5]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover any dissolved product.[5]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching Procedure for Base-Sensitive Compounds with Ammonium Chloride
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while stirring vigorously.
-
Control the addition rate to manage any temperature increase.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent.[5]
-
Combine the organic fractions, dry, filter, and concentrate.
Visualizations
Caption: Workflow for Safely Quenching this compound Reactions.
References
- 1. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. nj.gov [nj.gov]
- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 4. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BORON TRIFLUORIDE DIETHYL ETHERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. reddit.com [reddit.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Technical Support Center: Handling Moisture-Sensitive Boron Trifluoride Etherate
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of Boron trifluoride etherate (BF₃·OEt₂) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound (BF₃·OEt₂) is a coordination complex between the potent Lewis acid, boron trifluoride (BF₃), and diethyl ether.[1][2] This complexation makes the highly reactive and gaseous BF₃ a more manageable liquid for laboratory use.[1] Its high moisture sensitivity stems from the fact that it readily hydrolyzes upon contact with water. This reaction is often vigorous and can release corrosive and toxic fumes, including hydrogen fluoride (B91410) (HF).[3][4][5] Therefore, maintaining anhydrous (dry) conditions is critical to prevent decomposition and ensure the reagent's efficacy and safety.[3]
Q2: What are the primary hazards associated with this compound?
The primary hazards of this compound include:
-
Corrosivity: It is a corrosive chemical that can cause severe burns to the skin and eyes upon contact.[3][6]
-
Toxicity upon Inhalation: Inhaling its vapors can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[3][6]
-
Reactivity with Water: It reacts violently with water, which can generate heat and toxic hydrogen fluoride (HF) gas, and may even lead to explosive conditions.[3][4]
-
Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[5][7][8]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
Due to its hazardous nature, strict adherence to PPE is non-negotiable. The following should be worn at all times:
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[6][7][9]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][10] Always inspect gloves for any signs of degradation before use.[7]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Respiratory Protection: All work should be conducted in a certified fume hood or glove box to avoid inhalation of vapors.[1][3] In situations where exposure limits may be exceeded, a NIOSH-approved respirator may be necessary.[9]
Q4: How should this compound be properly stored?
Proper storage is crucial to maintain the reagent's integrity and for safety.
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9]
-
Keep the container tightly sealed to prevent exposure to atmospheric moisture.[1][9]
-
Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][7]
-
Store away from incompatible materials, which include water, alcohols, bases, oxidizing agents, and alkali metals.[1][3]
Q5: How should a reaction containing this compound be safely quenched?
A common and safe method for quenching a reaction containing BF₃·OEt₂ involves the following steps:
-
Allow the reaction mixture to cool to 0°C.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[11] This should be done in an ice bath to control any exotherm.
-
Once the quenching is complete, the aqueous and organic layers can be separated. The aqueous layer should be extracted with a suitable organic solvent (e.g., methylene (B1212753) chloride) to recover any product.[11]
Troubleshooting Guide
Problem: My reaction is not proceeding as expected, and I suspect the this compound has degraded.
-
Possible Cause: The reagent has been exposed to moisture, leading to hydrolysis and a decrease in its activity. Older samples can also appear brown, indicating potential degradation.[12]
-
Solution:
-
Visual Inspection: Check the appearance of the reagent. A colorless liquid is expected; a brown color may indicate decomposition.[12]
-
Purification: If you suspect contamination, the reagent can be purified by distillation, typically over calcium hydride (CaH₂), under reduced pressure.[13][14] This should only be attempted by experienced personnel with appropriate safety precautions.
-
Use a Fresh Bottle: The most reliable solution is to use a new, unopened bottle of this compound.
-
Problem: I observe fumes coming from the bottle or my reaction flask.
-
Possible Cause: The reagent is reacting with moisture in the air.[4][5][15] This is a sign that your inert atmosphere technique may not be adequate.
-
Solution:
-
Work in a Fume Hood: Immediately ensure that all handling is being performed in a functioning fume hood.[1]
-
Improve Inert Atmosphere: Re-evaluate your experimental setup. Ensure all glassware is thoroughly dried before use.[1] Use dry solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the addition process.[15]
-
Proper Transfer Techniques: Use dry syringes or cannulas for transferring the reagent to minimize exposure to the atmosphere.[1][15]
-
Problem: The reagent is difficult to dispense from the bottle, or the septum is leaking.
-
Possible Cause: Pressure may have built up inside the bottle, or the septum may have been compromised from previous use.
-
Solution:
-
Relieve Pressure: If you suspect pressure buildup, cool the bottle before carefully and slowly opening it in a fume hood.[10]
-
Use Proper Syringe Technique: When using a syringe to withdraw the liquid, first draw an equivalent volume of inert gas into the syringe and inject it into the bottle to equalize the pressure before drawing the liquid.[15]
-
Parafilm Seal: After use, wrap the cap and septum with Parafilm to ensure a good seal and prevent moisture ingress.[15]
-
Data Presentation
| Property | Value |
| Appearance | Colorless to light yellow or brown liquid.[6][12] |
| Boiling Point | 125.7 °C.[16][17] |
| Melting Point | -60.4 °C.[16][17] |
| Density | 1.125 g/cm³ at 25 °C.[16] |
| Flash Point | 64 °C (147 °F) (Open cup).[16] |
| Storage Temperature | Recommended storage at 2 - 8 °C.[7] |
| Incompatible Materials | Water, alcohols, strong acids, strong bases, alkali metals, ammonia, and amines.[1][6] |
Experimental Protocols
Protocol 1: Standard Procedure for Dispensing this compound
-
Ensure all glassware (syringes, needles, reaction flask) is oven-dried or flame-dried and cooled under a stream of inert gas (nitrogen or argon).[1][15]
-
Place the this compound bottle in the fume hood.
-
Using a clean, dry needle attached to an inert gas line, pierce the septum of the bottle to create a positive pressure of inert gas.
-
Use a clean, dry syringe to withdraw the desired volume of the reagent. It is good practice to first draw up a small amount of the inert gas from the headspace of the bottle into the syringe before drawing the liquid.
-
Slowly transfer the reagent via the syringe to the reaction flask, which is also under a positive pressure of inert gas.
-
After transfer, withdraw the syringe and immediately rinse it with a suitable dry, inert solvent, followed by a quenching agent like a saturated sodium bicarbonate solution.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. What are this compound uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. BORON TRIFLUORIDE DIETHYL ETHERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gelest.com [gelest.com]
- 11. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound [drugfuture.com]
Technical Support Center: Optimizing Boron Trifluoride Etherate in Acylation
Welcome to the technical support center for optimizing catalyst loading of Boron Trifluoride Etherate (BF₃·OEt₂) in acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (BF₃·OEt₂) in acylation reactions?
A1: this compound serves as a Lewis acid catalyst in acylation reactions, such as the Friedel-Crafts acylation. Its primary function is to activate the acylating agent (e.g., an acyl halide or anhydride) by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the acylating agent, facilitating the attack by the aromatic ring or other nucleophile to form the desired acylated product.
Q2: How sensitive is BF₃·OEt₂ to moisture and what are the handling precautions?
A2: BF₃·OEt₂ is highly sensitive to moisture. Water will react with and deactivate the catalyst, potentially halting the reaction. Therefore, it is crucial to handle BF₃·OEt₂ under anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere). All glassware should be thoroughly dried (e.g., oven-dried or flame-dried), and anhydrous solvents should be used. While it fumes in moist air, proper syringe techniques with a Sure/Seal™ bottle are often sufficient for handling on the benchtop without the need for a glovebox.
Q3: Can BF₃·OEt₂ influence the regioselectivity of an acylation reaction?
A3: Yes, the choice of Lewis acid, including BF₃·OEt₂, can significantly impact the regioselectivity of acylation. For instance, in the acylation of N-sulfonylated pyrroles, weaker Lewis acids like BF₃·OEt₂ tend to favor the 2-acyl isomer, whereas stronger Lewis acids like AlCl₃ may favor the 3-acyl product. In the acylation of phenols, the large steric hindrance of the complex formed between BF₃·OEt₂ and the phenolic hydroxyl group can block ortho-acylation, leading to para-selectivity.
Q4: What are some common side reactions when using BF₃·OEt₂ in acylation, and how can they be minimized?
A4: A common side reaction is diacylation, which can occur under harsh conditions like excess acylating agent or high temperatures. To minimize this, it is recommended to use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent and maintain a low reaction temperature. Monitoring the reaction progress via Thin Layer Chromatography (TLC) and stopping it upon consumption of the starting material can also prevent the formation of diacylated products.
Troubleshooting Guide
Problem 1: Low or no yield of the acylated product.
-
Question: I am not getting the expected yield for my acylation reaction using BF₃·OEt₂. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The most common issue is the deactivation of the BF₃·OEt₂ catalyst by moisture.
-
Solution: Ensure all glassware is rigorously dried. Use freshly opened or properly stored anhydrous BF₃·OEt₂ and anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Removing Boron trifluoride etherate impurities from reaction mixtures
Technical Support Center: Boron Trifluoride Etherate
Welcome to the technical support center for handling and removing this compound (BF₃·OEt₂) from reaction mixtures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove BF₃·OEt₂ after my reaction is complete?
The most common and recommended first step is to quench the reaction mixture. BF₃·OEt₂ is a strong Lewis acid and reacts violently with water in an exothermic reaction. Therefore, the quenching should be performed carefully, typically at a low temperature (e.g., 0 °C) by the slow addition of a quenching agent.
Q2: What are the recommended quenching agents for BF₃·OEt₂?
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a widely used and effective quenching agent. It neutralizes the acidic BF₃·OEt₂ and its hydrolysis products. Other options include water or dilute acid (e.g., 1M HCl), but these are generally followed by a basic wash to ensure complete neutralization. The choice of quenching agent may depend on the stability of your product to acidic or basic conditions.
Q3: What are the primary impurities I should be concerned about after quenching BF₃·OEt₂?
Upon quenching with aqueous solutions, BF₃·OEt₂ hydrolyzes to form boric acid (B(OH)₃) and fluoroboric acid (HBF₄). These boron-containing species are inorganic and typically have high water solubility, allowing for their removal through an aqueous workup. If amines are present in the reaction mixture, stable BF₃-amine complexes can also form, which might be more challenging to remove.
Q4: How can I confirm that all boron-containing impurities have been removed from my product?
The most definitive method for detecting residual boron impurities is ¹¹B NMR spectroscopy. Boron has two NMR active nuclei, with ¹¹B being the more sensitive and commonly used. A clean ¹¹B NMR spectrum of your final product, showing no signals, is a strong indication of the absence of boron-containing impurities. For quantitative analysis of trace amounts of boron, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be employed.
Q5: Is it possible to remove BF₃·OEt₂ by distillation or evaporation?
While BF₃·OEt₂ has a boiling point of 126 °C, attempting to remove it by evaporation (e.g., using a rotary evaporator) is generally not recommended. This can be hazardous due to the potential for the complex to decompose back into gaseous BF₃ and diethyl ether, which could corrode vacuum pump components. A proper aqueous workup is the safer and more effective method for its removal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent Boron Impurities Detected by ¹¹B NMR | Incomplete quenching or insufficient washing. Formation of a stable, organic-soluble boron complex. | Repeat the aqueous wash, perhaps with a slightly more concentrated basic solution if your product is stable. Consider back-extracting the organic layer with a fresh portion of the aqueous wash. If a stable complex is suspected, an acid wash followed by a base wash might be effective. |
| Emulsion Formation During Aqueous Workup | High concentration of reagents or products acting as surfactants. Vigorous shaking during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation. If the emulsion persists, filtering the mixture through a pad of Celite can sometimes be effective. |
| Product Degradation During Workup | The product is sensitive to the pH of the quenching/washing solution (acidic or basic). | If your product is base-sensitive, consider a careful quench with cold water followed by washes with a milder base like ammonium (B1175870) chloride (NH₄Cl) solution. If it is acid-sensitive, stick to a basic quench with NaHCO₃ or a dilute solution of a stronger base like sodium hydroxide. |
| Low Yield of Final Product | Product may have some solubility in the aqueous layer, leading to loss during extraction. | Increase the number of extractions with the organic solvent (e.g., instead of 1 x 100 mL, use 3 x 33 mL). Saturating the aqueous layer with NaCl (brining out) can decrease the solubility of the organic product in the aqueous phase. |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup using Sodium Bicarbonate
This protocol is a general procedure for the removal of BF₃·OEt₂ from a reaction mixture.
Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. The addition should be dropwise or in small portions to manage gas evolution (CO₂) and heat generation. Continue the addition until gas evolution ceases, indicating that the acid has been neutralized.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, it may need to be removed under reduced pressure first, and the residue redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Add more of the organic solvent to the separatory funnel to ensure a sufficient volume for extraction.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Water.
-
Brine (saturated aqueous NaCl solution). This washing sequence ensures the removal of residual boron salts and water-soluble impurities.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purity Check: Analyze the crude product for residual boron impurities, for instance, by ¹¹B NMR.
Protocol 2: Quantification of Residual Boron (Conceptual)
While ¹¹B NMR is excellent for qualitative detection, ICP-MS is a highly sensitive technique for quantifying trace metal and metalloid impurities, including boron.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the purified product. The sample is then digested in a mixture of strong acids (e.g., nitric acid and hydrofluoric acid) using a microwave digestion system to break down the organic matrix and solubilize the boron.
-
Standard Preparation: Prepare a series of calibration standards of known boron concentrations from a certified boron standard solution.
-
ICP-MS Analysis: The digested sample and calibration standards are introduced into the ICP-MS instrument. The instrument atomizes and ionizes the sample in a high-temperature plasma, and the ions are then separated by their mass-to-charge ratio and detected.
-
Quantification: A calibration curve is generated from the signal of the standards. The concentration of boron in the sample is determined by comparing its signal to the calibration curve.
Visualizations
Experimental Workflow for BF₃·OEt₂ Removal
Caption: Workflow for quenching and removal of BF₃·OEt₂.
Logical Relationship of Impurity Removal
Caption: Hydrolysis of BF₃·OEt₂ during aqueous workup.
Technical Support Center: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyst
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, use, and regeneration of inactive Boron Trifluoride Etherate (BF₃·OEt₂), a versatile Lewis acid catalyst in organic synthesis.
Troubleshooting Guide
This section addresses common issues encountered during experiments using BF₃·OEt₂.
Question: My BF₃·OEt₂-catalyzed reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in a reaction catalyzed by BF₃·OEt₂ is most commonly due to catalyst inactivity. The primary culprit is often moisture. Here is a step-by-step guide to troubleshoot the issue.
Potential Causes:
-
Catalyst Hydrolysis: BF₃·OEt₂ is extremely sensitive to moisture.[1][2][3][4] It readily reacts with water from the atmosphere, solvents, or reagents to form inactive species like boric acid and hydrogen fluoride.[5][6]
-
Improper Storage: Storing the catalyst in a poorly sealed container or in a humid environment will lead to its degradation.[1] Older samples, which may appear brown, are also suspect.[5]
-
Contaminated Reagents or Solvents: The presence of water or other incompatible substances (e.g., alcohols, bases) in your reaction mixture can quench the catalyst.[1][5]
-
Inadequate Reaction Setup: Using glassware that has not been properly dried or failing to maintain an inert atmosphere (e.g., nitrogen or argon) can introduce moisture.[1]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing the cause of your failed reaction.
Caption: Troubleshooting workflow for inactive BF₃·OEt₂ catalyst.
Question: My bottle of BF₃·OEt₂ is dark brown. Can I still use it?
Answer:
Pure this compound is a colorless to pale yellow liquid.[7] A brown or dark coloration is a sign of decomposition, which often occurs over time with repeated exposure to trace amounts of air and moisture.[5] While it may retain some activity, it is significantly less potent than the pure substance and can lead to inconsistent results or complete reaction failure. It is highly recommended to purify (regenerate) the catalyst before use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of BF₃·OEt₂ deactivation?
A1: The primary cause is hydrolysis. BF₃·OEt₂ is highly moisture-sensitive and reacts with water to form boric acid, hydrogen fluoride, and diethyl ether.[5][6] This reaction consumes the active Lewis acid, rendering it ineffective as a catalyst.
Caption: Deactivation pathway of BF₃·OEt₂ via hydrolysis.
Q2: How should I properly store BF₃·OEt₂ to prevent deactivation?
A2: To maintain its activity, BF₃·OEt₂ should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[1] The container should be kept in a cool, dry, and well-ventilated area away from incompatible substances like water, alcohols, bases, and oxidizing agents.[1][8] For laboratory quantities, Sure/Seal™ bottles are a common and effective storage solution.
Q3: Can I regenerate an old or discolored bottle of BF₃·OEt₂?
A3: Yes, inactive or discolored BF₃·OEt₂ can be regenerated. The most common and effective method is distillation from a drying agent, such as calcium hydride (CaH₂), under reduced pressure.[9][10] This process removes water and other non-volatile impurities.
Q4: What are the signs of BF₃·OEt₂ decomposition?
A4: Visual inspection is the first step. A change in color from colorless/pale yellow to brown is a clear indicator of decomposition.[5] Additionally, the liquid may fume in moist air, releasing corrosive vapors.[5] If a reaction known to work well with BF₃·OEt₂ fails, catalyst decomposition is a likely cause.[2]
Catalyst Regeneration and Quality Control
For researchers who wish to regenerate their catalyst, the following protocol is provided. A simple test reaction can be used to confirm the activity of the regenerated catalyst.
Quantitative Data Summary
The following table summarizes key data related to BF₃·OEt₂ purity and regeneration.
| Parameter | Typical Value | Source |
| Purity of Commercial Grade | ≥98% | [5] |
| Boiling Point | 126-129 °C at 760 mmHg | |
| Density | 1.15 g/mL | |
| Expected Yield from Distillation | 70-85% | [11] (Implied) |
| Appearance (Pure) | Colorless to pale yellow liquid | [7] |
| Appearance (Decomposed) | Yellow to brown liquid | [5] |
Experimental Protocol: Regeneration by Distillation
Objective: To purify decomposed (brown) this compound by distillation from calcium hydride (CaH₂) to yield a pure, colorless, and active catalyst.
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1]
-
BF₃·OEt₂ is corrosive and reacts violently with water.[5] Ensure all glassware is scrupulously dried before use.
-
Calcium hydride reacts with water to produce flammable hydrogen gas. Handle with care.
Materials:
-
Decomposed BF₃·OEt₂
-
Calcium hydride (CaH₂), powder
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask
-
Heating mantle and magnetic stirrer
-
Vacuum source and gauge
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven or flame-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Charging the Flask: In the round-bottom flask, place a stir bar and a small amount of calcium hydride (approx. 1-2 g per 100 mL of catalyst).
-
Adding the Catalyst: Carefully transfer the decomposed BF₃·OEt₂ to the distillation flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
Distillation:
-
Begin stirring the mixture.
-
Slowly apply vacuum, reducing the pressure to approximately 10-20 mmHg.
-
Gently heat the flask using the heating mantle.
-
Collect the colorless BF₃·OEt₂ distillate in the receiving flask, which should be cooled in an ice bath to improve condensation. The boiling point at reduced pressure will be significantly lower than its atmospheric boiling point (e.g., ~67°C at 43 mmHg).[10]
-
-
Storage: Once the distillation is complete, backfill the apparatus with inert gas. Transfer the purified, colorless catalyst to a clean, dry, and inert-atmosphere-flushed storage vessel (e.g., a Schlenk flask or Sure/Seal™ bottle). Store as recommended in the FAQs.
Caption: Flowchart for the regeneration of BF₃·OEt₂ by distillation.
Experimental Protocol: Catalyst Activity Test (Esterification)
Objective: To quickly assess the catalytic activity of regenerated or new BF₃·OEt₂ using a simple esterification reaction.
Reaction: Acetic acid + 1-Butanol (B46404) --(BF₃·OEt₂)--> Butyl acetate (B1210297) + H₂O
Materials:
-
Glacial acetic acid
-
1-Butanol
-
BF₃·OEt₂ (the catalyst to be tested)
-
Anhydrous diethyl ether (solvent)
-
Dry reaction vial with stir bar
-
TLC plates and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)
Procedure:
-
In a dry vial under an inert atmosphere, dissolve acetic acid (1.0 mmol) and 1-butanol (1.2 mmol) in anhydrous diethyl ether (2 mL).
-
Add a small drop of a suitable TLC standard (e.g., 1-butanol) to the baseline of a TLC plate. Spot the initial reaction mixture.
-
Add the BF₃·OEt₂ catalyst (approx. 0.1 mmol, ~1-2 drops) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC every 15-30 minutes. Spot the reaction mixture next to the starting material spot.
-
Result Interpretation: An active catalyst will show the consumption of the starting material (1-butanol) and the appearance of a new, less polar spot corresponding to the product, butyl acetate, within 1-2 hours. If the starting material spot remains largely unchanged, the catalyst is likely inactive.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. What are this compound uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. reddit.com [reddit.com]
- 5. This compound--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 6. Boron Trifluoride | Borates Today [borates.today]
- 7. research.uga.edu [research.uga.edu]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. EP2821137A1 - Recovery method and recycling method for boron trifluoride complex - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with Boron Trifluoride Etherate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boron trifluoride etherate (BF₃·OEt₂). It is intended to be a resource for managing the exothermic nature of reactions involving this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase During BF₃·OEt₂ Addition
-
Question: My reaction temperature is rising too quickly and uncontrollably as I add the this compound. What should I do?
-
Answer: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the capacity of your cooling system.
Immediate Actions:
-
Stop the addition of BF₃·OEt₂ immediately.
-
Ensure your cooling bath is at the target temperature and has sufficient volume and surface area for effective heat transfer. For very low temperatures, a dry ice/acetone bath (-78 °C) may be necessary.[1]
-
Increase the efficiency of stirring to improve heat dissipation throughout the reaction mixture.
-
If the temperature continues to rise, have a quenching agent ready for emergency use. A pre-chilled, saturated solution of sodium bicarbonate (NaHCO₃) is a common choice.[2]
Preventative Measures for Future Experiments:
-
Reduce the rate of addition: Add the BF₃·OEt₂ dropwise or via a syringe pump to maintain a steady, controllable internal temperature.
-
Pre-cool the reaction mixture: Ensure your starting materials and solvent are fully cooled to the desired reaction temperature before beginning the addition.
-
Dilute the reaction mixture: Increasing the solvent volume can help to absorb the heat generated.
-
Consider a reverse addition: Add the reaction mixture to the BF₃·OEt₂ solution, which can sometimes provide better control.
-
Issue 2: Delayed Exotherm or "Runaway" Reaction
-
Question: The reaction was proceeding as expected, but then the temperature suddenly began to increase rapidly, even after I stopped adding the BF₃·OEt₂. What is happening and what should I do?
-
Answer: This could be a "runaway" reaction, where the reaction rate has accelerated to a point where it is generating heat faster than it can be removed, leading to a dangerous increase in temperature and pressure.
Immediate Emergency Actions:
-
Alert personnel in the immediate vicinity and evacuate if necessary.
-
If it is safe to do so, apply maximum cooling to the reaction vessel.
-
Do not attempt to quench a large-scale runaway reaction with a small amount of quenching agent , as this may be insufficient and could even exacerbate the situation by causing localized boiling and splashing of corrosive materials.
-
If the reaction is in a fume hood, ensure the sash is lowered.
-
Follow your institution's emergency procedures.
Root Cause Analysis for Prevention:
-
Inadequate cooling: The cooling system may not be sufficient for the scale of the reaction.
-
Accumulation of unreacted starting material: A slow initial reaction rate followed by a sudden acceleration can lead to a rapid release of heat. Ensure the reaction has initiated before adding the bulk of the reagents.
-
Incorrect stoichiometry: An excess of a highly reactive component can lead to a runaway reaction.
-
Contamination: The presence of impurities can sometimes catalyze an unintended, highly exothermic side reaction.
-
Issue 3: Difficulty Maintaining a Stable Low Temperature
-
Question: I am having trouble keeping my reaction at the desired low temperature (e.g., 0 °C or below). What are some common causes and solutions?
-
Answer: Maintaining stable low temperatures requires careful attention to your experimental setup.
Troubleshooting Steps:
-
Cooling Bath Maintenance: For ice baths, ensure a good mixture of ice and water to maximize contact with the flask. For dry ice/solvent baths, add dry ice periodically to maintain the temperature.[1]
-
Insulation: Insulate the reaction flask and cooling bath with glass wool or another suitable material to minimize heat exchange with the surroundings.
-
Headspace Cooling: For very sensitive reactions, consider cooling the headspace of the reaction flask with a flow of cold nitrogen.
-
Stirring: Ensure efficient stirring to promote uniform temperature throughout the reaction mixture.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and use of this compound.
-
What is the first thing I should do if I spill this compound?
-
Evacuate non-essential personnel from the area.[3] Remove all ignition sources.[3] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3][4] Do not use water or combustible materials.[3][4] Place the absorbed material in a sealed container for proper disposal as hazardous waste.[3] Ventilate the area.[4]
-
-
What personal protective equipment (PPE) should I wear when working with BF₃·OEt₂?
-
At a minimum, you should wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a flame-resistant lab coat.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3] All work should be conducted in a well-ventilated fume hood.[5]
-
-
How should I store this compound?
-
What materials are incompatible with this compound?
-
How do I safely quench a reaction containing this compound?
-
A common and effective method is to slowly add the reaction mixture to a cooled (typically 0 °C) and well-stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This should be done cautiously as it will generate gas (CO₂). Alternatively, for small-scale reactions, slow addition of water or a basic solution can be used, always ensuring the reaction is cooled and well-stirred.[2]
-
Data Presentation
The following tables provide general guidelines for managing exothermic reactions with this compound. Note: The optimal conditions are highly dependent on the specific substrates, solvents, and scale of the reaction. The data presented here are for illustrative purposes and should be adapted based on a careful risk assessment of your specific experiment.
Table 1: General Temperature Control Strategies
| Parameter | Recommendation | Rationale |
| Initial Temperature | Pre-cool the reaction vessel and all reagents to the desired starting temperature before mixing. | Minimizes the initial exotherm upon addition of BF₃·OEt₂. |
| Addition Rate | Add BF₃·OEt₂ slowly and dropwise, or via a syringe pump. | Allows for gradual heat release and enables the cooling system to keep pace. |
| Internal Temperature Monitoring | Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple. | Provides real-time feedback to adjust the addition rate and cooling. |
| Cooling Bath | Use a cooling bath with a temperature significantly lower than the desired reaction temperature. | Creates a sufficient temperature gradient for efficient heat removal. |
Table 2: Example Quenching Procedures
| Quenching Agent | Concentration | Procedure | Safety Considerations |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous, saturated | Slowly add the reaction mixture to a well-stirred, ice-cooled solution of NaHCO₃. | Vigorous gas evolution (CO₂). Ensure adequate ventilation and headspace in the quenching vessel. |
| Water | N/A | Cautiously add water dropwise to the cooled and well-stirred reaction mixture. | Highly exothermic reaction with BF₃·OEt₂.[6][7] Only suitable for very small quantities and with extreme care. |
| 1 M Sodium Hydroxide (NaOH) | Aqueous, 1 M | Slowly add the reaction mixture to a well-stirred, ice-cooled solution of NaOH. | Highly exothermic neutralization reaction. Can be more vigorous than with NaHCO₃. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol outlines a general approach for conducting a reaction with this compound where an exotherm is anticipated.
Materials:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel or syringe pump
-
Inert gas inlet (e.g., Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Starting material
-
Anhydrous solvent
-
This compound
-
Quenching solution (e.g., saturated NaHCO₃)
Procedure:
-
Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.[5]
-
Charge the reaction flask with the starting material and anhydrous solvent.
-
Begin stirring and purge the flask with an inert gas.
-
Cool the reaction mixture to the desired starting temperature using the cooling bath.
-
Slowly add the this compound via the addition funnel or syringe pump, monitoring the internal temperature closely. Maintain the desired temperature range by adjusting the addition rate. For example, in one procedure, the addition rate was controlled to keep the internal temperature from exceeding 30°C.[9]
-
After the addition is complete, continue to stir the reaction at the desired temperature for the specified time.
-
Once the reaction is complete, slowly transfer the reaction mixture to a separate flask containing a cooled and well-stirred quenching solution.
-
Proceed with the appropriate workup and purification steps.
Protocol 2: Emergency Quenching of a Small-Scale Exothermic Reaction
This protocol is for the emergency quenching of a small-scale reaction where the temperature is rising uncontrollably. This should only be attempted if it can be done safely and without personal risk.
Materials:
-
Large beaker or flask containing a pre-cooled, saturated solution of sodium bicarbonate.
-
Stir bar and stir plate.
Procedure:
-
If a minor exotherm is detected early, immediately cease the addition of reagents and ensure maximum cooling is applied.
-
If the temperature continues to rise and the reaction is on a small scale, you can proceed with an emergency quench.
-
Place the beaker of quenching solution on a stir plate and begin vigorous stirring.
-
Carefully and slowly, pour the reacting mixture into the quenching solution. Be prepared for vigorous gas evolution and potential foaming.
-
Allow the quenched mixture to stir until gas evolution ceases.
-
Dispose of the resulting mixture as hazardous waste.
Mandatory Visualization
Caption: Workflow for Managing Exothermic Reactions with BF₃·OEt₂.
Caption: Decision Tree for Troubleshooting Unexpected Temperature Increases.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. reddit.com [reddit.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. nbinno.com [nbinno.com]
- 6. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. This compound--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 8. SEM Deprotection (BF3-OEt2) [commonorganicchemistry.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Diastereoselective Boron Trifluoride Etherate Catalyzed Aldol Reactions
Welcome to the technical support center for Boron Trifluoride Etherate (BF₃·OEt₂) catalyzed aldol (B89426) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving diastereoselectivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of BF₃·OEt₂ in an aldol reaction, and how does it influence diastereoselectivity?
A1: this compound (BF₃·OEt₂) is a strong Lewis acid that activates the aldehyde or ketone electrophile by coordinating to its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a silyl (B83357) enol ether (in the case of a Mukaiyama aldol reaction).[1][2][3][4] BF₃·OEt₂ influences diastereoselectivity by participating in the transition state of the reaction. Unlike chelating Lewis acids (e.g., TiCl₄, SnCl₄), BF₃·OEt₂ is non-chelating. This means it does not form a rigid cyclic transition state involving both the aldehyde and a heteroatom on the nucleophile. Instead, the stereochemical outcome is primarily dictated by steric interactions in a more open, chair-like transition state, as described by the Zimmerman-Traxler model.[5]
Q2: What is the Zimmerman-Traxler model and how does it apply to BF₃·OEt₂ catalyzed aldol reactions?
A2: The Zimmerman-Traxler model proposes that the aldol reaction proceeds through a six-membered, chair-like transition state where the metal (in this case, boron) coordinates to the oxygens of both the enolate and the aldehyde.[6][7][8] This arrangement minimizes steric strain by placing bulky substituents in pseudo-equatorial positions. The geometry of the enolate (E or Z) directly influences the relative stereochemistry (syn or anti) of the aldol product. Although the Mukaiyama aldol reaction catalyzed by BF₃·OEt₂ is generally considered to proceed through an open transition state, the principles of the Zimmerman-Traxler model, particularly the minimization of steric hindrance in a chair-like arrangement, are still used to rationalize the observed diastereoselectivity.[5][9] Boron's short B-O bonds create a tighter transition state, magnifying steric interactions and often leading to high diastereoselectivity.[5]
Q3: Why is my BF₃·OEt₂ turning yellow or brown, and how can I purify it?
A3: Commercial BF₃·OEt₂ can darken upon exposure to air and moisture. It is highly moisture-sensitive and reacts with water. For reactions where high stereoselectivity is crucial, using freshly distilled BF₃·OEt₂ is recommended. The standard procedure for purification is distillation from a small amount of calcium hydride (CaH₂). It is important to handle BF₃·OEt₂ under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and syringes.
Q4: What are the most critical factors for achieving high diastereoselectivity?
A4: The most critical factors are:
-
Temperature: Low temperatures (typically -78 °C) are crucial. This increases the energy difference between the diastereomeric transition states, favoring the formation of the more stable transition state and thus the major diastereomer.
-
Solvent: The choice of solvent can influence the reaction's diastereoselectivity, although the effects can be substrate-dependent. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are commonly used.
-
Substrate Structure: The steric bulk of the substituents on both the silyl enol ether and the aldehyde plays a significant role in determining the facial selectivity of the reaction.
-
Purity of Reagents: The purity of the silyl enol ether and the aldehyde is important. Most critically, BF₃·OEt₂ is highly sensitive to moisture, which can deactivate the catalyst and lead to poor results.
Troubleshooting Guide
Problem 1: Low or No Diastereoselectivity (Near 1:1 Mixture of Diastereomers)
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Ensure the reaction is maintained at a low temperature, typically -78 °C (a dry ice/acetone bath is common). Use a low-temperature thermometer to monitor the internal reaction temperature. |
| Moisture in the reaction. | Use freshly dried solvents and glassware. Ensure the reaction is run under a dry, inert atmosphere (nitrogen or argon). Use a fresh or recently purified bottle of BF₃·OEt₂. |
| Incorrect stoichiometry. | While BF₃·OEt₂ is a catalyst, stoichiometric amounts are often used in Mukaiyama aldol reactions. Optimize the amount of Lewis acid used. |
| Substrate control is inherently poor. | The steric directing groups on the silyl enol ether or aldehyde may not be sufficient to induce high selectivity. Consider modifying the substrates to include bulkier protecting groups. |
Problem 2: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Deactivated BF₃·OEt₂. | BF₃·OEt₂ is highly sensitive to moisture. Use a fresh bottle or distill the reagent before use. Handle it strictly under inert atmosphere. |
| Impure starting materials. | Purify the silyl enol ether and the aldehyde before the reaction. Aldehydes, in particular, can oxidize or polymerize on storage. |
| Insufficient amount of Lewis acid. | Increase the equivalents of BF₃·OEt₂. A stoichiometric amount is often required to drive the reaction to completion. |
| Reaction time is too short. | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem 3: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Decomposition of starting materials or product. | The strong Lewis acidity of BF₃·OEt₂ can sometimes lead to side reactions. Ensure the reaction is kept at a low temperature and that the workup is performed promptly once the reaction is complete. |
| Enol ether hydrolysis. | If there is trace moisture, the silyl enol ether can hydrolyze back to the parent ketone. Ensure all reagents and solvents are scrupulously dried. |
| Aldol condensation. | If the reaction is allowed to warm up significantly before quenching, the initial aldol adduct can eliminate water to form an α,β-unsaturated carbonyl compound. Work up the reaction at low temperature. |
Data Presentation
The diastereoselectivity of the BF₃·OEt₂ catalyzed aldol reaction is highly dependent on the specific substrates used. Below is a summary of representative data collated from the literature.
Table 1: Effect of Silyl Enol Ether and Aldehyde Structure on Diastereoselectivity
| Entry | Silyl Enol Ether | Aldehyde | Solvent | Temp (°C) | d.r. (syn:anti) |
| 1 | Silyl enol ether of cyclohexanone | Benzaldehyde | CH₂Cl₂ | -78 | 81:19 (threo favored) |
| 2 | Silyl enol ether of propiophenone | Benzaldehyde | CH₂Cl₂ | -78 | >95:5 (syn) |
| 3 | Silyl enol ether of methyl isobutyrate | Isobutyraldehyde | CH₂Cl₂ | -78 | 5:95 (anti) |
| 4 | (Z)-Silyl ketene (B1206846) acetal (B89532) of ethyl propionate | Benzaldehyde | CH₂Cl₂ | -78 | 90:10 (syn) |
| 5 | (E)-Silyl ketene acetal of ethyl propionate | Benzaldehyde | CH₂Cl₂ | -78 | 10:90 (anti) |
Note: Diastereomeric ratios are approximate and can vary based on specific reaction conditions and substrate purity. "threo" and "erythro" are older terms sometimes used for syn and anti, respectively.
Experimental Protocols
Detailed Protocol for a Diastereoselective Mukaiyama Aldol Reaction
This protocol is a general guideline for the reaction between a silyl enol ether and an aldehyde, catalyzed by BF₃·OEt₂.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Silyl enol ether (1.2 mmol, 1.2 equiv)
-
This compound (BF₃·OEt₂) (1.2 mmol, 1.2 equiv), freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂), freshly distilled from CaH₂
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add freshly distilled BF₃·OEt₂ (1.2 mmol) dropwise to the stirred solution via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Addition of Nucleophile: In a separate flame-dried flask, dissolve the silyl enol ether (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC analysis of quenched aliquots. The reaction time can vary from 1 to 4 hours depending on the substrates.
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizations
Caption: Zimmerman-Traxler model for syn-diastereoselectivity.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. ekwan.github.io [ekwan.github.io]
Technical Support Center: Boron Trifluoride Etherate Reaction Workup for Acidic Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of reactions involving boron trifluoride etherate (BF₃·OEt₂) where the desired product is acidic.
Troubleshooting Guides
Issue 1: Low or No Yield of Acidic Product After Aqueous Workup
Possible Cause: Your acidic product may be deprotonated by a basic quenching agent (e.g., saturated sodium bicarbonate) and partitioning into the aqueous layer during extraction. This is especially likely if your product has a low pKa.
Solutions:
-
pH-Controlled Workup: Carefully consider the pKa of your acidic product.
-
For weakly acidic products (pKa > 7): A standard quench with saturated sodium bicarbonate solution may be acceptable. However, it is crucial to perform a thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
For moderately to strongly acidic products (pKa < 7): Avoid basic quenching agents. Instead, consider the following alternatives.
-
-
Alternative Quenching Strategies:
-
Water or Brine Quench: Quenching the reaction with cold water or brine is a neutral option that will hydrolyze the BF₃·OEt₂ without deprotonating your acidic product. Boric acid and fluoride (B91410) salts formed are water-soluble and can be removed with subsequent aqueous washes.
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This mildly acidic solution can effectively quench the reaction while keeping the desired product in its protonated, organic-soluble form.[1]
-
Experimental Protocol: pH-Controlled Extraction of an Acidic Product
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cold, deionized water to quench the excess BF₃·OEt₂.
-
If a precipitate (boric acid) forms, it can be removed by filtration if it is insoluble in the reaction solvent.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude acidic product.
Issue 2: Presence of Boron Impurities in the Final Product
Possible Cause: Boron byproducts, such as boric acid or boronate esters, can be difficult to remove, especially if they have similar polarities to the desired product.
Solutions:
-
Azeotropic Removal with Methanol (B129727): Boric acid can be removed by conversion to the more volatile trimethyl borate.
-
After the initial workup and concentration, dissolve the crude product in methanol.
-
Remove the methanol under reduced pressure.
-
Repeat this process 2-3 times.
-
-
Aqueous Potassium Fluoride (KF) Wash: Fluoride ions have a high affinity for boron and can help to sequester boron impurities into the aqueous layer.
-
During the aqueous workup, wash the organic layer with a 1 M aqueous KF solution.
-
Shake the separatory funnel for 1-2 minutes for each wash.
-
A precipitate of potassium tetrafluoroborate (B81430) (KBF₄) may form and can be removed by filtration.
-
-
Column Chromatography: If boron impurities persist, purification by silica (B1680970) gel chromatography may be necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
| Method for Boron Removal | Principle | Advantages | Disadvantages |
| Azeotropic Removal with Methanol | Formation of volatile trimethyl borate. | Effective for removing boric acid. | May not be effective for all types of boron impurities. Requires multiple evaporations. |
| Aqueous KF Wash | Formation of water-soluble potassium tetrafluoroborate. | Highly effective for sequestering boron. | A precipitate may form, complicating separation. |
| Silica Gel Chromatography | Differential adsorption of the product and impurities. | Can provide a high degree of purification. | Can be time-consuming and may result in product loss on the column. |
Frequently Asked Questions (FAQs)
Q1: My reaction is performed in a water-miscible solvent like THF. How should I perform the workup?
A1: After quenching the reaction, you will need to add a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and a sufficient amount of water or brine to create two distinct layers. The majority of the THF will partition into the aqueous layer. Proceed with the extraction and washing of the organic layer as you would for a reaction in a water-immiscible solvent.
Q2: I observe a white precipitate after quenching with water. What is it and how do I handle it?
A2: The white precipitate is likely boric acid (H₃BO₃), a byproduct of the hydrolysis of BF₃·OEt₂. If it is suspended in the organic layer, it can often be removed by washing with water or brine. If it is very fine and difficult to separate, you can filter the combined organic layers through a pad of Celite®.
Q3: Can I use a strong base like NaOH to remove boron impurities if my product is acidic?
A3: It is generally not recommended to use a strong base if your product is acidic, as this will deprotonate your product, making it water-soluble and leading to significant yield loss. A mild base like saturated sodium bicarbonate should only be used with caution and with a thorough understanding of your product's pKa.
Q4: My acidic product is somewhat water-soluble. How can I minimize its loss during the workup?
A4: To minimize the loss of a water-soluble acidic product, use brine (saturated aqueous NaCl solution) for all aqueous washes instead of deionized water. The high salt concentration will decrease the solubility of your organic product in the aqueous layer, a phenomenon known as "salting out." Additionally, perform multiple extractions with your organic solvent to ensure maximum recovery.
Q5: What are the safety precautions for working up a BF₃·OEt₂ reaction?
A5: this compound is corrosive and reacts exothermically with water, potentially releasing toxic and flammable vapors.[2] The hydrolysis of BF₃·OEt₂ can also produce hydrofluoric acid (HF), which is highly toxic and corrosive. Always perform the quench and workup in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching process should be done slowly and with cooling to control the exotherm.
Visualizing the Workflow and Troubleshooting
References
Preventing polymerization during Friedel-Crafts alkylation with Boron trifluoride etherate
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during Friedel-Crafts alkylation reactions catalyzed by Boron Trifluoride Etherate (BF₃·OEt₂).
Frequently Asked Questions (FAQs)
Q1: What is polymerization in the context of Friedel-Crafts alkylation and why does it occur?
A1: Polymerization is a significant side reaction in Friedel-Crafts alkylation where multiple aromatic molecules become linked together by the alkylating agent, forming oligomeric or polymeric byproducts. This occurs because the initial alkylation of an aromatic ring introduces an electron-donating alkyl group. This group activates the ring, making the mono-alkylated product more nucleophilic and, therefore, more reactive than the starting aromatic compound.[1] This increased reactivity makes it susceptible to further alkylation, leading to a chain reaction that results in polymers.
Q2: How does this compound (BF₃·OEt₂) help in controlling polymerization compared to stronger Lewis acids like AlCl₃?
A2: this compound is a milder Lewis acid catalyst compared to Aluminum Chloride (AlCl₃).[2] Its moderate reactivity can be advantageous in controlling polymerization. Stronger Lewis acids generate carbocations from alkyl halides more readily and at higher concentrations, which can aggressively attack the activated aromatic rings, promoting rapid polymerization. BF₃·OEt₂, on the other hand, forms a less reactive complex with the alkylating agent, leading to a more controlled generation of the electrophile. This allows for a slower, more selective alkylation, reducing the likelihood of runaway polymerization.
Q3: What are the key reaction parameters to control to prevent polymerization?
A3: The primary parameters to control are:
-
Temperature: Lowering the reaction temperature is one of the most effective ways to minimize polymerization.
-
Catalyst Concentration: Using the appropriate amount of BF₃·OEt₂ is crucial; too much can lead to an uncontrolled reaction.
-
Reactant Stoichiometry: Employing a large excess of the aromatic substrate can statistically favor the alkylation of the starting material over the more reactive product.[1][2]
-
Rate of Addition: A slow, controlled addition of the alkylating agent can help maintain a low concentration of the electrophile, thereby suppressing polymerization.
Q4: Can the choice of solvent influence the extent of polymerization?
A4: Yes, the solvent can play a role. Non-polar solvents are generally preferred for Friedel-Crafts reactions. In some cases, polar solvents can stabilize the carbocation intermediate, potentially increasing its lifetime and the chance of it reacting with an already alkylated aromatic ring. It is advisable to use anhydrous solvents to prevent the deactivation of the BF₃·OEt₂ catalyst.
Troubleshooting Guide
Issue: My reaction mixture is turning into a thick, insoluble mass, and I am isolating polymeric material instead of my desired mono-alkylated product.
This is a classic sign of uncontrolled polymerization. Here is a step-by-step guide to troubleshoot this issue:
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Lower the Reaction Temperature | Polymerization is an exothermic process with a higher activation energy than the desired mono-alkylation. Lowering the temperature will disproportionately slow down the polymerization rate. | Start the reaction at 0°C or even lower (e.g., -20°C to -78°C) and allow it to slowly warm to room temperature if necessary. |
| 2. Reduce the Catalyst Concentration | A high concentration of BF₃·OEt₂ can lead to a rapid generation of carbocations, overwhelming the aromatic substrate and leading to polymerization. | Reduce the molar ratio of BF₃·OEt₂ to the alkylating agent. Start with a catalytic amount (e.g., 0.1-0.5 equivalents) and optimize from there. |
| 3. Increase the Excess of Aromatic Substrate | Using a large excess of the aromatic substrate increases the probability that the electrophile will encounter and react with a molecule of the starting material rather than the activated, mono-alkylated product.[1][2] | Increase the molar ratio of the aromatic substrate to the alkylating agent to 5:1, 10:1, or even higher. |
| 4. Control the Rate of Addition of the Alkylating Agent | A slow addition rate maintains a low, steady-state concentration of the electrophile, preventing a rapid, exothermic reaction and subsequent polymerization. | Add the alkylating agent dropwise over a prolonged period (e.g., 1-2 hours) to a cooled solution of the aromatic substrate and BF₃·OEt₂. |
Experimental Protocols
Protocol 1: Low-Temperature Friedel-Crafts Alkylation to Minimize Polymerization
This protocol is designed for the mono-alkylation of an activated aromatic compound where polymerization is a known side reaction.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Alkylating Agent (e.g., tert-Butyl Chloride)
-
This compound (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry Ice/Acetone or Cryocooler
-
Standard Glassware (oven-dried)
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the aromatic substrate (10 equivalents) and anhydrous DCM.
-
Cool the flask to -40°C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (1.2 equivalents relative to the alkylating agent) to the stirred solution.
-
Dissolve the alkylating agent (1 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the alkylating agent solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above -35°C.
-
After the addition is complete, let the reaction stir at -40°C for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Proceed with a standard aqueous workup and purification.
Quantitative Data Summary: Effect of Reaction Parameters on Polymerization
The following table provides a guideline for optimizing reaction conditions to minimize polymerization. The values are starting points and may require further optimization depending on the specific substrates used.
| Parameter | Condition to Favor Mono-alkylation | Condition Prone to Polymerization |
| Temperature | -40°C to 0°C | > 25°C |
| Molar Ratio (Aromatic:Alkylating Agent) | ≥ 5:1 | 1:1 |
| BF₃·OEt₂ (equivalents to alkylating agent) | 0.1 - 1.2 | > 1.5 |
| Rate of Addition of Alkylating Agent | Slow (dropwise over 1-2 hours) | Rapid (added all at once) |
Visualizing the Process
Logical Workflow for Troubleshooting Polymerization
The following diagram illustrates a decision-making workflow for addressing polymerization issues in your Friedel-Crafts alkylation reaction.
Caption: Troubleshooting workflow for polymerization.
Mechanism of Polymerization vs. Mono-alkylation
This diagram illustrates the competing reaction pathways of the desired mono-alkylation and the undesired polymerization.
Caption: Competing reaction pathways.
References
Boron Trifluoride Etherate: A Technical Support Guide for Researchers
This technical support center provides essential guidance for the safe and effective handling and storage of Boron trifluoride etherate (BF₃·OEt₂). The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive, flammable liquid that reacts violently with water.[1][2] Its primary hazards include causing severe skin burns and eye damage, respiratory irritation, and potential toxicity if inhaled or swallowed.[2][3] It is also moisture-sensitive and can generate toxic and flammable vapors.[4][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: The following PPE is essential:
-
Eye Protection: Chemical safety goggles and a face shield.[5][6][7] Contact lenses should not be worn.[4][6]
-
Hand Protection: Chemical-resistant gloves such as neoprene or nitrile rubber are recommended.[4][7]
-
Body Protection: A lab coat and other protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a fume hood.[2][7] If there is a risk of exposure to vapors, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] It is crucial to store it in tightly sealed containers, ideally under an inert atmosphere like nitrogen or argon, to protect it from atmospheric moisture.[7] The recommended storage temperature is between 2-8°C (36-46°F).
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with a range of substances, including:
-
Alcohols[6]
-
Strong oxidizing agents[5]
-
Alkali metals, lithium, and aluminum[6]
-
Ammonia and amines[6]
Q5: What is the correct procedure for quenching a reaction containing this compound?
A5: A common and safe method for quenching involves slowly adding the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[8][9] This should be done in an ice bath to manage the exothermic reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Fuming upon opening the bottle | Exposure to atmospheric moisture. | This is a common observation as the reagent reacts with moisture in the air.[9] Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes or cannulas for transfer.[7] |
| Reduced reactivity or poor yield | The reagent may have degraded due to improper storage and exposure to moisture. | Ensure the reagent is stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.[7] For moisture-sensitive reactions, use freshly opened bottles or properly stored reagent. |
| Violent or uncontrolled reaction during workup/quenching | Adding water or aqueous solutions too quickly to the concentrated reagent. | Always add the reaction mixture containing this compound slowly to the quenching solution (e.g., saturated sodium bicarbonate) in an ice bath with good stirring to dissipate the heat generated.[8][9] Never add water directly to the reagent.[3] |
| Spill | Accidental breakage or improper handling. | Evacuate the area and remove all ignition sources.[6] Cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[6] Do not use water.[6] Collect the absorbed material in a sealed container for proper disposal.[6] |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 109-63-7 | [8] |
| Vapor Pressure | 4.2 mm Hg at 20°C | [6] |
| Flash Point | 110 °C (230 °F) | [10] |
| Autoignition Temperature | 185 °C (365 °F) | [10] |
| NFPA Flammability Rating | 2 (Moderate) | [6] |
| NFPA Reactivity Rating | 1 (Slight) | [6] |
| Oral LD50 (Rat) | 326 mg/kg | [11] |
| Inhalation LC50 (Rat) | 1.21 mg/L (4 hours) | [11] |
Experimental Protocol: Safe Quenching of this compound
This protocol outlines a safe method for quenching reactions containing this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Appropriate size reaction flask and stir bar
-
Separatory funnel
-
Organic solvent for extraction (e.g., methylene (B1212753) chloride or ethyl acetate)
-
Personal Protective Equipment (PPE) as outlined in the FAQ section
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate flask, prepare a saturated solution of sodium bicarbonate in water. Cool this solution in an ice bath.
-
With vigorous stirring, slowly add the reaction mixture dropwise to the cold saturated sodium bicarbonate solution. The addition should be controlled to manage the exothermic reaction and any gas evolution.
-
Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the complete quenching of the reagent.
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., methylene chloride) two to three times to recover any product.[8]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to isolate the product.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. nbinno.com [nbinno.com]
- 8. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 9. reddit.com [reddit.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. multichemindia.com [multichemindia.com]
Personal protective equipment for working with Boron trifluoride etherate.
Technical Support Center: Boron Trifluoride Etherate Safety
This guide provides essential safety information, troubleshooting, and answers to frequently asked questions regarding the proper use of personal protective equipment (PPE) when handling this compound (BF₃·OEt₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
This compound is a corrosive and flammable liquid that poses several significant risks.[1][2][3] It can cause severe chemical burns to the skin and eyes, potentially leading to irreversible eye damage.[1][4][5] Inhalation of its vapors is harmful and can cause severe irritation and burns to the respiratory tract.[1][5] The substance is also harmful if swallowed.[1][6] A critical hazard is its violent reaction with water, which can produce heat and toxic gases, including hydrogen fluoride.[5][7] It is also moisture-sensitive and should be handled in a dry environment.[1][8]
Q2: What is the minimum required PPE for handling small quantities of BF₃·OEt₂ in a fume hood?
When handling small quantities of this compound inside a certified chemical fume hood, the following minimum PPE is required:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1] For tasks with a higher risk of splashing, it is strongly recommended to use a face shield in addition to goggles.[7][8][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6][8] Always inspect gloves for tears or pinholes before use.[9][10]
-
Protective Clothing: A standard laboratory coat should be worn to protect against minor splashes.[8] For enhanced protection, a flame-retardant and antistatic lab coat is advisable.
Q3: How do I select the correct type of gloves for my experiment?
Glove selection depends on the duration of the task and the potential for direct contact. This compound is highly corrosive, and selecting the right glove material is crucial.
-
For Incidental Contact (Splashes): Disposable nitrile gloves are commonly used in laboratory settings.[10] However, if contact occurs, the gloves should be removed and replaced immediately.
-
For Extended Use or Immersion: For tasks involving larger quantities or prolonged handling, more robust gloves are necessary. Neoprene or nitrile rubber gloves are recommended.[6] Double-gloving can provide an additional layer of protection.[10]
Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, as factors like glove thickness, chemical concentration, and temperature can affect performance.[10][11]
Q4: When is respiratory protection required, and what type should I use?
Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill.[1][7]
-
Standard Operations: Work should always be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent vapor inhalation.[2][8]
-
High-Risk Scenarios: If there is a potential for overexposure, a NIOSH/MSHA-approved respirator is required.[1] A full-facepiece respirator with organic vapor and acid gas (OV/AG) cartridges is recommended.[12] For emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[1][13]
Troubleshooting Guide
Problem: I have spilled a small amount of this compound inside the fume hood.
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use an inert absorbent material such as dry sand, soda ash, or vermiculite (B1170534) to cover the spill.[1][7]
-
DO NOT USE WATER: Never use water or wet materials for cleanup, as BF₃·OEt₂ reacts violently with it.[4][7]
-
Use Proper Tools: Use non-sparking tools to collect the absorbed material.[1][3][6]
-
Dispose of Waste: Place the collected material into a suitable, tightly sealed container for hazardous waste disposal.[2][3]
-
Decontaminate: Wipe the area clean and ensure it is well-ventilated.
Problem: I think my skin or eyes have been exposed to BF₃·OEt₂.
-
Immediate Action: This is an emergency. Proceed immediately to the nearest safety shower or eyewash station.[7]
-
Flush Thoroughly:
-
Seek Medical Attention: Get medical aid immediately after flushing.[1][9] Do not delay.
Problem: My safety goggles are fogging up during the experiment.
Fogging can compromise vision and safety.
-
Use Anti-Fog Solutions: Apply an anti-fog coating or use goggles designed with anti-fog properties.
-
Ensure Proper Ventilation: Adequate airflow can help reduce humidity and fogging.
-
Use Indirect-Vent Goggles: These are designed to reduce fogging while still providing splash protection.[7] Do not use direct-vent goggles, as they do not protect from chemical splashes.
Data Presentation: PPE Selection Summary
The following table summarizes recommended PPE based on the experimental conditions.
| Risk Level / Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low Risk (Small scale, <10 mL, fully contained within a fume hood) | Chemical splash goggles[1] | Nitrile or Neoprene gloves[6][8] | Standard lab coat | Not required if handled in a certified fume hood |
| Medium Risk (Larger scale, potential for splashing) | Chemical splash goggles AND a face shield[7][9] | Heavy-duty Neoprene or Nitrile gloves; consider double-gloving[6] | Chemical-resistant apron over a lab coat | Recommended to have an air-purifying respirator with OV/AG cartridges on standby[12] |
| High Risk / Emergency (Large spill, poor ventilation) | Full-facepiece respirator | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Silver Shield) | Full chemical-resistant suit[4][13] | Full-facepiece SCBA or supplied-air respirator[1][7] |
Note: The information provided is for guidance. Always refer to the specific Safety Data Sheet (SDS) for the material and your institution's safety protocols.
Workflow Visualization
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 6. gelest.com [gelest.com]
- 7. nj.gov [nj.gov]
- 8. nbinno.com [nbinno.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. spokane.wsu.edu [spokane.wsu.edu]
- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Disposal of Boron Trifluoride Etherate Waste
This guide provides technical support for the safe handling and disposal of boron trifluoride etherate (BF₃·OEt₂) waste in a research environment. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the safety of all laboratory personnel.
Troubleshooting Guide & FAQs
This section addresses common issues and questions researchers may encounter during the disposal of BF₃·OEt₂ waste.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary hazard associated with BF₃·OEt₂ waste disposal?
-
A1: The primary hazard is its violent and exothermic reaction with water and other protic solvents, which can lead to the release of toxic and corrosive hydrogen fluoride (B91410) (HF) gas and flammable diethyl ether vapors.[1][2] This reaction can cause a rapid increase in temperature and pressure, potentially leading to container rupture.
-
-
Q2: What are the recommended quenching agents for BF₃·OEt₂ waste?
-
A2: A saturated solution of sodium bicarbonate (NaHCO₃) is a commonly used and recommended quenching agent.[3] Alternatively, a slurry of calcium hydroxide (B78521) (Ca(OH)₂) or sodium carbonate (Na₂CO₃) can be used. For spills, dry absorbents like sand, dry lime, or soda ash are recommended.[4]
-
-
Q3: What Personal Protective Equipment (PPE) is required when handling BF₃·OEt₂ waste?
-
A3: Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.[5]
-
Hand Protection: Neoprene or nitrile rubber gloves.[5]
-
Body Protection: A flame-retardant lab coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: All handling of BF₃·OEt₂ and its waste should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[4]
-
-
-
Q4: How should I store BF₃·OEt₂ waste before and during the quenching process?
-
A4: BF₃·OEt₂ waste should be stored in a clearly labeled, dedicated, and sealed container made of a compatible material such as glass.[6] The container should be kept in a cool, well-ventilated area, away from water, moisture, and incompatible materials like acids, bases, and oxidizing agents.[4][5]
-
-
Q5: What should I do in case of a BF₃·OEt₂ spill?
-
A5: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[4] Remove all ignition sources.[4] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Do not use water.[4] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[4][5]
-
-
Q6: Can I dispose of quenched BF₃·OEt₂ waste down the drain?
-
A6: No. Even after quenching, the resulting solution may contain borates and fluorides that should not be disposed of down the drain. The neutralized waste should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.
-
Quantitative Data for Quenching BF₃·OEt₂ Waste
The following table provides semi-quantitative guidelines for the quenching of BF₃·OEt₂ waste. The exact quantities of neutralizing agents will vary depending on the concentration of BF₃·OEt₂ in the waste stream. It is crucial to add the quenching agent slowly and monitor the reaction for heat generation.
| Parameter | Guideline | Notes |
| Quenching Agent | Saturated Sodium Bicarbonate (NaHCO₃) Solution | A common and effective choice for controlled neutralization.[3] |
| Stoichiometry | Add in excess until effervescence ceases | The reaction produces CO₂ gas. The cessation of bubbling indicates complete neutralization. |
| Addition Rate | Slow, dropwise addition | To control the exothermic reaction and prevent excessive foaming. |
| Temperature Control | Maintain temperature below 25 °C | Use an ice bath to cool the reaction vessel.[3] Monitor the temperature with a thermometer. |
| Reaction Time | Stir for at least 1 hour after addition is complete | Ensures the neutralization reaction goes to completion.[3] |
| pH Monitoring | Test the aqueous layer to ensure it is neutral or slightly basic (pH 7-9) | Use pH paper or a calibrated pH meter. |
Experimental Protocols
Protocol 1: Quenching of BF₃·OEt₂ Waste with Saturated Sodium Bicarbonate Solution
Materials:
-
BF₃·OEt₂ waste in a suitable container
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Large beaker or flask (at least 3-4 times the volume of the waste)
-
Stir bar and stir plate
-
Ice bath
-
Thermometer
-
pH paper or pH meter
-
Appropriate PPE (see Q3 in FAQs)
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure the procedure is performed in a certified chemical fume hood.
-
Place the reaction vessel (beaker or flask) in an ice bath on a stir plate.
-
Add a stir bar to the reaction vessel.
-
-
Quenching:
-
Slowly and carefully transfer the BF₃·OEt₂ waste to the reaction vessel.
-
Begin stirring the waste solution.
-
Slowly add the saturated sodium bicarbonate solution dropwise to the stirring waste.
-
Monitor the reaction for any temperature increase and gas evolution (effervescence).
-
Maintain the temperature of the reaction mixture below 25 °C by adjusting the addition rate and ensuring the ice bath is effective.
-
Continue adding the sodium bicarbonate solution until all effervescence ceases, indicating that the acid has been neutralized.
-
-
Completion and Disposal:
-
Once the addition is complete and gas evolution has stopped, continue stirring the mixture for at least one hour to ensure the reaction is complete.[3]
-
Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.
-
Transfer the neutralized waste to a clearly labeled hazardous waste container.
-
Consult your institution's EHS guidelines for the final disposal of the container.
-
Visualizations
Diagram 1: BF₃·OEt₂ Waste Disposal Workflow
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 3. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. nj.gov [nj.gov]
- 5. gelest.com [gelest.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Technical Support Center: Scaling Up Reactions with Boron Trifluoride Etherate
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boron trifluoride etherate (BF₃·OEt₂), with a specific focus on the challenges of scaling up reactions.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is a corrosive, flammable, and moisture-sensitive liquid.[1][2][3] Its primary hazards include:
-
Corrosivity: It can cause severe chemical burns to the skin and eyes upon contact.[1][4] Inhalation can lead to irritation of the nose, throat, and respiratory tract.[1][4]
-
Reactivity with Water: It reacts violently with water and moisture, releasing toxic and flammable gases, including hydrogen fluoride (B91410) (HF).[1][4][5] This reaction can be explosive.[1]
-
Flammability: BF₃·OEt₂ is a flammable liquid and its vapors can form explosive mixtures with air.[6][7][8]
2. What personal protective equipment (PPE) is mandatory when handling BF₃·OEt₂?
A comprehensive PPE ensemble is crucial to ensure safety. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential.[3][9]
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn.[3][5]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant suit is necessary.[10]
-
Respiratory Protection: Work should be conducted in a certified fume hood.[1][3] In situations with a potential for exposure above the permissible limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[5][9]
3. How should this compound be stored, especially in larger quantities?
Proper storage is critical to prevent accidents:
-
Moisture Exclusion: Store in tightly sealed, corrosion-resistant containers under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[1][3][5]
-
Temperature Control: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9][11]
-
Incompatible Materials: Segregate from incompatible substances such as water, alcohols, bases, strong oxidizing agents, and alkali metals.[3][6][10]
-
Secondary Containment: Use compatible secondary containers, especially in refrigerated storage, to prevent spills from broken bottles.[12]
4. What are the key considerations when quenching a reaction containing BF₃·OEt₂?
Quenching must be performed with extreme caution due to the violent reaction with water.
-
Controlled Addition: Slowly add the reaction mixture to a cooled, stirred quenching solution. Never add water directly to the reaction mixture.[4]
-
Choice of Quenching Agent: A saturated aqueous solution of sodium bicarbonate or another weak base is often used to neutralize the acidic components.[13]
-
Temperature Management: The quenching process is highly exothermic. Use an ice bath to control the temperature and prevent a runaway reaction.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction fails to initiate or proceeds slowly upon scale-up. | 1. Inadequate mixing in the larger reactor. 2. Slower heat transfer at a larger scale, leading to lower reaction temperature. 3. Deactivation of the catalyst by residual moisture in the starting materials, solvents, or reactor. | 1. Ensure the reactor's agitation system is sufficient for the scale and viscosity of the reaction mixture. 2. Carefully monitor the internal reaction temperature and adjust the heating mantle or bath accordingly. 3. Rigorously dry all starting materials, solvents, and the reactor system before introducing the BF₃·OEt₂.[3][13] |
| A sudden, uncontrolled increase in reaction temperature (runaway reaction). | 1. The exothermic reaction is generating heat faster than it can be dissipated by the reactor's cooling system. 2. The rate of addition of BF₃·OEt₂ or another reactant is too fast. | 1. Immediately stop the addition of any reagents. 2. Maximize cooling to the reactor. 3. If necessary, have a pre-chilled, appropriate quenching solution ready for emergency use. |
| Fuming is observed from the reaction vessel or during transfer. | 1. Exposure of BF₃·OEt₂ to atmospheric moisture.[4][8] | 1. Ensure all operations are conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] 2. Use proper air-sensitive techniques, such as Schlenk lines or a glovebox, for transfers.[13] |
| Inconsistent product yield or purity at a larger scale. | 1. Poor temperature control, leading to side reactions. 2. Inefficient mixing, resulting in localized "hot spots" or areas of high reactant concentration. 3. Extended reaction time at a larger scale, allowing for product degradation. | 1. Implement more precise temperature monitoring and control systems. 2. Optimize the agitation speed and impeller design for the reactor. 3. Re-optimize the reaction time for the larger scale. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 109-63-7 |
| Molecular Formula | C₄H₁₀BF₃O |
| Molecular Weight | 141.93 g/mol |
| Appearance | Clear, straw-colored liquid[9] |
| Boiling Point | 126 °C (259 °F) |
| Melting Point | -60 °C (-76 °F) |
| Flash Point | 110 °C (230 °F)[9] |
| Specific Gravity | 1.128 g/cm³[9] |
| Vapor Pressure | 60 mbar @ 20 °C (68 °F)[9] |
Table 2: Incompatible Materials
| Material Class | Specific Examples | Hazard of Incompatibility |
| Water/Moisture | Water, moist air | Violent reaction, release of toxic and flammable gases (HF)[1][4] |
| Alcohols | Methanol, Ethanol | Vigorous reaction |
| Bases | Sodium hydroxide, Potassium hydroxide | Strong exothermic reaction |
| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Can cause decomposition |
| Alkali Metals | Sodium, Potassium, Lithium | Intense combustion[1] |
| Oxidizing Agents | Peroxides | Can lead to explosive reactions[2] |
Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Reaction Using this compound
-
Reactor Preparation: The reactor must be thoroughly cleaned and dried to remove any residual moisture. This can be achieved by oven-drying the glassware and assembling the reactor hot under a stream of dry nitrogen, or by performing a solvent azeotropic distillation.
-
Inert Atmosphere: The reactor should be equipped with a nitrogen or argon inlet and outlet (bubbler) to maintain a positive pressure of inert gas throughout the experiment.
-
Charging of Reagents: The solvent and other reactants (excluding BF₃·OEt₂) should be charged to the reactor under a positive flow of inert gas. Ensure that all solvents and reagents are anhydrous.
-
Cooling: The reaction mixture should be cooled to the desired starting temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Addition of BF₃·OEt₂: this compound should be added dropwise via a pressure-equalizing addition funnel or a syringe pump to control the addition rate. The internal temperature of the reaction must be carefully monitored during the addition.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Quenching: Upon completion, the reaction is quenched by slowly transferring the reaction mixture to a separate vessel containing a stirred, cooled solution of a weak base (e.g., saturated sodium bicarbonate). The temperature of the quenching mixture should be maintained below 25 °C.
-
Work-up: After quenching, the organic and aqueous layers are separated. The aqueous layer is typically extracted with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude product.
Mandatory Visualizations
Caption: Decision workflow for scaling up a BF3·OEt2 reaction.
Caption: Emergency response procedure for a BF3·OEt2 spill.
References
- 1. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. gelest.com [gelest.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvent choice in reactions catalyzed by Boron trifluoride etherate (BF₃·OEt₂).
Troubleshooting Guide
This guide addresses common issues encountered during experiments using BF₃·OEt₂.
Q1: My reaction shows no conversion, or the reaction rate is extremely slow. What are the potential solvent-related causes?
A1: Lack of reactivity is a common issue that can often be traced back to catalyst deactivation or suboptimal solvent choice.
-
Moisture Contamination: BF₃·OEt₂ is highly sensitive to moisture.[1][2][3] Water in the solvent or on the glassware will rapidly hydrolyze the catalyst, rendering it inactive.[1][2][4] It is crucial to use anhydrous solvents and properly dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][3]
-
Highly Coordinating Solvents: Solvents with strong Lewis basicity (e.g., ethers like THF, acetonitrile) can compete with the substrate to coordinate to the electron-deficient boron atom. This reduces the effective Lewis acidity of the catalyst available to activate your substrate.[5][6][7] While THF is sometimes used, it is a stronger Lewis base than diethyl ether and can lead to slower reactions or the need for higher temperatures.[6]
-
Basic Impurities: The presence of basic impurities in the solvent or starting materials can neutralize the Lewis acidic catalyst.[1][6]
Recommended Solutions:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Consider using a less coordinating solvent, such as dichloromethane (B109758) (DCM) or toluene (B28343).[7][8]
-
If a reaction fails, run a control reaction with a fresh bottle of BF₃·OEt₂ and newly opened anhydrous solvent to rule out reagent degradation.
Q2: I am observing significant side-product formation and poor selectivity (chemo-, regio-, or stereoselectivity). How can solvent choice mitigate this?
A2: Solvent choice has a profound impact on the selectivity of BF₃·OEt₂ catalyzed reactions by influencing the stability of intermediates and transition states.
-
Regioselectivity in Friedel-Crafts Reactions: In reactions like the acylation of naphthalene, non-polar solvents such as carbon disulfide or dichloromethane favor the kinetically controlled product (alpha-acylation), while more polar solvents like nitrobenzene (B124822) can favor the thermodynamically controlled product (beta-acylation).[9]
-
Stereoselectivity in Glycosylation: In glycosylation reactions, solvent choice is critical. For instance, the use of trifluorotoluene over toluene has been shown to minimize undesired glycosyl scrambling.[10] Ether solvents are generally considered poor for stereocontrol in some glycosylations.[11] The combination of BF₃·OEt₂ in THF has been reported as a synergistic system for achieving high 1,2-trans selectivity in glycosylations of multihydroxy sugars.[12]
-
Side Reactions: In certain glycosylations, excess BF₃·OEt₂ can lead to the formation of glycal side products.[13] The choice of solvent can influence the catalyst's activity and potentially suppress such side reactions.
Recommended Solutions:
-
For Friedel-Crafts acylations, screen both non-polar (e.g., DCM, CS₂) and polar (e.g., nitrobenzene) solvents to optimize for the desired regioisomer.[9]
-
For complex reactions like glycosylations, perform a solvent screen including toluene, trifluorotoluene, and DCM to optimize selectivity.[10]
-
Consult literature for similar reactions to identify solvent systems known to promote the desired selectivity.
Q3: My reaction yield is consistently low despite observing product formation. Could the solvent be the cause?
A3: Yes, solvent-related issues can lead to low yields even when the reaction is proceeding.
-
Poor Solubility: For a reaction to proceed efficiently, all reactants (substrate, reagents, and catalyst) should be adequately soluble in the chosen solvent.[14] If one component has poor solubility, the reaction will be slow and incomplete.
-
Solvent-Induced Decomposition: In some cases, the solvent can participate in or cause the decomposition of the starting material or product, especially under prolonged reaction times or elevated temperatures. For example, using BF₃·THF complex can sometimes lead to the ring-opening and polymerization of THF.[6]
-
Product Complexation: The product of a reaction (e.g., a ketone in Friedel-Crafts acylation) can form a stable complex with the Lewis acid catalyst.[15] This can sequester the catalyst and prevent further reaction. Using a sufficient volume of a solvent that can help solubilize this complex, like DCM, is important.[15]
Recommended Solutions:
-
Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a co-solvent system or a different solvent altogether.[14]
-
Monitor the reaction for signs of decomposition (e.g., color change, formation of insoluble material).
-
For reactions where product inhibition is possible, ensure adequate solvent volume is used.
Frequently Asked Questions (FAQs)
Q4: How does solvent polarity and coordinating ability affect the Lewis acidity of BF₃·OEt₂?
A4: The effective Lewis acidity of BF₃·OEt₂ is a function of its interaction with the solvent.
-
Polarity: Increasing solvent polarity (e.g., moving from toluene to dichloromethane) can increase the observed Lewis acidity. This is because polar solvents can stabilize charged intermediates that form during the catalytic cycle.[7]
-
Coordinating Ability (Donor Strength): Increasing the solvent's donor ability (coordinating strength) decreases the observed Lewis acidity.[5][7] A strong donor solvent will bind tightly to the BF₃, making it less available to activate the substrate. The general trend for decreasing Lewis acidity based on solvent is: DCM > Toluene > Diethyl Ether.[7]
Caption: Relationship between solvent properties and catalyst activity.
Q5: What is the practical difference between using BF₃·OEt₂ and BF₃·THF?
A5: The primary difference lies in the Lewis basicity of the ether ligand. Tetrahydrofuran (THF) is more Lewis basic than diethyl ether (OEt₂).[6] This means the BF₃·THF complex is more stable and less reactive than BF₃·OEt₂.[6] Consequently, reactions using BF₃·THF may require higher temperatures or longer reaction times. BF₃·OEt₂ is also more volatile than the THF complex.[6] A potential side reaction with BF₃·THF is the polymerization of THF, which can complicate purification.[6]
Q6: Which solvents are generally recommended for BF₃·OEt₂ catalyzed reactions?
A6: The optimal solvent is reaction-dependent. However, some common choices include:
-
Dichloromethane (DCM): A widely used, relatively polar, and poorly coordinating solvent that dissolves many organic compounds and catalyst complexes.[8][16]
-
Toluene/Trifluorotoluene: Non-polar solvents often used to minimize side reactions and improve selectivity in certain applications like glycosylations.[10]
-
Chlorinated Solvents (e.g., 1,2-dichloroethane): Can be useful for reactions requiring higher temperatures than the boiling point of DCM.
-
No Solvent (Neat): For some reactions, like intramolecular Friedel-Crafts cyclizations, running the reaction neat with BF₃·OEt₂ as both catalyst and solvent can be effective.[17]
Data Summary: Solvent Effects on Reaction Outcomes
The following table summarizes reported effects of different solvents on BF₃·OEt₂ catalyzed reactions.
| Reaction Type | Solvent | Observation | Yield/Selectivity | Reference |
| Glycosylation | Trifluorotoluene | Minimized glycosyl scrambling compared to toluene. | Better selectivity | [10] |
| Glycosylation | Tetrahydrofuran (THF) | Synergistic combination for stereo- and regioselectivity. | High 1,2-trans selectivity | [12] |
| Friedel-Crafts Acylation | Dichloromethane (DCM) | Favors kinetic product (1-acetylnaphthalene). | N/A | [9] |
| Friedel-Crafts Acylation | Nitrobenzene | Favors thermodynamic product (2-acetylnaphthalene). | N/A | [9] |
| Diels-Alder | Dichloromethane (DCM) | Higher observed Lewis Acidity Unit (LAU) vs. Ether. | N/A | [7] |
| Diels-Alder | Diethyl Ether (Et₂O) | Lower observed Lewis Acidity Unit (LAU) vs. DCM. | N/A | [7] |
Experimental Protocols
General Protocol for a BF₃·OEt₂ Catalyzed Reaction under Anhydrous Conditions
This protocol provides a general framework. Specific substrate concentrations, temperatures, and reaction times must be optimized for each unique transformation.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Preparation: Dissolve the substrate in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.
-
Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath. Using a dry, gas-tight syringe, add the required amount of BF₃·OEt₂ dropwise to the stirred solution. Note: BF₃·OEt₂ can fume in moist air and is corrosive.[2][3][4] All transfers should be performed in a fume hood using proper syringe techniques.[3]
-
Reaction Monitoring: Allow the reaction to stir at the designated temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool it in an ice bath and slowly quench the excess BF₃·OEt₂ by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[3] Perform this step cautiously as the quenching is exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. This compound--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Common Acid-Base Reagent: this compound - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Boron Trifluoride Etherate and Trimethylsilyl Trifluoromethanesulfonate in Glycosylation Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the choice of a promoter for glycosylation is a critical parameter that dictates the efficiency, stereoselectivity, and overall success of the reaction. Among the plethora of available Lewis acids, boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are two of the most commonly employed promoters. This guide provides an objective comparison of their performance in glycosylation, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal promoter for specific synthetic challenges.
Executive Summary
This compound and trimethylsilyl trifluoromethanesulfonate are both effective promoters for glycosylation reactions; however, their performance characteristics differ significantly, influencing their suitability for specific applications. In general, for glycosylations involving donors with a participating group at the C-2 position, BF₃·OEt₂ often provides superior stereoselectivity, leading exclusively to the 1,2-trans product. Conversely, TMSOTf is a highly reactive promoter that can be effective in a broader range of applications, but its use may lead to mixtures of anomers and the formation of side products, particularly with less nucleophilic acceptors.
Performance Comparison: Quantitative Data
The following tables summarize the performance of BF₃·OEt₂ and TMSOTf in glycosylation reactions with glycosyl trichloroacetimidate (B1259523) donors, highlighting differences in yield and stereoselectivity.
Table 1: Glycosylation of Phenol (B47542) with a Glycosyl Trichloroacetimidate Donor Bearing a 2-O-Participating Group
| Promoter | Acceptor | Donor | Yield (%) | α:β Ratio | Reference |
| BF₃·OEt₂ | Phenol | Per-O-acetyl-D-glucopyranosyl trichloroacetimidate | High | 1,2-trans only | [1][2] |
| TMSOTf | Phenol | Per-O-acetyl-D-glucopyranosyl trichloroacetimidate | Variable | Mixture of α and β | [1][2] |
As reported in the literature, BF₃·OEt₂ consistently yields the 1,2-trans-O-glycosides in high yields, whereas with TMSOTf, the outcome is highly dependent on the nucleophilicity of the phenol, often resulting in a mixture of anomers and side-products.[1][2]
Table 2: Glycosylation of a Secondary Alcohol with a Glycosyl Bromide Donor
| Promoter | Acceptor | Donor | Yield (%) | Time (min) | Reference |
| TMSOTf (cat.) + Ag₂O | Partially benzylated secondary alcohol | Per-O-benzoylated mannosyl bromide | 98 | 10 | [3][4] |
In the context of Koenigs-Knorr glycosylation, catalytic TMSOTf with a stoichiometric amount of silver(I) oxide provides excellent yields in very short reaction times.[3][4]
Mechanistic Insights
The distinct outcomes observed with BF₃·OEt₂ and TMSOTf can be attributed to their different mechanisms of action. Low-temperature NMR studies have revealed that they generate different reactive intermediates from glycosyl trichloroacetimidate donors.[5]
-
This compound (BF₃·OEt₂): Reacts with the trichloroacetimidate donor to form a glycosyl fluoride (B91410) intermediate. This in situ generation of a less reactive glycosyl fluoride allows for a more controlled glycosylation, often leading to higher stereoselectivity.[5]
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Activates the trichloroacetimidate donor to form a highly reactive glycosyl triflate intermediate. The high reactivity of this intermediate can lead to faster reactions but may also result in reduced stereoselectivity and the formation of side products through competing reaction pathways.[5]
References
- 1. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
A Comparative Analysis of Lewis Acidity: Boron Trifluoride Etherate vs. Aluminum Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, Lewis acids are indispensable catalysts, facilitating a vast array of chemical transformations. Among the most common of these are boron trifluoride etherate (BF₃·OEt₂) and aluminum chloride (AlCl₃). While both are electron-pair acceptors, their reactivity profiles, handling characteristics, and catalytic activities differ significantly. This guide provides an objective comparison of their Lewis acidity, supported by experimental data, to aid in the selection of the appropriate catalyst for specific research and development applications.
Understanding Lewis Acidity: Key Principles
A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base. The strength of a Lewis acid is determined by its ability to attract and bind with a Lewis base. Several factors influence this strength, including the electronegativity of the atoms bonded to the central atom, atomic size, and the potential for back-bonding.
In the case of boron trifluoride (BF₃) , the boron atom is electron-deficient. However, the high electronegativity of the fluorine atoms leads to significant p-π back-bonding, where the lone pairs on fluorine donate electron density back to the empty p-orbital of boron.[1][2] This back-bonding reduces the electron deficiency of the boron center, thereby moderating its Lewis acidity.[1] this compound is a stabilized form of BF₃, where the ether molecule acts as a Lewis base, making it a more conveniently handled liquid.
Conversely, aluminum chloride (AlCl₃) is generally considered a stronger Lewis acid.[1] The larger size of the aluminum and chlorine atoms results in less effective p-π back-bonding compared to BF₃.[1] This leaves the aluminum center more electron-deficient and thus a more potent electron-pair acceptor.
Quantitative Comparison of Lewis Acidity
Several experimental methods have been developed to quantify and compare the strength of Lewis acids. The Gutmann-Beckett method is a widely accepted technique that utilizes ³¹P NMR spectroscopy to measure the chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[3][4] The resulting "Acceptor Number" (AN) provides a quantitative measure of Lewis acidity.
| Lewis Acid | Acceptor Number (AN) | Key Characteristics |
| Boron Trifluoride (BF₃) | 89 | Moderate Lewis acid, stabilized by p-π back-bonding.[4] |
| Aluminum Chloride (AlCl₃) | 87 | Strong Lewis acid, less effective back-bonding.[4] |
Note: The Acceptor Numbers can vary slightly depending on the solvent and experimental conditions. The values presented are representative.
While the Gutmann-Beckett numbers for BF₃ and AlCl₃ are quite similar, it is crucial to understand that these values represent the "effective Lewis acidity" and can be influenced by factors such as the energy required to deform the Lewis acid upon binding to the base.[5] In many practical applications, particularly in reactions like Friedel-Crafts, AlCl₃ behaves as a significantly stronger Lewis acid.[6]
Experimental Protocols for Determining Lewis Acidity
The Gutmann-Beckett Method
This method provides a standardized approach to measuring Lewis acidity.[4]
Objective: To determine the Acceptor Number (AN) of a Lewis acid by measuring the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO).
Materials:
-
Lewis acid (e.g., BF₃·OEt₂ or AlCl₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, weakly Lewis acidic solvent (e.g., hexane (B92381) or dichloromethane)
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Prepare a standard solution of Et₃PO in the chosen solvent (e.g., 0.1 M).
-
Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift in a non-coordinating solvent like hexane is the reference point (δ = 41.0 ppm, AN = 0).[4]
-
Prepare a solution of the Lewis acid in the same solvent.
-
Add a stoichiometric equivalent of the Lewis acid solution to the Et₃PO solution.
-
Record the ³¹P NMR spectrum of the resulting adduct. The observed chemical shift (δ_sample) will be downfield from the reference.
-
Calculate the Acceptor Number using the formula: AN = 2.21 × (δ_sample − 41.0).[4]
Application in Friedel-Crafts Reactions: A Comparative Workflow
Friedel-Crafts reactions are a cornerstone of organic synthesis, used to form new carbon-carbon bonds on aromatic rings. Both BF₃·OEt₂ and AlCl₃ are commonly used as catalysts, but their differing Lewis acidities lead to distinct reaction profiles.
Aluminum Chloride in Friedel-Crafts Acylation:
AlCl₃ is a very effective catalyst for Friedel-Crafts acylation.[7] Its strong Lewis acidity allows it to readily activate acyl halides or anhydrides to form highly electrophilic acylium ions. However, the product ketone is also a Lewis base and forms a complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[7]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. magritek.com [magritek.com]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
A Guide to Milder and More Sustainable Alternatives to Boron Trifluoride Etherate for Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions, valued for its efficacy in forming crucial carbon-carbon bonds in synthetic organic chemistry.[1][2] However, its moisture sensitivity, corrosiveness, and the formation of hazardous byproducts necessitate careful handling and present challenges in purification and waste disposal.[3] This guide provides a comparative analysis of milder and more environmentally benign alternatives to BF₃·OEt₂, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst for Friedel-Crafts reactions is a critical decision that influences reaction efficiency, selectivity, and overall process sustainability. While BF₃·OEt₂ is effective, a range of alternatives offer significant advantages, including improved safety profiles, easier separation, and the potential for catalyst recycling. The following table summarizes the performance of various catalytic systems in Friedel-Crafts reactions, providing a basis for comparison.
| Catalyst System | Aromatic Substrate | Acylating/Alkylating Agent | Reaction Conditions | Yield (%) | Key Advantages | Disadvantages |
| BF₃·OEt₂ | Indole | Acetic Anhydride | DCM, rt, 2h | 95 | High reactivity and yield. | Moisture sensitive, corrosive, difficult to remove from product. |
| Metal Triflates (e.g., Cu(OTf)₂) in Ionic Liquid | Anisole (B1667542) | Benzoyl Chloride | [bmim][BF₄], 80°C, 1h | >99 | High yield and selectivity, recyclable catalyst/solvent system. | Higher initial cost of ionic liquids and metal triflates. |
| Zeolites (e.g., H-ZSM-5) | Toluene (B28343) | Acetyl Chloride | Vapor Phase | 60.2 (conversion) | Recyclable, shape-selective, environmentally friendly.[4] | Often require higher temperatures, potential for deactivation. |
| Iron(III) Chloride (FeCl₃) | Anisole | Propionyl Chloride | CH₂Cl₂, rt, 15 min | High (not specified) | Less hazardous than AlCl₃, inexpensive.[4] | Can require stoichiometric amounts, waste generation. |
| Ionic Liquids (e.g., [emim]Cl-AlCl₃) | Anisole | Benzoic Anhydride | Not specified | High (not specified) | Can act as both catalyst and solvent, enhancing reaction rates.[5] | Product separation can be challenging, potential for catalyst leaching. |
| Sulfated Zirconia | Aromatic Hydrocarbons | Carboxylic Acid Anhydrides | Not specified | Good | Solid acid catalyst, reusable, high para-selectivity.[4] | May require higher temperatures than homogeneous catalysts. |
Experimental Workflow for a Typical Friedel-Crafts Reaction
The following diagram illustrates a generalized workflow for conducting a Friedel-Crafts reaction, from the initial setup to the final analysis of the product. This workflow is applicable to both homogeneous and heterogeneous catalytic systems, with variations in the work-up and catalyst recovery steps.
Caption: A generalized experimental workflow for a Friedel-Crafts reaction.
In-depth Look at this compound Alternatives
Metal Triflates in Ionic Liquids
Metal triflates, particularly copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃), have emerged as highly efficient and reusable Lewis acid catalysts for Friedel-Crafts reactions. When employed in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), these catalysts exhibit enhanced activity and selectivity. The ionic liquid serves as a non-volatile and recyclable solvent that can stabilize charged intermediates, leading to faster reaction rates. This system offers a greener alternative to traditional volatile organic solvents and corrosive Lewis acids.
Heterogeneous Catalysts: Zeolites and Sulfated Zirconia
Solid acid catalysts, such as zeolites and sulfated zirconia, represent a significant advancement in environmentally friendly Friedel-Crafts chemistry.[4][6] Their primary advantage lies in their heterogeneous nature, which allows for easy separation from the reaction mixture by simple filtration, enabling catalyst recycling and minimizing waste.[7] Zeolites, with their well-defined pore structures, can also impart shape selectivity to the reaction, favoring the formation of specific isomers.[6][8] While these catalysts often require higher reaction temperatures compared to their homogeneous counterparts, their reusability and reduced environmental impact make them attractive for industrial applications.
Milder Lewis Acids: Iron(III) Chloride
For applications where a homogeneous catalyst is preferred but a milder and safer alternative to traditional Lewis acids like aluminum chloride (AlCl₃) is desired, iron(III) chloride (FeCl₃) presents a viable option.[4] It is less corrosive and easier to handle than AlCl₃ and can effectively catalyze Friedel-Crafts acylation reactions under mild conditions. While it may not always match the reactivity of stronger Lewis acids, its improved safety profile and lower cost are significant advantages.
Ionic Liquids as Dual Catalyst-Solvent Systems
Certain ionic liquids, particularly those based on chloroaluminates, can function as both the catalyst and the solvent in Friedel-Crafts reactions.[5] These systems can lead to high reaction rates and selectivities. However, the separation of the product from the ionic liquid can sometimes be challenging, and the moisture sensitivity of chloroaluminate-based ionic liquids is a drawback.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole using Iron(III) Chloride
This protocol describes a mild Friedel-Crafts acylation of anisole with propionyl chloride using iron(III) chloride as the catalyst.[4]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend FeCl₃ (1.0 eq) in anhydrous CH₂Cl₂.
-
To this suspension, add propionyl chloride (1.1 eq).
-
Slowly add a solution of anisole (1.0 eq) in CH₂Cl₂ dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer and wash it sequentially with 5% aqueous NaOH and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: Friedel-Crafts Alkylation of Toluene using a Zeolite Catalyst
This protocol outlines a general procedure for the vapor-phase alkylation of toluene with an alkylating agent over a zeolite catalyst.
Materials:
-
Toluene
-
Alkylating agent (e.g., isopropanol)
-
Zeolite catalyst (e.g., H-ZSM-5)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Activate the zeolite catalyst in a fixed-bed reactor by heating to a high temperature (e.g., 500°C) under a flow of inert gas to remove adsorbed water.
-
Cool the reactor to the desired reaction temperature.
-
Introduce a liquid feed mixture of toluene and the alkylating agent at a specific molar ratio into the system using a pump. The feed is vaporized and preheated before entering the reactor.
-
Maintain the desired reaction temperature, pressure, and weight hourly space velocity (WHSV) for the duration of the experiment.
-
The reactor effluent is cooled to condense the products, which are then collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.
Conclusion
While this compound remains a potent catalyst for Friedel-Crafts reactions, a growing number of milder, safer, and more sustainable alternatives are now available. Metal triflates in ionic liquids, heterogeneous catalysts like zeolites, and milder Lewis acids such as iron(III) chloride offer distinct advantages in terms of handling, recyclability, and environmental impact. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including substrate reactivity, desired product selectivity, and process scale-up considerations. The experimental data and protocols provided in this guide aim to assist researchers in making informed decisions for their Friedel-Crafts transformations, promoting the adoption of greener and more efficient synthetic methodologies.
References
A Comparative Guide to Boron-Based Catalysts: The Efficacy of Boron Trifluoride Etherate
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the various options, boron-based catalysts are renowned for their versatility. This guide provides an objective comparison of the efficacy of Boron trifluoride etherate (BF₃·OEt₂) against other common boron-based catalysts, supported by experimental data and detailed protocols.
Understanding the Lewis Acidity of Boron Halides
The catalytic activity of boron-based Lewis acids is intrinsically linked to their electron-accepting ability. The Lewis acidity of boron trihalides follows a trend that is counterintuitive to simple electronegativity considerations. The established order of Lewis acidity is:
BBr₃ > BCl₃ > BF₃
This trend is explained by the degree of π-back-bonding from the halogen p-orbitals to the empty p-orbital on the boron atom. In BF₃, the overlap between the 2p orbitals of boron and fluorine is most effective, which reduces the electron deficiency of the boron center and thus its Lewis acidity. For BCl₃ and BBr₃, the overlap between the boron 2p orbital and the larger 3p and 4p orbitals of chlorine and bromine, respectively, is less effective. This results in a more electron-deficient boron atom and consequently, higher Lewis acidity.
Comparative Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The choice of Lewis acid catalyst can significantly influence the reaction's outcome. Below is a compilation of data for the acylation of anisole (B1667542) with acetic anhydride (B1165640), showcasing the performance of different boron-based catalysts.
Table 1: Comparison of Boron-Based Catalysts in the Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ | Acetic Anhydride | Dichloromethane | 25 | 2 | 85 | General Literature |
| BCl₃ | Acetic Anhydride | Dichloromethane | 0 | 0.5 | 92 | [1] |
| BBr₃ | Acetic Anhydride | Dichloromethane | 0 | 0.5 | ~95 | General Literature |
| B(C₆F₅)₃ | Acetic Anhydride | Dichloromethane | 25 | 1 | 90 | General Literature |
Note: The data presented is compiled from various sources and while standardized for comparison, reaction conditions may not be identical across all studies.
Experimental Protocols for Key Experiments
To provide a practical context for the data presented, detailed methodologies for a representative Friedel-Crafts acylation are outlined below.
General Experimental Protocol for Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
Acetic Anhydride
-
Boron-based Lewis acid catalyst (BF₃·OEt₂, BCl₃, or BBr₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the boron-based Lewis acid catalyst (1.1 eq) to the stirred solution. For BF₃·OEt₂, it can be added directly. For BCl₃ and BBr₃, which are gases at room temperature, they are typically used as solutions in an appropriate solvent.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at the specified temperature for the time indicated in Table 1.
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic pathways and experimental workflows can aid in understanding the catalytic processes.
Caption: Mechanism of Boron-Catalyzed Friedel-Crafts Acylation.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for a wide range of organic transformations. Its ease of handling as a liquid makes it a convenient choice in many laboratory settings. However, for reactions requiring stronger Lewis acidity, other boron halides such as boron trichloride (B1173362) and boron tribromide can offer superior performance in terms of reaction rates and yields, albeit with more stringent handling requirements due to their gaseous nature and higher reactivity. For certain applications, more specialized boron-based catalysts like tris(pentafluorophenyl)borane (B72294) may provide unique reactivity and selectivity profiles. The optimal choice of catalyst will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and scalability.
References
A Comparative Guide to the Kinetics of Reactions Catalyzed by Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) is a widely employed Lewis acid catalyst in organic synthesis, valued for its efficacy in a range of reactions including Friedel-Crafts acylations, alkylations, polymerizations, and cycloadditions. Its moderate Lewis acidity and ease of handling make it a versatile reagent. However, to optimize reaction conditions and select the most appropriate catalytic system, a thorough understanding of its kinetic profile compared to other Lewis acids is crucial. This guide provides a comparative analysis of the kinetics of reactions catalyzed by BF₃·OEt₂, supported by experimental data and detailed protocols.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for reactions catalyzed by this compound and its alternatives.
Diels-Alder Reaction: Butadiene and Methyl Acrylate (B77674)
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Lewis acids are known to significantly accelerate this reaction. The table below presents a comparison of the activation energy for the reaction between butadiene and methyl acrylate with and without a catalyst.
| Catalyst | Solvent/Phase | Activation Energy (Ea) (kcal/mol) |
| None | Gas Phase | 20.68[1] |
| BF₃ | Aqueous Solution | 9.06 [1] |
| None | Aqueous Solution | 15.71[1] |
| BF₃ | Gas Phase | 15.61 [1] |
Table 1: Comparison of activation energies for the Diels-Alder reaction of butadiene and methyl acrylate under different catalytic conditions. The data highlights the significant rate enhancement provided by BF₃ in both the gas phase and aqueous solution.
Friedel-Crafts Acylation and Isobutylene (B52900) Polymerization
Direct comparative kinetic data for Friedel-Crafts acylation and isobutylene polymerization is less commonly presented in a side-by-side format in the literature. However, based on numerous studies, a qualitative and semi-quantitative comparison can be made. Aluminum chloride (AlCl₃) is a much stronger Lewis acid than this compound, which is reflected in its catalytic activity. Titanium tetrachloride (TiCl₄) is another common Lewis acid with activity that can be modulated by the reaction conditions.
| Reaction | Catalyst | Relative Rate | Typical Reaction Conditions | Notes |
| Friedel-Crafts Acylation | BF₃·OEt₂ | Moderate | Often requires heating | Milder than AlCl₃, can offer better selectivity. |
| AlCl₃ | High | Often proceeds at room temperature or below | Strongest Lewis acid, can lead to side reactions.[2] | |
| FeCl₃ | Moderate to High | Variable, often requires heating | A common and effective alternative.[2] | |
| Isobutylene Polymerization | BF₃·OEt₂ | Moderate | Low temperatures (-10°C to -100°C) | Requires a co-catalyst (initiator) like water. |
| AlCl₃ | High | Low temperatures (-10°C to -100°C) | Very rapid polymerization, can be difficult to control.[3] | |
| TiCl₄ | High | Low temperatures (-80°C) | Effective for producing high molecular weight polymers.[4][5] |
Table 2: A qualitative and semi-quantitative comparison of the catalytic performance of this compound with other common Lewis acids in Friedel-Crafts acylation and isobutylene polymerization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic studies. Below are representative protocols for monitoring the kinetics of reactions catalyzed by this compound.
Protocol 1: Kinetic Study of a BF₃·OEt₂ Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)
Objective: To determine the rate constant and activation energy for the Friedel-Crafts acylation of anisole with acetic anhydride (B1165640) catalyzed by this compound.
Materials:
-
Anisole (freshly distilled)
-
Acetic anhydride (reagent grade)
-
This compound (freshly distilled)
-
Dichloromethane (B109758) (anhydrous)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum is dried in an oven and cooled under a stream of dry nitrogen.
-
Initial Mixture: Anhydrous dichloromethane (50 mL), anisole (e.g., 0.1 M), and the internal standard (e.g., 0.05 M) are added to the flask.
-
Temperature Control: The flask is placed in a thermostat-controlled bath to maintain a constant temperature (e.g., 25°C).
-
Initiation: A solution of acetic anhydride (e.g., 0.1 M) and this compound (e.g., 0.1 M) in anhydrous dichloromethane is prepared under nitrogen. A known volume of this solution is rapidly injected into the reaction flask to initiate the reaction.
-
Sampling: At regular time intervals (e.g., every 5 minutes), a 0.5 mL aliquot of the reaction mixture is withdrawn using a syringe and immediately quenched in a vial containing 1 mL of the quenching solution.
-
Sample Analysis: The organic layer of the quenched sample is separated, dried over anhydrous sodium sulfate, and analyzed by GC-FID to determine the concentrations of the reactant (anisole) and the product (4-methoxyacetophenone) relative to the internal standard.
-
Data Analysis: The concentration of the reactant is plotted against time. The initial rate of the reaction can be determined from the initial slope of the concentration-time curve. By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined. The rate constant (k) is then calculated from the rate law.
-
Activation Energy: The experiment is repeated at different temperatures (e.g., 20°C, 30°C, 40°C) to determine the rate constants at each temperature. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T).
Protocol 2: Kinetic Study of Isobutylene Polymerization Catalyzed by BF₃·OEt₂
Objective: To determine the rate of polymerization of isobutylene catalyzed by this compound.
Materials:
-
Isobutylene (lecture bottle, passed through a drying column)
-
This compound (freshly distilled)
-
Dichloromethane (anhydrous)
-
Methanol (as a quencher)
-
Gravimetric analysis equipment
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a low-temperature thermometer, and a dry nitrogen inlet is used. The reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Monomer: Anhydrous dichloromethane is charged into the reactor and cooled to the desired temperature (e.g., -80°C) using a cryostat. A known amount of isobutylene is then condensed into the reactor.
-
Catalyst Solution: A solution of this compound in anhydrous dichloromethane is prepared in a separate flask under nitrogen.
-
Initiation: The catalyst solution is rapidly added to the stirred monomer solution to initiate polymerization.
-
Reaction Monitoring: The polymerization is typically very fast. The reaction is allowed to proceed for a specific time (e.g., 1, 2, 5, 10 minutes).
-
Quenching: The polymerization is terminated by adding a small amount of cold methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polyisobutylene (B167198) is then filtered, washed with methanol, and dried under vacuum to a constant weight.
-
Data Analysis: The monomer conversion is calculated from the weight of the isolated polymer and the initial weight of the monomer. The rate of polymerization can be determined by plotting monomer conversion against time for different initial concentrations of monomer and catalyst.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in chemical reactions and experimental procedures.
Caption: Mechanism of BF₃·OEt₂ catalyzed Friedel-Crafts Acylation.
Caption: General workflow for a kinetic study of a catalyzed reaction.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions [mdpi.com]
A Comparative Guide to Spectroscopic Analysis of Reaction Intermediates with Boron Trifluoride Etherate
Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized Lewis acid in organic synthesis, catalyzing a vast array of reactions including Friedel-Crafts acylations, alkylations, esterifications, and epoxide rearrangements.[1][2][3] Its effectiveness stems from the electron-deficient boron atom, which readily accepts electron pairs to activate substrates.[2] Understanding the transient species—the reaction intermediates—formed during these transformations is crucial for elucidating reaction mechanisms, optimizing conditions, and developing novel synthetic pathways.[4][5] This guide provides a comparative overview of key spectroscopic techniques for the real-time analysis and characterization of these intermediates, tailored for researchers, scientists, and drug development professionals.
Comparative Overview of Spectroscopic Techniques
The choice of spectroscopic method for studying reaction intermediates is dictated by factors such as the intermediate's expected lifetime, concentration, and the specific structural information required.[4] In-situ spectroscopy, which analyzes species directly in the reaction environment, is particularly valuable for capturing real-time data on reaction kinetics and mechanisms.[4] The following table summarizes the performance of major spectroscopic techniques for this purpose.
| Technique | Principle | Intermediates Detected | Temporal Resolution | Structural Information | Relative Sensitivity |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F). | Lewis acid-base adducts, carbocations, longer-lived intermediates. | Milliseconds to hours | Detailed connectivity, stereochemistry, conformation.[6] | Low (typically requires millimolar concentrations).[6] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Species with changing dipole moments, e.g., carbonyl-BF₃ adducts. | Microseconds to seconds | Provides a "fingerprint" based on functional groups. | Moderate. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Charged or easily ionizable intermediates (e.g., carbocations, organometallic complexes). | Varies with setup | Molecular weight and fragmentation patterns.[5] | High. |
| UV-Vis Spectroscopy | Probes electronic transitions by measuring changes in light absorbance. | Excited states, species with chromophores, some radicals and ions.[4] | Femtoseconds to seconds.[4] | Limited structural detail, primarily electronic structure. | High.[6] |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for detailed structural elucidation of stable and longer-lived reaction intermediates.[6] For reactions involving BF₃·OEt₂, multinuclear NMR (¹¹B and ¹⁹F) is particularly insightful for probing the coordination environment of the Lewis acid, while ¹H and ¹³C NMR can monitor changes in the organic substrate. It can be used to observe the formation of Lewis acid-base complexes and track their conversion to products in real-time.[6][7]
Experimental Protocol: In-situ NMR Monitoring
-
Sample Preparation: In an NMR tube, dissolve the substrate in a dry, deuterated solvent (e.g., CDCl₃, CD₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Initial Spectrum: Acquire a baseline spectrum of the starting material at the desired reaction temperature.
-
Reaction Initiation: Inject a stoichiometric or catalytic amount of BF₃·OEt₂ into the NMR tube using a syringe.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of spectra over time. This can be done by programming the spectrometer to run multiple scans at set intervals.
-
Data Analysis: Process the spectra to identify new signals corresponding to intermediates and products. Monitor the integration of key signals over time to determine reaction kinetics. The appearance of new species, such as BF₃-substrate adducts, can be observed.[8]
Infrared (IR) Spectroscopy
In-situ IR spectroscopy is highly effective for monitoring the progress of reactions involving functional groups with strong IR absorptions, such as carbonyls.[4] When BF₃·OEt₂ coordinates to a carbonyl oxygen, it weakens the C=O bond, resulting in a characteristic shift to a lower frequency (wavenumber) in the IR spectrum. This allows for direct observation of the activated substrate intermediate.
Experimental Protocol: In-situ FTIR Monitoring
-
Instrumentation Setup: Utilize an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell suitable for in-situ monitoring.
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.
-
Reaction Setup: Charge the reaction vessel with the substrate and solvent. Immerse the in-situ probe into the solution and record the initial spectrum of the starting material.
-
Reaction Initiation: Add the BF₃·OEt₂ to the reaction mixture while continuously collecting spectra.
-
Data Analysis: Monitor the IR spectrum for changes. Key indicators include:
-
The decrease in the reactant's characteristic absorption bands.
-
The appearance and subsequent disappearance of new bands corresponding to the transient intermediate (e.g., a shifted carbonyl peak).
-
The growth of absorption bands corresponding to the final product.[4]
-
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a highly sensitive method for detecting and characterizing reaction intermediates, especially those that are charged.[9] It allows for the direct observation of ions in solution, providing molecular weight information about transient species. However, a key challenge is ensuring that the species observed in the gas phase accurately represent the intermediates present in the solution phase.[9]
Experimental Protocol: Reaction Monitoring by ESI-MS
-
Reaction Setup: Perform the reaction in a standard reaction vessel.
-
Sample Introduction: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid dilution in a cold solvent).
-
Ionization: Introduce the diluted sample directly into the ESI source of the mass spectrometer via syringe pump or direct injection. The ESI process will transfer pre-existing ions from the solution into the gas phase.
-
Data Acquisition: Acquire mass spectra in full scan mode to identify the mass-to-charge ratio (m/z) of all detectable species.
-
Tandem MS (MS/MS): To gain structural information, select the m/z of a putative intermediate and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern can help confirm its structure.[9]
Visualizations
The following diagrams illustrate common workflows and reaction pathways relevant to the study of BF₃·OEt₂ mediated reactions.
Caption: General workflow for characterizing reaction intermediates.
Caption: BF₃·OEt₂ activation of a ketone for nucleophilic attack.
Conclusion
The spectroscopic analysis of reaction intermediates in BF₃·OEt₂-mediated reactions is essential for a deep understanding of their mechanisms. While NMR spectroscopy provides unparalleled structural detail for longer-lived species, IR spectroscopy offers a real-time window into the dynamics of key functional groups, and mass spectrometry delivers high sensitivity for detecting ionic intermediates.[6][10][9] Often, a comprehensive picture is best achieved by integrating data from multiple spectroscopic methods, kinetic studies, and computational modeling.[10] This multi-faceted approach empowers researchers to control and innovate in the synthesis of complex organic molecules.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. What are this compound uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Strength of Lewis acid–Lewis base interactions. A 13C NMR study of the ether interchange in boron trifluoride complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Boron Trifluoride Etherate Catalysis
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Boron trifluoride etherate (BF₃·OEt₂), a widely utilized Lewis acid catalyst, facilitates a diverse array of organic transformations. Elucidating the precise pathways of these reactions is crucial for optimizing conditions, controlling stereochemistry, and designing novel synthetic strategies. Isotopic labeling stands out as a powerful technique to probe these mechanisms, offering unambiguous insights into bond-forming and bond-breaking events. This guide provides a comparative analysis of isotopic labeling studies applied to various BF₃·OEt₂-catalyzed reactions, supported by experimental data and detailed protocols.
This compound is a versatile catalyst employed in numerous organic reactions, including epoxide rearrangements, Friedel-Crafts alkylation and acylation, and esterification.[1][2] Its strong Lewis acidity allows it to activate substrates, often generating carbocationic intermediates.[1] However, the exact nature of these intermediates and the transition states leading to their formation and subsequent reaction are often the subject of investigation. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ¹¹B for ¹⁰B), provides a window into these fleeting molecular processes.
Comparative Analysis of Isotopic Labeling Data
The application of isotopic labeling in conjunction with kinetic studies, particularly the determination of the kinetic isotope effect (KIE), offers quantitative data to support or refute proposed reaction mechanisms. The KIE is the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (k_light/k_heavy). A primary KIE greater than 1 indicates that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. Secondary KIEs, which are smaller, can provide information about changes in hybridization or steric environment at the labeled position during the reaction.
Below is a summary of findings from isotopic labeling studies on key BF₃·OEt₂-catalyzed reactions:
| Reaction Type | Isotope(s) Used | Key Findings | Quantitative Data (KIE, etc.) | Reference |
| Epoxide Rearrangement | ¹³C, ²H (Deuterium) | ¹³C labeling revealed that hydrogen migration occurs with retention of configuration, while alkyl migration proceeds with inversion of configuration at the migration terminus. A theoretical study calculated a secondary KIE for hydride migration, suggesting a carbocation intermediate. | Secondary KIE (calculated): kH/kD = 0.92 for the lowest energy pathway. This leads to a revised "true" primary KIE of 1.73. | [3] |
| Friedel-Crafts Acylation | ¹³C, ²H (Deuterium) | Generally, Friedel-Crafts reactions are considered to have a KIE ≈ 1, as the C-H bond cleavage is typically not the rate-determining step. The initial electrophilic attack on the aromatic ring is the slow step. (General observation, specific experimental data for BF₃·OEt₂ catalysis is needed for a complete picture). | KIE ≈ 1 (General expectation) | [4] |
| Esterification | ¹⁸O | (Hypothetical based on common mechanistic studies) ¹⁸O labeling of the alcohol or the carboxylic acid can definitively show which oxygen atom is incorporated into the ester and which is eliminated as water, confirming the nucleophilic attack of the alcohol on the activated carboxylic acid. | N/A (Qualitative mechanistic determination) | N/A |
| Organolithium Additions | N/A (NMR studies) | While not a direct isotopic labeling study, NMR studies have been used to probe the mechanism of BF₃·OEt₂-promoted organolithium additions, proposing a mechanism involving initial Lewis acid coordination followed by nucleophilic attack. | N/A | [5] |
Visualizing Reaction Mechanisms and Workflows
Understanding the flow of atoms and the sequence of events in a chemical reaction is greatly aided by visual representations. The following diagrams, generated using the DOT language, illustrate proposed mechanisms and experimental workflows for isotopic labeling studies.
Caption: Proposed mechanism for BF₃·OEt₂-catalyzed epoxide rearrangement to an aldehyde.
Caption: General experimental workflow for an isotopic labeling study.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies are essential. The following are representative protocols for isotopic labeling studies in the context of BF₃·OEt₂-catalyzed reactions.
Protocol 1: Deuterium (B1214612) Labeling for Studying Epoxide Rearrangement
Objective: To determine the kinetic isotope effect for the hydride shift in the BF₃·OEt₂-catalyzed rearrangement of an epoxide.
1. Synthesis of Deuterated Substrate:
-
A non-deuterated epoxide precursor (e.g., an alkene) is subjected to an epoxidation reaction using a standard procedure (e.g., with m-CPBA).
-
To introduce deuterium at a specific position, a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) is used to reduce a corresponding ketone to an alcohol, which is then converted to the epoxide. The position of the deuterium label should be chosen to probe the specific mechanistic step of interest (e.g., the migrating hydride).
2. BF₃·OEt₂-Catalyzed Rearrangement:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the deuterated epoxide is dissolved in a dry, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
A solution of this compound in the same solvent is added dropwise to the epoxide solution with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
3. Product Analysis and KIE Determination:
-
The product mixture is purified by column chromatography.
-
The structure of the product and the position of the deuterium label are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The kinetic isotope effect is determined by running parallel reactions with the deuterated and non-deuterated epoxides under identical conditions and measuring the reaction rates. This can be done by taking aliquots at various time points and analyzing the conversion by GC or NMR, or by using a competition experiment where a mixture of the labeled and unlabeled substrates is reacted and the product ratio is determined.
Protocol 2: ¹⁸O Labeling for Elucidating the Mechanism of Esterification
Objective: To trace the origin of the oxygen atoms in the ester product of a BF₃·OEt₂-catalyzed esterification.
1. Preparation of ¹⁸O-Labeled Reactant:
-
Either the carboxylic acid or the alcohol can be labeled with ¹⁸O.
-
For labeling the alcohol, commercially available H₂¹⁸O can be used in acid-catalyzed exchange reactions with an unlabeled alcohol.
-
For labeling the carboxylic acid, it can be subjected to hydrolysis with H₂¹⁸O under acidic or basic conditions, followed by re-acidification.
2. BF₃·OEt₂-Catalyzed Esterification:
-
A typical procedure involves dissolving the carboxylic acid and the ¹⁸O-labeled (or unlabeled) alcohol in a suitable solvent.
-
This compound (or a BF₃-methanol complex) is added as the catalyst.
-
The reaction mixture is often heated to drive the reaction to completion. Water is removed, for instance by a Dean-Stark apparatus, to shift the equilibrium towards the ester product.
3. Product Analysis:
-
After workup and purification, the ester product is analyzed by mass spectrometry (e.g., GC-MS or LC-MS).
-
The mass spectrum of the ester will show a molecular ion peak corresponding to the incorporation of the ¹⁸O isotope.
-
By comparing the mass of the ester formed from the ¹⁸O-labeled alcohol versus the ¹⁸O-labeled carboxylic acid, the mechanistic pathway can be determined. If the label from the alcohol is incorporated into the ester, it supports the nucleophilic attack of the alcohol on the activated carboxylic acid.
Conclusion
Isotopic labeling is an indispensable tool for elucidating the mechanisms of reactions catalyzed by this compound. By providing detailed information about bond-forming and -breaking steps, stereochemistry, and the nature of reaction intermediates, these studies enable a deeper understanding of catalytic processes. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the design of more efficient and selective chemical transformations. Further experimental investigations, particularly those providing quantitative kinetic isotope effects for a broader range of BF₃·OEt₂-catalyzed reactions, will continue to refine our understanding of this important Lewis acid catalyst.
References
- 1. What are this compound uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and synthetic utility of this compound-promoted organolithium additions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Computational Modeling of Transition States in Boron Trifluoride Etherate Catalysis
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized Lewis acid catalyst in organic synthesis, valued for its efficacy in a variety of chemical transformations. Understanding the transition states of these reactions at a molecular level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel catalysts. This guide provides an objective comparison of the computational modeling of transition states in reactions catalyzed by BF₃·OEt₂ against other Lewis acid alternatives, supported by data from recent computational studies.
Performance Comparison in Key Organic Reactions
The catalytic performance of BF₃·OEt₂ is often benchmarked against other common Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and trifluoroacetic acid (TFA). Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the energetic barriers and geometries of the transition states, which dictate the reaction rates and selectivities.
Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Lewis acids are known to catalyze this reaction by coordinating to the dienophile, thereby lowering the energy of the LUMO and accelerating the reaction.
A computational study on the Diels-Alder reaction between butadiene and methyl acrylate (B77674) highlights the catalytic effect of BF₃. The presence of the BF₃ catalyst increases the mutual polarization and charge transfer between the reactants, which facilitates their approach and the necessary pyramidalization of the carbon atoms involved in ring formation, ultimately lowering the activation energy[1].
| Catalyst | Reaction | ΔG‡ (kcal/mol) | Computational Method | Reference |
| None (gas phase) | Butadiene + Methyl Acrylate | 20.68 | B3LYP/6-311+G(2d,p) | [1] |
| BF₃ (gas phase) | Butadiene + Methyl Acrylate | 15.61 | B3LYP/6-311+G(2d,p) | [1] |
| None (aqueous) | Butadiene + Methyl Acrylate | 17.15 | B3LYP/6-311+G(2d,p)/AMBER | [1] |
| BF₃ (aqueous) | Butadiene + Methyl Acrylate | 9.06 | B3LYP/6-311+G(2d,p)/AMBER | [1] |
Meinwald Rearrangement of Epoxides
The Meinwald rearrangement is a Lewis acid-catalyzed transformation of epoxides to carbonyl compounds. Computational studies have elucidated the multi-step mechanism involving ring-opening, C-C bond rotation, and hydrogen or alkyl group migration[2].
A DFT study on the BF₃-catalyzed Meinwald rearrangement of various epoxides in dichloromethane (B109758) solution revealed that the reaction can proceed through either a concerted pathway or a stepwise mechanism involving a zwitterionic or a BF₃-addition intermediate[2].
| Catalyst | Substrate | Key Finding | Computational Method | Reference |
| BF₃ | Styrene Oxide | Stepwise mechanism favored | M062X/6-311++G(2df,2pd) | [2] |
| BF₃ | 2,3-Dimethyloxirane | Concerted pathway accessible | M062X/6-311++G(2df,2pd) | [2] |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. While traditionally catalyzed by strong Lewis acids like AlCl₃, computational studies allow for the comparison of different catalysts.
A study comparing various Lewis acids for Friedel-Crafts reactions can provide insights into their relative activities. For instance, the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent is a critical step that can be modeled computationally.
Comparative quantitative data for BF₃·OEt₂ in Friedel-Crafts acylation from the provided search results is limited. However, the general mechanism involves the activation of the acylating agent by the Lewis acid.
Experimental and Computational Protocols
The accuracy of computational modeling heavily relies on the chosen theoretical methods and the experimental validation of the results.
General Computational Protocol for Transition State Analysis
A typical workflow for the computational investigation of a Lewis acid-catalyzed reaction involves the following steps:
-
Geometry Optimization: The ground state geometries of the reactants, products, and the catalyst-substrate complex are optimized.
-
Transition State Search: A transition state (TS) search is performed to locate the first-order saddle point on the potential energy surface corresponding to the reaction pathway.
-
Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A ground state has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the correct reactant and product states.
-
Energy Calculation: Single-point energy calculations at a higher level of theory and/or with a larger basis set are often performed on the optimized geometries to obtain more accurate activation energies (ΔG‡). Solvation effects are typically included using implicit or explicit solvent models.
A representative computational method found in the literature for studying BF₃·OEt₂ catalysis is the use of Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-311++G(2d,p)[2][3]. Empirical dispersion corrections and a solvent model (e.g., PCM) are often included to improve accuracy[3].
General Experimental Protocol for Kinetic Studies
Experimental validation of computational models is crucial. A general protocol for studying the kinetics of a BF₃·OEt₂ catalyzed reaction includes:
-
Reaction Setup: The reaction is set up under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of many Lewis acids.
-
Temperature Control: The reaction temperature is precisely controlled using a thermostat.
-
Sampling: Aliquots of the reaction mixture are taken at different time intervals.
-
Quenching: The reaction in the aliquots is quenched, for example, by adding a suitable reagent that deactivates the catalyst.
-
Analysis: The concentration of reactants and products in the quenched samples is determined using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The kinetic data is then used to determine the reaction rate constant, which can be correlated with the computationally predicted activation energy via the Eyring equation.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes and computational workflows.
Caption: A generalized catalytic cycle for a BF₃·OEt₂ catalyzed reaction.
Caption: A standard workflow for computational transition state analysis.
Conclusion
Computational modeling serves as a powerful tool for understanding the mechanisms of BF₃·OEt₂ catalyzed reactions and for comparing its performance with other Lewis acids. DFT calculations can provide valuable data on activation energies and transition state geometries, guiding experimental efforts in catalyst optimization and reaction design. While BF₃·OEt₂ is a versatile and effective catalyst, the choice of the optimal Lewis acid is highly dependent on the specific reaction and substrates involved. A combined experimental and computational approach is therefore essential for advancing the field of Lewis acid catalysis.
References
A Researcher's Guide to Validating Product Structures from Boron Trifluoride Etherate Mediated Rearrangements
For researchers, scientists, and drug development professionals, the structural validation of novel compounds is a critical step in the journey from synthesis to application. Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized Lewis acid in organic synthesis, frequently employed to mediate complex molecular rearrangements. However, the very nature of these rearrangements can lead to unexpected and isomeric products, making rigorous structural confirmation paramount. This guide provides a comparative analysis of BF₃·OEt₂ with alternative Lewis acids, supported by experimental data, and outlines detailed protocols for the definitive validation of rearrangement products.
Performance Comparison of Lewis Acids in Rearrangement Reactions
The choice of Lewis acid can significantly influence the yield, stereoselectivity, and even the final product of a rearrangement reaction. Below, we compare the performance of this compound with other common Lewis acids in mediating key rearrangement reactions.
Synthesis of Substituted Tetrahydropyrans
The synthesis of tetrahydropyran (B127337) rings, a common motif in many natural products and pharmaceuticals, can be achieved through various Lewis acid-catalyzed reactions. The diastereoselectivity of these reactions is a crucial factor.
| Lewis Acid Catalyst | Substrate | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| BF₃·OEt₂ | Alkenol and Benzaldehyde | >20:1 | 57 | [1] |
| TiCl₄ | Hydroxyethyl-tethered cyclopropanol (B106826) and aliphatic aldehyde | 14:1 (trans favored) | 80 | |
| InCl₃ | Homoallyl alcohol and aldehyde | High diastereoselectivity | High | [2] |
| Sc(OTf)₃ | Alkenol and p-TSA (co-catalyst) | 10:1 (oxocene major product) | 27 | [1] |
| Cu(OTf)₂ | Alkenol and Benzaldehyde | >20:1 | High | [3] |
| FeCl₃ | cis-Alkenol and p-nitrobenzaldehyde | >20:1 | 81 | [1] |
Meinwald Rearrangement of Epoxides
The Meinwald rearrangement involves the conversion of epoxides to carbonyl compounds. The choice of Lewis acid can impact the reaction's efficiency and product distribution.
| Lewis Acid Catalyst | Substrate | Product(s) | Yield (%) | Reference |
| BF₃·OEt₂ | 3-aryloxirane-2-carbonitriles | Arylacetic acid derivatives | High | [4] |
| ZSM-5 (solid acid) | Propylene oxide | Propionaldehyde | - | [5] |
| Ferrocenyl Boron Derivatives | Epoxides | Aldehydes (kinetic product) | - | [6] |
Experimental Protocols for Product Structure Validation
Unequivocal structure determination is essential. The following are detailed methodologies for the key analytical techniques used to validate the products of rearrangement reactions.
Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR is a powerful, non-destructive technique that provides detailed information about the connectivity and spatial relationships of atoms within a molecule.
Protocol for Structure Elucidation of a Small Organic Molecule:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess the overall proton environment and a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
Obtain a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of connected proton systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing definitive C-H attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C nuclei over two to three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule.
-
-
Data Analysis and Structure Assembly:
-
Integrate the information from all spectra to build structural fragments and then assemble the complete molecular structure.
-
Use the COSY and HSQC data to establish spin systems and their corresponding carbon atoms.
-
Utilize HMBC correlations to connect these fragments and place functional groups.
-
Confirm the relative stereochemistry using NOESY/ROESY data.
-
Single-Crystal X-ray Diffraction
Considered the "gold standard" for structure determination, single-crystal X-ray diffraction provides an unambiguous three-dimensional model of a molecule.
Step-by-Step Experimental Guide:
-
Crystal Growth:
-
The primary and often most challenging step is to grow a high-quality single crystal of the purified compound. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
The ideal crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[7]
-
-
Crystal Mounting and Screening:
-
Data Collection:
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. This process can take several hours.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to best fit the experimental data.[9]
-
-
Structure Validation:
-
Analyze the final refined structure for geometric reasonability (bond lengths, angles) and other quality metrics.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique that separates components of a mixture and provides mass information, which is invaluable for confirming the molecular weight of the product and identifying impurities.
Protocol for Analysis of Organic Reaction Products:
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction mixture in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample to remove any particulate matter.
-
-
LC Separation:
-
Develop a suitable HPLC or UHPLC method to separate the components of the mixture. This typically involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase gradient.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire mass spectra using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10]
-
High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, allowing for the determination of its elemental composition.
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Confirm the molecular weight of the desired product from its molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Identify potential byproducts and impurities by analyzing their mass spectra.
-
Mandatory Visualizations
Drug Discovery and Development Workflow
The journey of a new chemical entity from the laboratory to the market is a long and complex process. The following diagram illustrates the major stages of drug discovery and development.
Caption: A simplified workflow of the drug discovery and development process.
Signaling Pathway Modulation by Tetrahydropyran-Containing Natural Products
Many natural products containing the tetrahydropyran moiety exhibit potent biological activity by modulating key cellular signaling pathways. For instance, some podophyllotoxin (B1678966) derivatives, which can contain tetrahydropyran-like structures, are known to interfere with cancer cell proliferation by affecting pathways like PI3K/Akt/mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a tetrahydropyran-containing compound.
References
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OR | Free Full-Text | Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products [techscience.com]
A Comparative Guide to Boron Trifluoride Etherate and Scandium Triflate in Organic Synthesis
In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal, influencing reaction efficiency, selectivity, and overall success. Among the myriad options available, Boron trifluoride etherate (BF₃·OEt₂) and Scandium (III) triflate (Sc(OTf)₃) are two prominent catalysts, each possessing a distinct profile of reactivity and utility. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
General Overview
This compound (BF₃·OEt₂) is a widely used, potent Lewis acid formed from the complexation of boron trifluoride gas with diethyl ether, which makes the reactive BF₃ easier to handle.[1] It is a versatile and cost-effective reagent, indispensable for a vast range of transformations including alkylation, acylation, polymerization, and epoxide cleavage.[2][3] However, its high reactivity is coupled with significant handling challenges, primarily its extreme sensitivity to moisture and its corrosive and toxic nature.[4][5]
Scandium (III) triflate (Sc(OTf)₃) has emerged as a highly attractive modern Lewis acid catalyst.[6] A key feature that distinguishes it from traditional Lewis acids like BF₃·OEt₂ is its remarkable stability and catalytic activity in the presence of water.[7][8] This water tolerance, combined with its high catalytic efficacy, reusability, and environmentally benign nature, has established Sc(OTf)₃ as a superior "green" catalyst for a wide array of reactions, including aldol, Michael, allylation, Friedel‐Crafts, and Diels-Alder reactions.[8]
Mechanism and Workflow Visualization
Lewis acid catalysis generally involves the activation of an electrophile by the catalyst. The Lewis acid coordinates to a Lewis basic site on a substrate (e.g., the oxygen of a carbonyl group), withdrawing electron density and rendering the substrate more susceptible to nucleophilic attack.
Caption: General mechanism of Lewis acid catalysis.
A typical experimental workflow involving a Lewis acid catalyst follows a standard sequence from reaction setup to product isolation.
Caption: A standard experimental workflow for organic synthesis.
Comparative Analysis at a Glance
The choice between BF₃·OEt₂ and Sc(OTf)₃ often depends on the specific requirements of the reaction, particularly concerning water tolerance, catalyst handling, and reusability.
| Feature | This compound (BF₃·OEt₂) | Scandium Triflate (Sc(OTf)₃) |
| Lewis Acidity | Strong Lewis Acid.[1] | Strong Lewis acid, often considered superior to other metal triflates.[8] |
| Water Tolerance | Highly sensitive; violently reacts with and is deactivated by water.[4] | Excellent stability; effectively catalyzes reactions in aqueous media.[8] |
| Catalyst Loading | Often required in stoichiometric or excess amounts, especially in acylations. | Truly catalytic, often effective at low loadings (e.g., 0.1-10 mol%). |
| Reusability | Consumed during aqueous workup; not reusable. | Can be recovered from the aqueous phase after reaction and reused. |
| Handling & Safety | Highly toxic, corrosive, and moisture-sensitive; requires handling under inert atmosphere.[4][9][10] | Generally considered more benign, easier to handle, and non-corrosive. |
| Cost | Relatively inexpensive and widely available. | More expensive than BF₃·OEt₂, but reusability can offset costs. |
Performance in Key Organic Reactions
Friedel-Crafts Acylation
This reaction is a cornerstone of C-C bond formation on aromatic rings. While both catalysts are effective, their operational requirements and efficiency differ significantly. BF₃·OEt₂ often needs to be used in stoichiometric amounts because the product ketone can form a stable complex with the catalyst. In contrast, Sc(OTf)₃ can be used in catalytic amounts and is easily recovered.
| Reaction | Catalyst | Catalyst Loading | Time (h) | Temp (°C) | Yield (%) | Citation(s) |
| Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640) | Sc(OTf)₃ | 20 mol% | 6 | 50 | 99 (distilled) | |
| Benzoylation of Anisole with Benzoyl Chloride | Sc(OTf)₃ | 10 mol% | >1 | 80 | 100 (conversion) | [9] |
| Acylation of Isobutylbenzene with Acetic Anhydride | BF₃ | >100 mol% | 2 | 40 | 91-100 (conversion) | [11] |
| 3-Acylation of Indole with Acetic Anhydride | BF₃·OEt₂ | 150 mol% | 1 | 25 | 96 (isolated) | [12] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Lewis acids catalyze this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the reaction. Sc(OTf)₃ is a particularly effective catalyst for this transformation.[1][6]
| Diene | Dienophile | Catalyst | Conditions | Outcome | Citation(s) |
| Butadiene | Methyl Acrylate | None (gas phase) | Theoretical | Activation Energy: 20.68 kcal/mol | |
| Butadiene | Methyl Acrylate | BF₃ (gas phase) | Theoretical | Activation Energy: 15.61 kcal/mol | |
| Butadiene | Methyl Acrylate | BF₃ (aqueous) | Theoretical | Activation Energy: 9.06 kcal/mol | |
| Cyclopentadiene | Methyl Acrylate | Sc(OTf)₃ | Not specified | High yield and selectivity reported | [1] |
| Cyclopentadiene | Methyl Acrylate | None | 180 °C | Good yield, exo/endo ratio varies |
Detailed Experimental Protocols
Experiment 1: Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol demonstrates the use of Sc(OTf)₃ in a Friedel-Crafts acylation, highlighting its catalytic nature and the potential for catalyst recovery.
Materials:
-
Scandium (III) triflate (Sc(OTf)₃, 4.90 g, 10.0 mmol)
-
Anisole (5.40 g, 50.0 mmol)
-
Acetic anhydride (5.10 g, 50.0 mmol)
-
Nitromethane (B149229) (60 mL)
-
Water (150 mL)
-
tert-Butyl methyl ether (2 x 70 mL)
-
Saturated NaCl solution (brine, 100 mL)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Catalyst Drying: In a 500 mL three-neck flask, heat Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour. Allow to cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Equip the flask with a reflux condenser, dropping funnel, and internal thermometer under a nitrogen atmosphere.
-
Reagent Addition: Add nitromethane (60 mL), followed by anisole (50.0 mmol) and acetic anhydride (50.0 mmol) via the dropping funnel.
-
Reaction: Heat the mixture with stirring to an internal temperature of 50 °C for 6 hours.
-
Workup: After cooling, add 150 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.
-
Purification: Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield p-methoxyacetophenone.
-
Catalyst Recovery: The combined aqueous phases can be concentrated, and the resulting solid dried under vacuum at 180 °C to recover the Sc(OTf)₃ catalyst, which can be reused.
Experiment 2: this compound-Promoted Friedel-Crafts Acylation
This protocol is a representative procedure for a BF₃·OEt₂-promoted acylation, emphasizing the necessary safety precautions.
Materials:
-
Aromatic compound (e.g., Anisole, 5.0 mmol)
-
This compound (BF₃·OEt₂, ~5.5 mmol, 1.1 equiv.)
-
Acetyl chloride (5.5 mmol, 1.1 equiv.)
-
Dichloromethane (DCM, anhydrous, ~5 mL)
-
Ice (~25 g)
-
Concentrated HCl (~15 mL)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Safety: This reaction must be performed in a certified fume hood. Wear gloves, safety goggles, and a lab coat. BF₃·OEt₂ and acetyl chloride are corrosive and react violently with water.[2]
-
Reaction Setup: To a dry round-bottomed flask equipped with a stir bar and under a nitrogen atmosphere, add BF₃·OEt₂ (1.1 equiv.) and 2 mL of anhydrous DCM. Cool the mixture in an ice/water bath.[2]
-
Reagent Addition: In a separate vial, dissolve acetyl chloride (1.1 equiv.) in 1 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction flask via syringe over 5-10 minutes. Dissolve the aromatic compound (1.0 equiv.) in 1 mL of anhydrous DCM and add it dropwise to the reaction mixture.[2]
-
Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for 15-30 minutes.[2]
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing ~25 g of ice and 15 mL of concentrated HCl with vigorous swirling.[2]
-
Purification: Transfer the quenched mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography or distillation.
Conclusion and Catalyst Selection
The choice between this compound and Scandium triflate is dictated by the specific demands of the synthetic problem at hand.
Caption: Decision logic for choosing between BF₃·OEt₂ and Sc(OTf)₃.
Choose this compound when:
-
Strictly anhydrous conditions can be easily maintained.
-
Cost is the primary driver for a large-scale or one-time synthesis.
-
A highly potent, traditional Lewis acid is required and handling precautions are in place.
Choose Scandium Triflate when:
-
The reaction involves water, either as a solvent or generated in situ, or when substrates contain sensitive, protic functional groups.[8]
-
Catalyst reusability and "green chemistry" principles are important considerations.
-
Mild reaction conditions and high catalytic turnover are desired.
-
Handling safety and ease of use are priorities over initial reagent cost.
Ultimately, Sc(OTf)₃ represents a more modern, robust, and often more convenient catalyst, especially for complex syntheses and in academic settings where safety and versatility are paramount. BF₃·OEt₂, while a classic and powerful reagent, requires more stringent handling protocols and is fundamentally incompatible with aqueous environments.
References
- 1. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. PlumX [plu.mx]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. s3.smu.edu [s3.smu.edu]
A Comparative Guide to the Environmental Impact of Boron Trifluoride Etherate and Solid Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
The push towards greener and more sustainable chemical synthesis has placed catalyst selection under intense scrutiny. Traditional homogeneous catalysts, while effective, often pose significant environmental challenges. This guide provides an objective comparison between Boron trifluoride etherate (BF₃·OEt₂), a potent and widely used homogeneous Lewis acid, and solid acid catalysts, a broad class of heterogeneous catalysts, focusing on their environmental and operational impacts.
Executive Summary
This compound is a highly effective catalyst for a variety of organic reactions but presents considerable environmental and safety hazards.[1] Its corrosivity, violent reactivity with water, and the generation of hazardous waste during quenching and disposal are significant drawbacks.[1][2][3][4] In contrast, solid acid catalysts, such as zeolites and sulfonated resins, offer a much greener profile. Their primary advantages lie in their ease of separation from reaction mixtures, high recyclability, and lower intrinsic toxicity, which simplifies processes and significantly reduces waste generation.[5][6][7][8] While homogeneous catalysts like BF₃·OEt₂ may sometimes offer higher activity due to the accessibility of all catalytic sites, the overall environmental and economic benefits of solid acids make them a superior choice for developing sustainable chemical processes.[9][10]
Quantitative Data Comparison
The following table summarizes key performance and environmental metrics for this compound compared to representative solid acid catalysts. Data is compiled from various studies on reactions like Friedel-Crafts alkylation, acylation, and esterification.
| Metric | This compound (BF₃·OEt₂) | Solid Acid Catalysts (e.g., Zeolites, Nafion, Supported BF₃) | References |
| Catalyst Phase | Homogeneous (Liquid) | Heterogeneous (Solid) | [9][11] |
| Catalyst Separation | Difficult; Requires quenching, extraction, and distillation, generating significant aqueous waste. | Easy; Simple filtration or centrifugation. | [5][9][10] |
| Recyclability | Not practically recyclable; Consumed in workup. | Highly recyclable; Can be reused for multiple cycles with minimal loss of activity. | [5][12][13] |
| Waste Generation | High; Generates large volumes of acidic and inorganic waste (high E-factor). Must often be disposed of as hazardous waste. | Low; Minimal waste from catalyst separation. Contributes to lower E-factor values. | [2][8][12] |
| Thermal Stability | Low | High (especially zeolites and silica-supported catalysts). | [5][7] |
| Corrosivity | Highly corrosive to skin, eyes, and respiratory tract. Corrodes equipment. | Generally non-corrosive. | [1][5] |
| Safety Hazards | Flammable, reacts violently with water to produce toxic HF gas, toxic upon inhalation. | Generally stable and safer to handle. | [1][2][3][4] |
| Catalytic Activity | Very high; All catalyst molecules are active sites. Can be more efficient for certain reactions. | Activity can be limited by surface area and diffusion. Mesoporous materials can mitigate this. | [8][10][14] |
| Selectivity | Can be low, leading to side products. | Often high due to shape-selectivity (e.g., zeolites), which can direct reactions to desired products. | [6][9][15] |
Logical & Experimental Workflow Visualizations
The diagrams below illustrate the lifecycle comparison of the two catalyst types and a typical experimental workflow for their comparison.
Caption: Catalyst Lifecycle: Homogeneous vs. Heterogeneous.
Caption: Workflow for comparing catalyst performance.
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a representative experiment to compare the catalytic activity of BF₃·OEt₂ and a solid acid catalyst (e.g., Zeolite H-BEA) for the acylation of anisole with acetic anhydride (B1165640).
Materials:
-
Anisole
-
Acetic Anhydride
-
This compound (BF₃·OEt₂)
-
Zeolite H-BEA (pre-dried under vacuum at 300°C for 4 hours)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup (Solid Acid): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Zeolite H-BEA (e.g., 0.5 g). Add anhydrous dichloromethane (B109758) (20 mL), followed by anisole (10 mmol) and the internal standard.
-
Reaction Setup (BF₃·OEt₂): In a separate, identical setup, add anhydrous dichloromethane (20 mL), anisole (10 mmol), and the internal standard.
-
Initiation: Place both flasks in a pre-heated oil bath at the desired temperature (e.g., 40°C). To the solid acid flask, add acetic anhydride (12 mmol). To the BF₃·OEt₂ flask, slowly add BF₃·OEt₂ (12 mmol) via syringe.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately quench the BF₃·OEt₂ sample in a vial containing saturated sodium bicarbonate solution. Filter the solid acid sample through a syringe filter. Analyze all samples by Gas Chromatography (GC) to determine reactant conversion and product selectivity.
-
Workup (BF₃·OEt₂): After the reaction period, cool the flask to 0°C and slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Workup (Solid Acid): After the reaction, cool the flask and separate the catalyst by simple filtration. Wash the catalyst with fresh solvent. The combined filtrate can be concentrated to isolate the product.
Protocol 2: Catalyst Recyclability Test (Solid Acid)
-
Recovery: After the first reaction cycle (Protocol 1, Step 6), recover the solid acid catalyst by filtration.
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to remove any adsorbed reactants and products. This can be done on the filter funnel or by suspending the catalyst in the solvent and filtering again.
-
Drying: Dry the washed catalyst in an oven under vacuum at an appropriate temperature (e.g., 120°C) for several hours to remove residual solvent.
-
Reuse: Use the dried, regenerated catalyst for a subsequent reaction cycle under the same conditions as the initial run.
-
Evaluation: Repeat this process for 5-10 cycles, analyzing the product yield and conversion at the end of each cycle to evaluate the catalyst's stability and performance over time. A negligible loss in efficiency over multiple cycles indicates remarkable durability.[12]
Conclusion
While this compound remains a powerful tool in organic synthesis, its environmental impact is severe. The entire lifecycle, from use to disposal, is fraught with hazards, waste, and cost.[2][4] Solid acid catalysts present a technologically mature and environmentally superior alternative.[6][8] Their stability, ease of separation, and robust recyclability align with the core principles of green chemistry.[5][7] For organizations committed to sustainable development, minimizing hazardous waste, and improving process safety, transitioning from homogeneous Lewis acids like BF₃·OEt₂ to heterogeneous solid acid systems is not just a recommendation, but a strategic imperative. The development of mesoporous solid acids further closes the gap in catalytic activity, making them highly competitive for a wide range of industrial applications.[8][16]
References
- 1. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eolss.net [eolss.net]
- 11. Heterogeneous vs. Homogenous Catalysts | Differences & Example - Lesson | Study.com [study.com]
- 12. biofueljournal.com [biofueljournal.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
Benchmarking Boron Trifluoride Etherate: A Comparative Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid catalyst in numerous industrial applications, prized for its efficacy in promoting a variety of organic transformations. This guide provides an objective comparison of its performance against common alternatives in key industrial reactions, supported by experimental data and detailed protocols.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2] BF₃·OEt₂ is often employed as a milder alternative to stronger Lewis acids like aluminum chloride (AlCl₃).
Performance Comparison: Acylation of Toluene (B28343) with Acetic Anhydride (B1165640)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (para/ortho) | Reference |
| BF₃·OEt₂ | 100 | Dichloromethane | Room Temp | 1 h | 83 | High (not specified) | [3] |
| AlCl₃ | 125 | Toluene (neat) | Not specified (Microwave) | Not specified | Not specified | Not specified | [4] |
| Zeolite H-ZSM-5 | Catalytic | Vapor Phase | 180 | Not specified | 60.2 (conversion) | 88.3% (para) | [5] |
| Scandium Triflate (Sc(OTf)₃) | Not specified | Not specified | Not specified | Not specified | High yields | Not specified | [6][7] |
Note: The reaction conditions in the table are not identical across all catalysts, reflecting the variations in published experimental protocols. Direct head-to-head comparative studies under the same conditions are limited in publicly available literature.
Experimental Protocol: Friedel-Crafts Acylation of Toluene with Acetic Anhydride using BF₃·OEt₂
Objective: To synthesize 4-methylacetophenone via Friedel-Crafts acylation of toluene.
Materials:
-
Toluene
-
Acetic Anhydride
-
This compound (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.
-
Charge the flask with toluene (1 equivalent) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1 equivalent) to the stirred solution.
-
Add acetic anhydride (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[3]
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Reaction Mechanism: BF₃·OEt₂ Catalyzed Friedel-Crafts Acylation
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
A Comparative Guide to the Cross-Reactivity of Functional Groups with Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) stands as a versatile and widely utilized Lewis acid catalyst in organic synthesis. Its efficacy in promoting a vast array of chemical transformations is well-documented.[1][2] However, understanding its cross-reactivity and selectivity with various functional groups is paramount for the strategic design of synthetic routes, particularly in the complex molecular architectures encountered in drug development. This guide provides a comparative analysis of the reactivity of common functional groups with BF₃·OEt₂, supported by experimental data and detailed protocols.
Overview of Reactivity
As a potent Lewis acid, BF₃·OEt₂ readily coordinates to electron-rich centers, thereby activating substrates towards nucleophilic attack or rearrangement.[3][4] The general order of reactivity is influenced by the Lewis basicity of the functional group and the stability of the resulting intermediate. While a definitive quantitative scale is challenging to establish due to the influence of reaction conditions, a general reactivity trend can be observed.
Comparative Reactivity and Chemoselectivity
The chemoselectivity of BF₃·OEt₂ is a key feature, allowing for the transformation of one functional group in the presence of others. This selectivity is often tunable by modifying reaction parameters such as temperature, solvent, and stoichiometry of the reagent.
| Functional Group | Typical Reaction(s) with BF₃·OEt₂ | General Reactivity | Selectivity & Functional Group Tolerance |
| Alcohols (R-OH) | Dehydration to alkenes, Ether formation, Esterification (with carboxylic acids) | High | Can be selective. Low temperatures favor ether formation over dehydration. Tolerates many other groups, but acidic nature can affect acid-sensitive functionalities.[2] |
| Ethers (R-O-R') | Cleavage to alcohols and alkyl halides (with a halide source) | Moderate to High | Cleavage of alkyl ethers and acetals is possible while aromatic ethers can remain intact.[5] Mild cleavage of trityl ethers is achievable with high selectivity.[1] |
| Epoxides | Ring-opening with various nucleophiles, Rearrangement to carbonyl compounds | High | Highly reactive. Regioselectivity of ring-opening depends on the substrate and nucleophile.[6][7] Can be performed in the presence of less reactive groups like esters and amides. |
| Aldehydes & Ketones (RCHO, RCOR') | Aldol (B89426) reactions, Ketalization/Acetalization, Friedel-Crafts acylation (as substrate) | Moderate | Activation towards nucleophilic attack is a primary role. Ketalization is a common protection strategy. Tolerates a wide range of functional groups.[2][6] |
| Carboxylic Acids (R-COOH) | Esterification (with alcohols) | Moderate | Efficiently catalyzes esterification.[6] The reaction is generally compatible with many other functional groups. |
| Esters (R-COOR') | Transesterification, Reduction (with a reducing agent) | Low to Moderate | Generally stable, but can undergo reaction under more forcing conditions or with specific reagents.[1] |
| Amides (R-CONR'R'') | Beckmann rearrangement (from oximes), Reduction (with a reducing agent) | Low to Moderate | Generally stable. Can be synthesized via condensation of carboxylic acids and amines catalyzed by BF₃·OEt₂.[1] |
| Alkenes & Alkynes | Polymerization, Friedel-Crafts alkylation, Cyclization reactions | Variable | Reactivity depends on the substitution pattern. Can participate in various C-C bond-forming reactions.[6] |
| Nitriles (R-CN) | Ritter reaction, Reduction (with a reducing agent) | Low | Can be activated for nucleophilic attack in specific reactions like the Ritter reaction.[1] |
Table 1: Comparative Reactivity of Functional Groups with this compound. This table provides a general overview. Specific reaction outcomes are highly dependent on substrate structure and reaction conditions.
Experimental Protocols
Ether Cleavage: Demethylation of an Aryl Methyl Ether
This protocol describes the cleavage of a methyl ether from an aromatic ring, a common transformation in natural product synthesis and medicinal chemistry.
Procedure:
-
To a solution of the aryl methyl ether (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M), this compound (2.0-3.0 equiv) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A nucleophilic scavenger, such as ethanethiol (B150549) or sodium iodide (2.0-3.0 equiv), is then added.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Epoxide Ring-Opening with an Amine Nucleophile
This procedure details the regioselective ring-opening of an epoxide with an amine to furnish a β-amino alcohol, a valuable building block in pharmaceutical synthesis.
Procedure:
-
To a solution of the epoxide (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or toluene (B28343) (0.2 M) under an inert atmosphere, this compound (1.1 equiv) is added dropwise at -78 °C.
-
The mixture is stirred for 10-15 minutes at -78 °C.
-
A solution of the amine (1.2 equiv) in the same anhydrous solvent is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with the organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the desired β-amino alcohol.[8]
Aldol Reaction of a Ketone with an Aldehyde
This protocol illustrates the BF₃·OEt₂-catalyzed aldol reaction, a powerful tool for carbon-carbon bond formation.
Procedure:
-
A solution of the ketone (1.0 equiv) in anhydrous dichloromethane (0.5 M) is cooled to -78 °C under an inert atmosphere.
-
This compound (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes to allow for enolate formation.
-
A solution of the aldehyde (1.1 equiv) in anhydrous dichloromethane is then added dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours), with progress monitored by TLC.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[9][10]
Visualizing Reaction Pathways
To illustrate the role of this compound in activating functional groups, the following diagrams depict simplified mechanisms for key transformations.
Caption: Mechanism of BF₃·OEt₂-mediated ether cleavage.
Caption: BF₃·OEt₂-catalyzed epoxide ring-opening.
References
- 1. This compound: Composition of Common Acid-Base Reagents - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. What are this compound uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. sciplexes.com [sciplexes.com]
- 4. nbinno.com [nbinno.com]
- 5. Common Acid-Base Reagent: this compound - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BF₃·Et₂O-induced stereoselective aldol reaction with benzaldehyde, and steroid sapogenins and its application to a convenient synthesis of dinorcholanic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic comparison of Brønsted acids and Boron trifluoride etherate in catalysis
In the realm of organic synthesis, the choice of a catalyst is paramount to the success of a reaction. Both Brønsted acids and Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) are workhorses for a multitude of transformations, yet their mechanisms of action and catalytic efficiencies can vary significantly. This guide provides a detailed, data-driven comparison of these two classes of catalysts in three key organic reactions: the Pechmann condensation, the synthesis of diarylmethanes, and Friedel-Crafts acylation. For researchers, scientists, and drug development professionals, understanding these nuances is critical for reaction optimization and the development of robust synthetic routes.
Pechmann Condensation: Synthesis of Coumarins
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[1] The reaction is catalyzed by both strong Brønsted acids, such as sulfuric acid (H₂SO₄), and Lewis acids.[2][3] A study directly comparing the efficacy of concentrated sulfuric acid and boron trifluoride dihydrate (a hydrated form of BF₃) in the synthesis of 7-methoxy-4-methylcoumarin (B191837) and 7-ethoxy-4-methylcoumarin (B191235) provides valuable quantitative insights.[2]
Mechanistic Overview
The mechanism of the Pechmann condensation involves three key acid-catalyzed steps: transesterification, intramolecular hydroxyalkylation, and dehydration.[2][4]
-
Brønsted Acid Catalysis (e.g., H₂SO₄): The proton from the Brønsted acid protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the phenol. This is followed by a proton-mediated intramolecular cyclization and subsequent dehydration to yield the coumarin.
-
Boron Trifluoride Catalysis: BF₃, a strong Lewis acid, coordinates to the carbonyl oxygen of the β-ketoester, enhancing its electrophilicity. This facilitates the initial transesterification with the phenol, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent dehydration.
Comparative Performance Data
| Catalyst | Substrate 1 | Substrate 2 | Temperature (°C) | Time | Yield (%) | Reference |
| conc. H₂SO₄ | 3-Methoxyphenol | Methyl Acetoacetate (B1235776) | 60 | 20 min | 40-70 | [2] |
| BF₃·2H₂O | 3-Methoxyphenol | Methyl Acetoacetate | 60 | 20 min | 98-99 | [2] |
| conc. H₂SO₄ | 3-Ethoxyphenol | Methyl Acetoacetate | 60 | 20 min | 40-70 | [2] |
| BF₃·2H₂O | 3-Ethoxyphenol | Methyl Acetoacetate | 60 | 20 min | 98-99 | [2] |
Experimental Protocols
General Procedure with Boron Trifluoride Dihydrate: [2] A mixture of the substituted phenol (30 mmol), methyl acetoacetate (3.48 g, 30 mmol), and boron trifluoride dihydrate (20.8 g, 200 mmol) is heated at 60 °C for 20 minutes. After cooling to room temperature, the mixture is poured into 50 g of crushed ice. The resulting crystals are filtered, washed with water, and air-dried.
General Procedure with Concentrated Sulfuric Acid: [5] A mixture of the phenol (10 mmol) and ethyl acetoacetate (10 mmol) is added to 10 ml of concentrated H₂SO₄ at 5 °C. The reaction mixture is stirred for 1 hour at 5 °C, then allowed to warm to room temperature and stirred for an additional 18 hours. The mixture is then poured into ice-cold water with vigorous stirring. The precipitate is filtered and dried. The crude product can be purified by recrystallization from aqueous ethanol.
Synthesis of Diarylmethanes
The synthesis of diarylmethanes is a fundamental carbon-carbon bond-forming reaction, often achieved through the Friedel-Crafts alkylation of an aromatic compound with a benzylating agent. Both Brønsted acids and Lewis acids are effective catalysts for this transformation. A study on the synthesis of symmetrical and unsymmetrical diarylmethanes provides a direct comparison between p-toluenesulfonic acid (pTSA), a Brønsted acid, and BF₃·OEt₂.[2]
Mechanistic Overview
The reaction proceeds through the formation of a carbocation intermediate from the benzylating agent, which then undergoes electrophilic aromatic substitution with the arene.
-
Brønsted Acid Catalysis (e.g., pTSA): The Brønsted acid protonates the hydroxyl group of a benzyl (B1604629) alcohol, for example, which then leaves as a water molecule to generate a resonance-stabilized benzyl carbocation. This carbocation is then attacked by the electron-rich aromatic ring.
-
This compound Catalysis: BF₃·OEt₂ coordinates to the oxygen atom of the benzylating agent (e.g., benzyl alcohol), facilitating the departure of the leaving group and the formation of the benzyl carbocation, which then reacts with the arene.
Comparative Performance Data
Synthesis of 3,3'-(phenylmethylene)bis(1H-indole) from indole (B1671886) and benzaldehyde (B42025).
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| pTSA (10) | CHCl₃ | Room Temp. | 10 | 87 | [2] |
| BF₃·OEt₂ (10) | CHCl₃ | Room Temp. | 12 | 70 | [2] |
Experimental Protocols
General Procedure with p-Toluenesulfonic Acid: [2] To a solution of the arene (2.0 mmol) and the aldehyde or ketone (1.0 mmol) in chloroform (B151607) (3 mL) is added p-toluenesulfonic acid (10 mol%). The reaction mixture is stirred at room temperature for the indicated time. Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure with this compound: [2] To a solution of the arene (2.0 mmol) and the aldehyde or ketone (1.0 mmol) in chloroform (3 mL) is added BF₃·OEt₂ (10 mol%). The reaction mixture is stirred at room temperature for the indicated time. The workup and purification procedure is the same as described for the p-toluenesulfonic acid-catalyzed reaction.
Friedel-Crafts Acylation
Mechanistic Overview
The central feature of the Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion.
-
Brønsted Acid Catalysis (e.g., Triflic Acid): A strong Brønsted acid can protonate the acylating agent, leading to the formation of an acylium ion. In the case of using a β-lactam as the acylating agent with triflic acid, the superacidic conditions promote the formation of a β-amino aromatic ketone.[10]
-
This compound Catalysis: BF₃·OEt₂ coordinates with the carbonyl oxygen of the acylating agent (e.g., an acyl chloride), which facilitates the departure of the halide and the generation of the acylium ion. This electrophile then undergoes electrophilic aromatic substitution with the arene.
Performance Data (Illustrative Examples)
Due to the lack of a direct comparative study, the following table presents data from separate studies to illustrate the catalytic activity of each acid type.
| Catalyst | Arene | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triflic Acid | Anisole | β-Propiolactam | 1,2-Dichloroethane (B1671644) | -78 to RT | 1 h | 85 | [10] |
| BF₃·OEt₂ | Isobutylbenzene | Acetic Anhydride | SO₂ (liquid) | -25 | 60 min | 99.7% conversion, 98.7% selectivity | [9] |
Experimental Protocols
General Procedure for Triflic Acid-Catalyzed Acylation with β-Lactams: [10] To a solution of the β-lactam (1.0 mmol) and the aromatic compound (1.2 mmol) in 1,2-dichloroethane (5 mL) at -78 °C is added trifluoromethanesulfonic acid (2.0 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.
General Procedure for BF₃·OEt₂-Catalyzed Acylation: [9] The aromatic reactant is charged to a reactor, and the reactor is cooled. Anhydrous liquid SO₂ is then added as a solvent. The acylating agent (e.g., acetic anhydride) is added, and the mixture is further cooled. Gaseous BF₃ is then introduced into the reactor. The reaction is allowed to proceed at the specified temperature and pressure for a set time. Upon completion, the reaction mixture is worked up to isolate the product.
Conclusion
Both Brønsted acids and this compound are highly effective catalysts for a range of important organic transformations. The choice between them often depends on the specific substrates, desired reaction conditions, and selectivity.
-
In the Pechmann condensation , boron trifluoride dihydrate demonstrated significantly higher yields compared to concentrated sulfuric acid under the studied conditions, suggesting it is a more efficient catalyst for this particular transformation.
-
For the synthesis of diarylmethanes , the Brønsted acid p-toluenesulfonic acid provided a higher yield in a shorter reaction time compared to BF₃·OEt₂ for the bis-arylation of benzaldehyde with indole.
-
In Friedel-Crafts acylation , both catalyst types are highly effective, though reaction conditions and the nature of the acylating agent can vary significantly. Triflic acid is a potent catalyst for activating less reactive acylating agents like β-lactams, while BF₃·OEt₂ is a classic and highly efficient catalyst for reactions with acyl anhydrides.
Ultimately, the experimental data presented in this guide underscores the importance of catalyst screening and optimization for any given reaction. By understanding the mechanistic pathways and leveraging comparative data, researchers can make more informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Chiral Brønsted acid catalyzed Friedel-Crafts alkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
- 10. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
A Comparative Guide to Chiral Boron-Based Lewis Acids and Boron Trifluoride Etherate in Asymmetric Synthesis
In the landscape of modern organic chemistry, Lewis acids are indispensable tools for a vast array of chemical transformations. Among these, boron-based Lewis acids hold a prominent position. This guide provides a detailed comparison between the widely used, achiral Lewis acid, Boron trifluoride etherate (BF₃·OEt₂), and the increasingly important class of chiral Boron-based Lewis acids. This evaluation is tailored for researchers, scientists, and drug development professionals, offering insights into their respective performances with supporting experimental data to inform catalyst selection in asymmetric synthesis.
Introduction to Boron-Based Lewis Acids
This compound is a versatile and powerful Lewis acid, widely employed to catalyze a range of reactions including Friedel-Crafts alkylations and acylations, esterifications, and epoxide rearrangements.[1][2] Its strong electrophilic nature, commercial availability, and ease of handling have cemented its role as a go-to reagent in both academic and industrial settings.[1][2] However, as an achiral reagent, BF₃·OEt₂ is incapable of inducing stereoselectivity in reactions that generate new chiral centers, resulting in racemic mixtures of products.
This limitation has spurred the development of a diverse family of chiral Boron-based Lewis acids. These sophisticated catalysts are designed to create a chiral environment around the reactants, enabling the synthesis of single enantiomers of a desired molecule—a critical requirement in the pharmaceutical industry where the chirality of a drug molecule can dictate its efficacy and safety. Prominent examples of such catalysts include chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) and chiral (acyloxy)borane (CAB) complexes.
Performance Comparison in Key Asymmetric Reactions
The primary advantage of chiral Boron-based Lewis acids over this compound lies in their ability to effect high levels of enantioselectivity. While BF₃·OEt₂ can effectively catalyze many reactions, it does not discriminate between the two possible enantiomeric pathways, leading to a 50:50 mixture of enantiomers (i.e., 0% enantiomeric excess or ee). In contrast, chiral boron catalysts can achieve excellent enantioselectivities, often exceeding 90% ee.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While BF₃·OEt₂ can catalyze this reaction, it offers no enantiocontrol. Chiral boron-based Lewis acids, however, can facilitate highly enantioselective Diels-Alder reactions.
Table 1: Comparison of Lewis Acid Performance in the Diels-Alder Reaction between Cyclopentadiene and Methacrolein
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 10 | High (qualitative) | 0 |
| Chiral Oxazaborolidinium Ion | 5-10 | 85-95 | 90-99 |
Data synthesized from multiple sources for comparative purposes.
Aldol (B89426) Reaction
The aldol reaction is a cornerstone of C-C bond formation. BF₃·OEt₂ is known to promote Mukaiyama-type aldol reactions, but again, without asymmetric induction. Chiral boron enolates and other chiral boron Lewis acids can direct the stereochemical outcome of the reaction to favor one diastereomer and one enantiomer.
Table 2: Comparison of Lewis Acid Performance in a Representative Aldol Reaction
| Catalyst / Method | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| BF₃·OEt₂ (Mukaiyama-type) | Good (qualitative) | Typically anti-selective | 0 |
| Chiral Boron Enolate | 70-90 | >95:5 (syn) | >95 |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for a Diels-Alder reaction catalyzed by this compound and an enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.
General Procedure for a Diels-Alder Reaction Catalyzed by this compound
To a solution of the dienophile (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon), this compound (1.1 mmol) is added dropwise. The mixture is stirred for a short period (e.g., 15 minutes) before the diene (1.2 mmol) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the Asymmetric Reduction of a Prochiral Ketone using an in situ Generated Chiral Oxazaborolidine Catalyst
Under an inert atmosphere, a solution of a chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-amino-2-indanol, 0.1 mmol) in an anhydrous solvent (e.g., tetrahydrofuran) is treated with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, 0.1 mmol) at room temperature to generate the chiral oxazaborolidine catalyst in situ. The solution is then cooled to a low temperature (e.g., 0 °C), and the prochiral ketone (1.0 mmol) is added, followed by the slow addition of a stoichiometric amount of the borane source (1.0 mmol). The reaction progress is monitored by TLC. Once the reaction is complete, it is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup and purification by column chromatography to yield the enantiomerically enriched alcohol.
Logical Workflow and Signaling Pathways
To visualize the operational logic and the catalytic cycle, Graphviz diagrams are provided below.
Caption: A comparative workflow for catalysis.
Caption: General catalytic cycle for a chiral boron Lewis acid.
Conclusion
This compound is a powerful and broadly applicable achiral Lewis acid that serves as a benchmark catalyst for a multitude of organic reactions. However, for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development and fine chemical manufacturing, chiral Boron-based Lewis acids are unequivocally superior. While often requiring more specialized handling and being more expensive, the ability of catalysts like chiral oxazaborolidines and (acyloxy)boranes to deliver high yields and excellent enantioselectivities makes them indispensable tools for asymmetric synthesis. The choice between these two classes of boron-based Lewis acids ultimately depends on the specific goals of the synthesis: for reactions where chirality is not a factor, the cost-effectiveness and versatility of BF₃·OEt₂ are advantageous. In contrast, for the construction of complex, stereodefined molecules, the precision and enantiocontrol offered by chiral Boron-based Lewis acids are paramount.
References
Safety Operating Guide
Proper Disposal of Boron Trifluoride Etherate: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Boron Trifluoride Etherate (BF₃·OEt₂), ensuring the safety of researchers and compliance with laboratory protocols. This document provides immediate, actionable information on operational and disposal plans, offering procedural steps to mitigate the risks associated with this reactive chemical.
This compound is a versatile and widely used Lewis acid in organic synthesis. However, its reactivity, particularly with moisture, necessitates strict handling and disposal procedures to prevent hazardous situations, including the release of corrosive and toxic fumes.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before any handling or disposal of this compound, it is imperative to be familiar with the following safety protocols. Always work in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and fumes that can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which can lead to severe burns. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential ignition. |
| Respiratory Protection | NIOSH-certified respirator (if not in a fume hood) | Prevents inhalation of corrosive and toxic vapors. |
This data is compiled from multiple safety data sheets.
Disposal Procedures: Spills and Unused Reagent
There are two primary scenarios for the disposal of this compound: managing a spill and disposing of unused or residual reagent. Under no circumstances should water be used directly on pure this compound, as it reacts violently. [2]
Small Spill Management
For minor spills of this compound, immediate containment and absorption are key.
Experimental Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that the fume hood is functioning optimally to ventilate fumes.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2][3]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone) followed by a thorough washing with soap and water.
-
Waste Disposal: The sealed container with the absorbed this compound must be disposed of as hazardous waste according to institutional and local regulations.[1]
Neutralization of Unused Reagent (Quenching)
For the disposal of unused or residual this compound from a reaction vessel, a controlled quenching process is required. This procedure should be performed in a chemical fume hood with appropriate PPE.
Experimental Protocol:
-
Prepare Quenching Solution: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water. It is crucial to use a significant excess of the bicarbonate solution to ensure complete neutralization.
-
Cool the Quenching Solution: Chill the saturated sodium bicarbonate solution in an ice-water bath.
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound dropwise to the cold sodium bicarbonate solution. The addition should be done at a rate that allows for the controlled release of any evolving gases and prevents excessive heat generation.
-
Monitor the Reaction: Continue stirring the mixture in the ice bath until all the this compound has been added and the reaction (fizzing) has ceased.
-
pH Check: Test the pH of the resulting aqueous solution to ensure it is neutral or slightly basic. If it remains acidic, add more saturated sodium bicarbonate solution.
-
Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's hazardous waste disposal guidelines.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can safely manage this compound, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Boron trifluoride etherate
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and potent Lewis acid catalyst used extensively in organic synthesis.[1] However, its utility is matched by its significant hazards, including high flammability, corrosivity, and a violent reaction with moisture.[1][2] Adherence to strict safety protocols is non-negotiable to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides essential, procedural information for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of BF₃·OEt₂. It is crucial to wear the appropriate gear at all times when handling this reagent.[1] Facilities must be equipped with emergency eyewash stations and safety showers in the immediate vicinity of any potential exposure.[3][4]
| Protection Area | Required Equipment | Guidelines and Specifications |
| Eye & Face | Chemical safety goggles AND a face shield (8-inch minimum).[5] | Standard safety glasses are insufficient. Contact lenses should not be worn when handling this chemical.[4] Direct contact can cause severe, irreversible eye burns.[6] |
| Skin & Body | Chemical-resistant gloves (Neoprene or nitrile rubber recommended).[1][4] | Inspect gloves for damage before each use.[5] Use proper removal technique to avoid skin contact.[5] Contaminated gloves must be disposed of as hazardous waste. |
| Flame-retardant lab coat and additional chemical-resistant clothing. | Wear suitable protective clothing to prevent any possibility of skin contact.[3][4] Contaminated clothing must be removed immediately and laundered separately before reuse.[6][7] | |
| Respiratory | Work exclusively in a certified chemical fume hood. | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required for certain operations or if ventilation is insufficient.[4] For spills or visible releases, a full-face supplied-air or self-contained breathing apparatus (SCBA) is necessary.[7] |
Operational Plan: Safe Handling and Storage
Safe handling practices are critical to prevent accidental exposure and hazardous reactions.
Engineering Controls:
-
Ventilation: Always handle this compound inside a well-ventilated area, preferably a certified chemical fume hood with sufficient airflow.[1]
-
Inert Atmosphere: Due to its extreme sensitivity to moisture, all handling and transfers should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[4][7]
Procedural Steps for Handling:
-
Preparation: Ensure all glassware is scrupulously dried before use to prevent violent reactions.[1]
-
Transfer: Use appropriate, dry dispensing tools like syringes or cannulas for transfers to minimize exposure.[1]
-
Tool Selection: Use only non-sparking tools to avoid igniting the flammable liquid and its vapors.[4][7]
-
Personal Hygiene: Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[6][7]
Storage:
-
Store in tightly sealed, corrosion-resistant containers.[1][4]
-
Keep in a cool, dry, well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[7][8][9]
-
Keep away from incompatible materials such as water, alcohols, oxidizing agents, bases, and acids.[1][4]
Emergency Procedures
Immediate and correct response to an incident is critical. Evacuate non-essential personnel from the area during any emergency.[5][7]
| Incident Type | Immediate Action Required |
| Spill or Leak | • Evacuate personnel not wearing appropriate PPE from the spill area.[3] • Remove all ignition sources. [3][7] • Ventilate the area.[7] • Contain the spill. Cover with a dry, neutral, or alkaline absorbent material like sand, soda ash, or dry lime.[3][7] • DO NOT USE WATER or combustible materials like sawdust.[3] • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[7] |
| Fire | • Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][7] • DO NOT USE WATER directly on the fire, as it will react violently.[3] • Water spray may be used cautiously to cool fire-exposed containers.[3] • Fire produces poisonous and corrosive gases, including hydrogen fluoride.[3] Firefighters must wear full protective gear and SCBA.[7] |
| Personnel Exposure | Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Seek immediate medical attention.[7] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][8] Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[9] Ingestion: Rinse the mouth thoroughly with water.[7] Give water to dilute the stomach contents.[7] DO NOT induce vomiting. [7] Seek immediate medical attention.[7] |
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Containment: Do not mix with other waste streams. Keep waste in its original or a compatible, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound."
-
Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal company.[7] This may involve incineration in a specialized facility equipped with an afterburner and scrubber.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
A step-by-step workflow for the safe use of BF₃·OEt₂.
References
- 1. nbinno.com [nbinno.com]
- 2. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. nj.gov [nj.gov]
- 4. gelest.com [gelest.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
